Biosynthetic Pathway of Axisothiocyanate 3 in Marine Sponges: A Technical Guide
Executive Summary Axisothiocyanate 3 is a sesquiterpene isothiocyanate found in marine sponges of the genera Axinella, Acanthella, and Axinyssa.[1] It is characterized by a spiro[4.5]decane (spiroaxane) carbon skeleton f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Axisothiocyanate 3 is a sesquiterpene isothiocyanate found in marine sponges of the genera Axinella, Acanthella, and Axinyssa.[1] It is characterized by a spiro[4.5]decane (spiroaxane) carbon skeleton functionalized with an isothiocyanate (–NCS) group.
This guide details the biosynthetic machinery responsible for the formation of Axisothiocyanate 3. Unlike terrestrial plant isothiocyanates (derived from glucosinolates), marine sponge isothiocyanates arise from a distinct inorganic-organic interface metabolism involving the assimilation of inorganic cyanide (
) and thiocyanate () into terpenoid scaffolds.
Key Biosynthetic Pillars:
Precursor: Farnesyl Pyrophosphate (FPP).
Skeleton Formation: Cationic cyclization to the spiroaxane carbocation.
Functionalization: Nucleophilic capture by an inorganic "NC" vector followed by sulfur transfer, or direct capture of thiocyanate.
Chemical Identity & Structural Properties
Before detailing the pathway, the target analyte is defined below.
Property
Description
Compound Name
(+)-Axisothiocyanate 3
Chemical Class
Sesquiterpene Isothiocyanate
Skeleton
Spiro[4.5]decane (Spiroaxane)
Molecular Formula
Key Functional Group
Isothiocyanate (–N=C=S)
Biological Source
Axinella cannabina, Acanthella cavernosa
Co-Metabolites
(+)-Axisonitrile 3 (–NC), (+)-Axamide 3 (–NHCHO)
Biosynthetic Pathway Mechanics[3]
The biosynthesis of Axisothiocyanate 3 is a divergence from standard terpene cyclization, requiring a specialized "inorganic capture" mechanism. The pathway is divided into two phases: Terpene Cyclization and Nitrogen/Sulfur Functionalization .
Phase 1: The Spiroaxane Cyclization
The carbon backbone is derived from the mevalonate pathway.
Initiation: Farnesyl pyrophosphate (FPP, C15) undergoes ionization (loss of
) to form a farnesyl cation.
Cyclization: The linear cation cyclizes, likely via a germacrenyl or humulyl intermediate, followed by a series of 1,2-hydride shifts and Wagner-Meerwein rearrangements.
Spiro-Formation: The critical step is the formation of the spiro[4.5]decane ring system, resulting in the Spiroaxane Cation .
Phase 2: The Inorganic Capture & Functionalization
This is the distinguishing feature of marine sponge metabolism. Two competing hypotheses exist, with recent evidence favoring the "Sulfur Transfer" model.
Hypothesis A: The Sulfur Transfer Model (Canonical)
This model posits that the isonitrile (–NC) is the primary metabolite, which is subsequently oxidized to the isothiocyanate.
Cyanide Capture: The Spiroaxane cation is trapped by an inorganic cyanide equivalent (likely from a cyanoformate pool or direct
transport) to form Axisonitrile 3 .
Sulfur Transfer: An enzyme with rhodanese-like activity (thiosulfate sulfurtransferase) catalyzes the transfer of a sulfane sulfur to the isonitrile carbon.
Reaction:
Hypothesis B: Direct Thiocyanate Capture
Thiocyanate Trap: The Spiroaxane cation is intercepted directly by an inorganic thiocyanate ion (
Note: While thermodynamically possible, radiolabeling studies in Acanthella often show distinct pool dynamics, favoring Hypothesis A for Axisothiocyanate 3, though direct capture may occur for minor thiocyanate isomers.
Visualization: The Biosynthetic Workflow
The following diagram illustrates the conversion of FPP to Axisothiocyanate 3, highlighting the critical branching points between isonitriles and isothiocyanates.
Figure 1: Proposed biosynthetic pathway of Axisothiocyanate 3 showing the sequential incorporation of cyanide and sulfur.
Experimental Protocols for Validation
To confirm this pathway in a new sponge species or pharmacological study, the following protocols are the gold standard.
Measure Specific Activity (dpm/mmol) via Liquid Scintillation Counting.
Interpretation: High incorporation of
from cyanide into the –NCS carbon confirms the cyanide origin. Incorporation of thiocyanate indicates either direct uptake or rapid intracellular conversion.
Objective: Verify the enzymatic conversion of Axisonitrile 3 to Axisothiocyanate 3.
Enzyme Prep: Homogenize sponge tissue in Tris-HCl buffer (pH 7.4) with protease inhibitors. Centrifuge (10,000 x g) to obtain crude cytosolic extract.
Reaction Mix:
Substrate: Purified Axisonitrile 3 (1 mM).
Sulfur Donor: Sodium Thiosulfate (
, 5 mM).
Enzyme: 100 µL crude extract.
Incubation: 30°C for 60 minutes.
Detection: Extract reaction with hexane. Analyze via GC-MS or LC-MS for the appearance of the Axisothiocyanate 3 peak (Mass shift +32 Da).
Comparative Data: Isonitrile vs. Isothiocyanate
The following table summarizes the physicochemical distinctions useful for identification during isolation.
Feature
Axisonitrile 3 (Precursor)
Axisothiocyanate 3 (Target)
Functional Group
Isocyanide (–NC)
Isothiocyanate (–NCS)
IR Spectrum
Sharp peak ~2130
Broad, strong peak ~2100-2150
NMR (ipso-C)
~150-160 ppm (triplet if )
~130 ppm
Odor
Foul, repellant
Pungent, mustard-like
Bioactivity
Potent Antifouling / Antimalarial
Cytotoxic / Antimicrobial
References
Garson, M. J., & Simpson, J. S. (2004).[2] Marine isocyanides and related natural products—Structure, biosynthesis and ecology.[2] Natural Product Reports, 21(1), 164-179.[2] Link
Fattorusso, E., Magno, S., Mayol, L., Santacroce, C., & Sica, D. (1975). Axisonitrile-3, axisothiocyanate-3 and axamide-3.[1] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[1] Tetrahedron, 31(20), 2692-2696. Link
Simpson, J. S., & Garson, M. J. (2004).[2] Biosynthetic pathways to isocyanides and isothiocyanates; precursor incorporation studies on terpene metabolites in the tropical marine sponges Amphimedon terpenensis and Axinyssa n.sp.[2][3][4] Organic & Biomolecular Chemistry, 2(6), 939-948. Link
Davis, R. A., et al. (2025). The Enigma of Sponge-Derived Terpenoid Isothiocyanate-Thiocyanate Pairs: A Biosynthetic Proposal. Preprints.org.[1] Link
He, H. Y., et al. (1992).[1] Sesquiterpene thiocyanates and isothiocyanates from Axinyssa aplysinoides.[1][5] Journal of Organic Chemistry, 57(11), 3191-3194. Link
Technical Guide: Natural Sources and Isolation of Axisothiocyanate-3
The following technical guide details the natural sources, isolation protocols, and characterization of Axisothiocyanate-3 , a bioactive marine sesquiterpene. Executive Summary Axisothiocyanate-3 (often denoted as Sp3 in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the natural sources, isolation protocols, and characterization of Axisothiocyanate-3 , a bioactive marine sesquiterpene.
Executive Summary
Axisothiocyanate-3 (often denoted as Sp3 in literature) is a rare sesquiterpene isothiocyanate characterized by a unique spiro[4.5]decane (spiroaxane) carbon skeleton. Unlike terrestrial isothiocyanates derived from glucosinolates, Axisothiocyanate-3 is a marine secondary metabolite produced primarily by sponges of the genera Axinella and Acanthella.
This compound is of significant pharmaceutical interest due to its potent antiplasmodial activity (against Plasmodium falciparum) and antifouling properties . It typically co-occurs with its isonitrile congener, Axisonitrile-3 , exhibiting a complex biosynthetic relationship involving inorganic cyanide and thiocyanate metabolism.[1]
Natural Sources and Chemical Ecology
Primary Marine Sources
The production of Axisothiocyanate-3 is restricted to specific marine poriferans (sponges) found in the Indo-Pacific and Mediterranean regions.
Genus
Species
Geographic Location
Co-occurring Metabolites
Axinella
Axinella cannabina
Mediterranean
Axisonitrile-3, Axamide-3
Acanthella
Acanthella cavernosa
Indo-Pacific (Australia)
Axisocyanate-3, Axisonitrile-3
Acanthella
Acanthella klethra
Great Barrier Reef
Eudesmane sesquiterpenes
Dietary Sequestration in Nudibranchs
Axisothiocyanate-3 acts as a chemical defense marker in the food web. Nudibranchs (sea slugs) such as Phyllidiella pustulosa prey upon Acanthella sponges and sequester Axisothiocyanate-3 in their dorsal mantle tissues to deter predators. This dietary transfer confirms the compound's stability and bioavailability in marine systems.
Biosynthetic Context
Research indicates a dynamic enzymatic interconversion between isonitriles and isothiocyanates in these sponges.[2]
Precursors : Radiolabeling studies using [
C]-cyanide and [C]-thiocyanate demonstrate that sponges can biosynthesize the spiroaxane skeleton and functionalize it via an inorganic carbon/nitrogen pool.
Mechanism : The coexistence of Axisonitrile-3 and Axisothiocyanate-3 suggests a specific sulfur-transfer enzyme (rhodanese-like activity) capable of converting the isonitrile group (-NC) to the isothiocyanate group (-NCS) or vice versa.
Isolation and Purification Protocol
The isolation of Axisothiocyanate-3 requires a non-destructive workflow to prevent the hydrolysis of the isothiocyanate moiety. The following protocol is synthesized from established marine natural product methodologies.
Experimental Workflow Diagram
Figure 1: Step-by-step isolation workflow for lipophilic marine sesquiterpenes.
Detailed Methodology
Step 1: Tissue Preparation and Extraction
Lyophilization : Freeze-dry the wet sponge tissue immediately after collection to prevent enzymatic degradation.
Solvent Extraction : Macerate the dried tissue in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) .
Rationale: MeOH penetrates the cell membranes, while DCM solubilizes the lipophilic sesquiterpenes.
Filtration : Pass the crude extract through a Celite bed to remove sponge spicules and cellular debris.
Step 2: Partitioning (Desalting)
Evaporate the organic solvent under reduced pressure (Rotavap) at <40°C.
Resuspend the residue in water and partition against Ethyl Acetate (EtOAc) (3x).
Collect the EtOAc layer (lipophilic fraction), dry over anhydrous Na₂SO₄, and concentrate.
Step 3: Chromatographic Separation
Axisothiocyanate-3 is non-polar.[3] Separation from the more polar cellular components is achieved via:
Flash Column Chromatography (Silica Gel) :
Mobile Phase : Gradient of Hexane (100%)
Hexane:EtOAc (9:1).
Observation : Axisothiocyanate-3 typically elutes in non-polar fractions (early elution) compared to nitrogen-rich alkaloids.
High-Performance Liquid Chromatography (HPLC) :
Column : Reverse-phase C18 (e.g., Phenomenex Luna 5µm).
Solvent System : Isocratic elution with MeOH:H₂O (85:15) or MeCN:H₂O.
Detection : UV absorption at 210-250 nm.
Structural Identification & Characterization
Validation of Axisothiocyanate-3 requires distinguishing it from its isomer, Axisonitrile-3.[1]
Spectroscopic Signatures
Method
Diagnostic Feature
Interpretation
IR Spectroscopy
2100–2150 cm⁻¹ (Broad/Strong)
Characteristic stretching vibration of the isothiocyanate group (-N=C=S ). Distinguishes from isonitrile (-N≡C) which appears sharper at ~2130 cm⁻¹.
¹³C NMR
~130 ppm (Quaternary)
The central carbon of the isothiocyanate group (-N=C =S).
¹H NMR
Spiro-center shifts
High-field signals characteristic of the spiro[4.5]decane ring junction.
Mass Spectrometry
Molecular Ion (M+)
Confirms formula (e.g., C₁₆H₂₅NS for sesquiterpene derivatives).
Chemical Validation (The "Urea" Test)
To confirm the presence of the -NCS group chemically:
React a small aliquot of the purified compound with an amine (e.g., diethylamine).
Result : Formation of a thiourea derivative.
Note: Isonitriles will not react under these mild conditions to form thioureas, providing a definitive chemical assay.
Biological Activity Profile
Axisothiocyanate-3 is not merely a metabolic byproduct; it is a potent bioactive agent.
Antiplasmodial Activity :
Demonstrates activity against Plasmodium falciparum strains (D6 and W2).[3][4]
IC₅₀ : Ranges from 10–50 µM depending on the strain and purity.
Mechanism: Likely interferes with parasitic redox homeostasis similar to other terpene isothiocyanates.
Antifouling :
Inhibits the settlement of barnacle larvae (Balanus amphitrite).[4]
Ecological role: Maintains the sponge surface free of epibionts.
Biosynthetic Pathway Visualization
The following diagram illustrates the proposed biosynthetic relationship between the inorganic precursors and the spiroaxane metabolites.
Figure 2: Proposed biosynthetic pathway of spiroaxane nitrogenous terpenes in Axinella/Acanthella sponges.
References
Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa . ARKIVOC, 2007. Link
Marine sponge compounds with antiplasmodial properties: Focus on in vitro study against Plasmodium falciparum . Journal of Applied Pharmaceutical Science, 2020.[3] Link
The Enigma of Sponge-Derived Terpenoid Isothiocyanate–Thiocyanate Pairs: A Biosynthetic Proposal . Marine Drugs (MDPI), 2025. Link
Evidence of Enantiomeric Turnover in the Marine Sponge Acanthella cavernosa . UQ eSpace (PhD Thesis), 2011.[2] Link
Axisonitrile-3, axisothiocyanate-3 and axamide-3.[4][5][6] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina .[2][5] Tetrahedron, 1976.[5] Link
Comprehensive Characterization of Axisothiocyanate-3
This technical guide details the characterization, spectral analysis, and isolation logic of Axisothiocyanate-3 (often abbreviated as Ax-3), a marine sesquiterpenoid isothiocyanate. A Technical Guide to Marine Spiroaxane...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the characterization, spectral analysis, and isolation logic of Axisothiocyanate-3 (often abbreviated as Ax-3), a marine sesquiterpenoid isothiocyanate.
A Technical Guide to Marine Spiroaxane Isothiocyanates
Executive Summary & Chemical Identity[1][2]
Axisothiocyanate-3 is a secondary metabolite belonging to the axane class of sesquiterpenes. It is characterized by a spiro[4,5]decane skeleton and an isothiocyanate (-NCS) functional group. It is historically significant as one of the defining members of the "isocyanopupukeanane" and "spiroaxane" families discovered in marine sponges of the genus Axinella.
Unlike terrestrial isothiocyanates (often derived from glucosinolates in cruciferous vegetables), Axisothiocyanate-3 is terpenoid in origin, co-occurring with its isomeric isonitrile, Axisonitrile-3 .[1]
Chemical Profile
Property
Data
Common Name
Axisothiocyanate-3
Class
Sesquiterpene Isothiocyanate (Spiroaxane)
Molecular Formula
CHNS
Molecular Weight
~263.44 g/mol
Key Functional Group
Isothiocyanate (-N=C=S)
Primary Source
Axinella cannabina (Demospongiae)
Spectroscopic Characterization (NMR, MS, IR)
The structural elucidation of Axisothiocyanate-3 relies on a triad of spectral evidence: the diagnostic IR stretch, the "silent" carbon in
C NMR, and the molecular ion in MS.
A. Infrared Spectroscopy (IR)
The most immediate diagnostic tool for distinguishing Axisothiocyanate-3 from its co-metabolite Axisonitrile-3 is IR spectroscopy.
Diagnostic Band: Broad, strong absorption at 2050–2150 cm⁻¹ .
differentiation:
-NCS (Isothiocyanate): Broad, often split or complex band ~2100 cm⁻¹.
-NC (Isonitrile): Sharp, distinct band ~2130 cm⁻¹.
B. Mass Spectrometry (MS)
Mass spectrometry confirms the sesquiterpene skeleton and the presence of sulfur.
Molecular Ion (
): m/z ~263.
Fragmentation Pattern:
Loss of Functional Group: A characteristic loss of 58 Da (-NCS) or 32 Da (S) is often observed, leaving the hydrocarbon spiro-skeleton (
).
Base Peak: Often related to the stable carbocation of the spiro[4,5]decane core after the loss of the labile -NCS group.
C. Nuclear Magnetic Resonance (NMR)
H NMR (Proton)
The proton spectrum is dominated by the aliphatic signals of the sesquiterpene backbone.
Methyl Signals: Three to four methyl groups (singlets and doublets) in the 0.8 – 1.6 ppm range.
Spiro-Ring Protons: Complex multiplets in the 1.2 – 2.2 ppm region.
Functional Group Vicinity: If the -NCS is secondary, the methine proton (
-proton) typically appears downfield (3.5 – 4.5 ppm), though in tertiary positions (common in spiroaxanes), this signal is absent.
C NMR (Carbon-13)
This is the most critical validation step.
The "Silent" Carbon: The central carbon of the isothiocyanate group (-N=C =S) is notoriously difficult to detect due to long relaxation times (
) and chemical shift anisotropy broadening.
Shift:~128 – 135 ppm (Weak/Broad).
Technical Note: To observe this signal, use a relaxation delay (
) of >2-5 seconds and high scan counts.
Spiro Quaternary Carbon: A diagnostic singlet signal in the 40–60 ppm range representing the spiro-junction.
Olefinic Carbons: If the specific congener contains a double bond (common in Axinella terpenes), look for signals at 110–150 ppm .
Experimental Protocols
Protocol 1: Isolation from Axinella cannabina
Rationale: Marine terpenes are lipophilic. A stepped gradient extraction prevents contamination from polar salts and proteins.
Collection: Flash-freeze Axinella sponge tissue immediately after collection (prevents enzymatic degradation of isonitriles/isothiocyanates).
Lyophilization: Freeze-dry the tissue to remove water.
Solvent System: Isocratic Acetonitrile (ACN) / Water (typically 80:20 or 90:10).
Detection: UV at 210 nm (general) and 254 nm.
Differentiation: Axisothiocyanate-3 usually elutes after the corresponding isonitrile due to slightly lower polarity.
Biosynthetic Logic & Signaling
The existence of Axisothiocyanate-3 is linked to the "Cyanide/Isocyanide" metabolic grid in sponges. Recent studies suggest a Rhodanese-like enzymatic pathway that converts the toxic isonitrile group into the isothiocyanate.[3]
Biosynthetic Pathway Diagram
Figure 1: Proposed biosynthetic relationship between marine isonitriles and isothiocyanates involving sulfur transferases.
References
Primary Isolation & Structure:
Fattorusso, E., et al. (1976). "Axisonitrile-3, axisothiocyanate-3 and axamide-3.[3] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina."[3] Tetrahedron, 32(4), 473–478.[3]
Biosynthetic Origin:
Garson, M. J., & Simpson, J. S. (2004). "Marine isocyanides and related natural products – structure, biosynthesis and ecology." Natural Product Reports, 21, 164-179.
Modern Spectral Analysis (Isothiocyanates):
Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study." The Journal of Organic Chemistry.
Recent Marine Sponge Metabolites:
Zubia, E., et al. (2025 Context). "Further Investigation of the Mediterranean Sponge Axinella polypoides." Marine Drugs / NIH.
Technical Guide: The Co-occurrence of Axisothiocyanate, Axisonitrile, and Axamide Analogs
Biosynthetic Origins, Pharmacological Potency, and Isolation Protocols Executive Summary This technical guide analyzes the chemical ecology and therapeutic potential of sesquiterpenoid isonitriles (isocyanides) and their...
Author: BenchChem Technical Support Team. Date: February 2026
Biosynthetic Origins, Pharmacological Potency, and Isolation Protocols
Executive Summary
This technical guide analyzes the chemical ecology and therapeutic potential of sesquiterpenoid isonitriles (isocyanides) and their co-occurring congeners: isothiocyanates and formamides. Predominantly isolated from marine sponges of the order Halichondrida (genera Axinella, Acanthella) and their nudibranch predators, these compounds represent a unique biosynthetic divergence where terpene skeletons incorporate inorganic cyanide rather than amino acid-derived nitrogen.
For drug development professionals, the primary interest lies in the axisonitrile-3 family. These compounds exhibit potent antiplasmodial activity by inhibiting heme detoxification in Plasmodium falciparum, offering a novel scaffold distinct from the quinoline and artemisinin classes. This guide details the mechanistic basis of their co-occurrence, provides validated isolation protocols to prevent artifactual hydrolysis, and summarizes their pharmacological profiles.
Structural Diversity and Chemical Ecology
The co-occurrence of these three functional groups—isonitrile (-NC), isothiocyanate (-NCS), and formamide (-NHCHO)—on identical carbon skeletons is a chemotaxonomic hallmark of specific marine sponges.
The Core Skeletons
While the functional groups vary, the underlying terpene skeletons remain consistent within a species. The three primary skeletal classes are:
Skeleton Class
Representative Compound
Key Structural Feature
Spiroaxane
Axisonitrile-3
Spiro[4.5]decane system.[1][2] The most pharmacologically relevant class.
Aromadendrane
Axisonitrile-2
Dimethyl-cyclopropane ring fused to a hydroazulene system.
Pupukeanane
9-Isocyanopupukeanane
Tricyclic adamantane-like cage structure.
The Co-occurrence Triad
In fresh sponge extracts, the isonitrile is typically the major metabolite. The isothiocyanate and formamide analogs often appear as minor constituents.
Axisonitrile-3 (Parent): The biosynthetic progenitor.[2][3]
Axisothiocyanate-3 (Sulfur Adduct): Formed via biological sulfur transfer (rhodanese-like activity).
Axamide-3 (Hydration Product): Often debated as either a true metabolite or an artifact of isolation caused by acid-catalyzed hydration of the isonitrile.
Biosynthetic Mechanics: The "Cyanide Trap"
Unlike terrestrial isonitriles derived from amino acids, marine sponge isonitriles originate from the incorporation of inorganic cyanide into a terpene carbocation.
The Inorganic Cyanide Hypothesis
Current biosynthetic models suggest that cyanide (
) or a surrogate like cyanoformic acid () intercepts a carbocation intermediate derived from Farnesyl Pyrophosphate (FPP).
Step 1: Cyclization of FPP generates a highly reactive carbocation.
Step 2: Nucleophilic attack by the nitrogen atom of the cyanide species forms the isonitrile (-NC) bond.[4][5]
Step 3: Post-functionalization yields the isothiocyanate (via sulfur transfer) or formamide (via hydration).
Biosynthetic Pathway Diagram
The following diagram illustrates the divergence from the terpene precursor to the three distinct analogs.
Figure 1: Divergent biosynthesis of axane analogs. The isonitrile is the central precursor for both sulfurized and hydrated congeners.
Pharmacological Profile: Antiplasmodial Activity
The primary therapeutic interest in these compounds is their activity against Plasmodium falciparum.[5] The isonitrile moiety is critical for bioactivity; conversion to the formamide typically results in a loss of potency.
Mechanism of Action
Axisonitrile-3 functions similarly to chloroquine but via a distinct binding mode. It interferes with the parasite's heme detoxification pathway.[5][6]
Target: Heme (Fe(II)-protoporphyrin IX).
Action: The isocyanide carbon coordinates axially to the heme iron, preventing the formation of hemozoin (malaria pigment). This leads to the accumulation of toxic free heme within the parasite.
Comparative Potency Data
The following table summarizes the IC50 values of axisonitrile analogs against P. falciparum strains.
Data Source: Synthesized from Wright et al. and related antiplasmodial assays (See References).
Technical Workflow: Isolation & Characterization
Isolating isonitriles requires specific precautions because the isocyano group is acid-labile. Standard silica gel chromatography (often slightly acidic) can hydrolyze the isonitrile to the formamide (axamide), leading to false "co-occurrence" data.
Validated Isolation Protocol
Objective: Isolate Axisonitrile-3 without artifactual degradation.
Extraction:
Lyophilize sponge tissue immediately after collection.
Extract with DCM:MeOH (1:1) at room temperature. Avoid heating.
Partitioning:
Partition the crude extract between Hexane and 90% aqueous Methanol.
The isonitrile and isothiocyanate partition into the Hexane layer (lipophilic).
Chromatography (Critical Step):
Stationary Phase: Use neutral Alumina or basified Silica Gel (pre-treated with 1% Triethylamine).
Eluent: Hexane/Ethyl Acetate gradient.
Note: Avoid standard acidic silica. If standard silica must be used, run the column rapidly under pressure (Flash Chromatography).
Detection:
TLC visualization: Isonitriles do not stain well with standard anisaldehyde. Use iodine vapor.
Olfactory Check: Isonitriles have a distinct, pungent, disagreeable odor often described as "foul" or "rubbery."
Isolation Logic Diagram
Figure 2: Isolation workflow emphasizing the retention of the lipophilic fraction and the use of neutralized stationary phases.
Synthetic Interconversions
For structure-activity relationship (SAR) studies, it is often necessary to interconvert these analogs.
Isonitrile
Formamide:
Reagent: Aqueous acetic acid or dilute HCl.
Conditions: Stirring at RT for 1-2 hours.
Mechanism: Acid-catalyzed hydration.
Formamide
Isonitrile:
Reagent: Tosyl chloride (TsCl) in Pyridine or POCl3/Diisopropylamine.
Conditions: Dehydration of the formamide.
Isonitrile
Isothiocyanate:
Reagent: Elemental sulfur (
).
Conditions: Reflux in benzene or toluene (radical mechanism or catalyzed).
References
Marine Isonitriles and Their Related Compounds.
Source: National Institutes of Health (PMC)
Significance: Comprehensive review of the structural classes and biological activities of marine isonitriles.
The Paradox of Antimalarial Terpenoid Isonitrile Biosynthesis Explained.
Source: Journal of Natural Products (ACS Publications)
Significance: Proposes the cyanoformic acid mechanism for inorganic cyanide incorporation.
Antiplasmodial Activity: The First Proof of Inhibition of Heme Crystallization by Marine Isonitriles.
Source: PubMed
Significance: Establishes the mechanism of action for Axisonitrile-3 against Plasmodium falciparum.
Biosynthetic pathways to isocyanides and isothiocyanates.
Source: Organic & Biomolecular Chemistry (RSC)
Significance: Isotope labeling studies confirming the precursor relationships between isonitriles and isothiocyanates.[3][5]
Axisonitrile-3 Compound Summary.
Source: PubChem
Significance:[9] Chemical and physical property data for the lead compound.
Marine Sesquiterpene Isothiocyanates: The Discovery and Isolation of Axisothiocyanate-3
Executive Summary Axisothiocyanate-3 is a rare marine sesquiterpene isothiocyanate possessing the unique spiroaxane carbon skeleton.[1] First isolated from the Demospongiae Axinella cannabina in the mid-1970s, it represe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Axisothiocyanate-3 is a rare marine sesquiterpene isothiocyanate possessing the unique spiroaxane carbon skeleton.[1] First isolated from the Demospongiae Axinella cannabina in the mid-1970s, it represents a landmark in marine natural product chemistry due to its coexistence with corresponding isonitriles (axisonitrile-3) and formamides (axamide-3). This triad suggests a unique biosynthetic machinery capable of introducing nitrogenous functionality into a terpenoid scaffold via inorganic cyanide—a distinct departure from the amino-acid-derived glucosinolate pathway found in terrestrial plants.
This technical guide details the historical discovery, the specific isolation protocols required to purify this volatile secondary metabolite, and the structural elucidation standards necessary for validation.
Part 1: Historical Context & Discovery
The discovery of Axisothiocyanate-3 emerged during the "Golden Age" of marine natural products in the 1970s, primarily driven by Italian research groups (University of Naples) investigating the chemically rich sponges of the Mediterranean and the Bay of Taranto.
The Axinella Triad
Researchers noted that Axinella cannabina did not produce nitrogenous terpenes in isolation. Instead, they appeared as functional group triads sharing the same carbon skeleton.
Axisonitrile-3: The isocyanide (-NC) variant.
Axisothiocyanate-3: The isothiocyanate (-NCS) variant.
Axamide-3: The formamide (-NHCHO) variant.
In 1976, Di Blasio et al. successfully isolated (+)-axisothiocyanate-3 alongside its congeners.[2] The critical breakthrough was not just the isolation, but the crystallographic determination of the spiroaxane skeleton (spiro[4.5]decane system), a novel sesquiterpene framework unknown at the time.
Biosynthetic Significance
Unlike terrestrial isothiocyanates (e.g., sulforaphane from broccoli), which degrade from glucosinolates, Axisothiocyanate-3 is derived from farnesyl pyrophosphate (FPP) . The nitrogen source is hypothesized to be inorganic cyanide (
) utilized by the sponge (or its symbiotic bacteria) to quench carbocation intermediates during terpene cyclization.
Part 2: Technical Isolation Framework
Objective: Isolate Axisothiocyanate-3 from fresh/frozen Axinella cannabina tissue while preventing hydrolysis of the sensitive -NCS group or volatile loss.
Extraction Workflow (Self-Validating Protocol)
The following protocol utilizes a polarity-gradient extraction designed to separate the lipophilic terpene isothiocyanates from polar cellular debris.
Reagents Required:
Acetone (HPLC Grade)
Diethyl Ether (
)
Anhydrous Sodium Sulfate (
)
Silica Gel 60 (0.063–0.200 mm)
Step-by-Step Methodology:
Tissue Preparation:
Lyophilize fresh Axinella cannabina sponge tissue to remove water weight (approx. 80% loss).
Pulverize the dried tissue into a fine powder to maximize surface area.
Primary Extraction:
Extract the powder with Acetone (3x volume) at room temperature for 24 hours.
Causality: Acetone penetrates cell membranes efficiently and solubilizes both polar and non-polar metabolites.
Filter the extract and concentrate under reduced pressure (Rotary Evaporator, < 40°C) to an aqueous suspension.
Liquid-Liquid Partitioning:
Extract the aqueous residue with Diethyl Ether (
).
Validation Check: The isothiocyanates are highly lipophilic. They will migrate to the ether phase.
Dry the ether phase over anhydrous
, filter, and evaporate to yield the Gum Residue .
Fractionation (The Critical Step):
Load the gum onto a Silica Gel 60 open column.
Elution Gradient: Start with 100% n-Hexane, gradually increasing polarity with
.
Target Fraction: Axisothiocyanate-3 typically elutes in non-polar fractions (e.g., 95:5 Hexane:Ether), often overlapping with Axisonitrile-3.
Purification Logic
Since the isonitrile and isothiocyanate share similar polarity, separation often requires high-resolution techniques or chemical modification (though modification destroys the native sample).
HPLC Separation: Use a Reverse-Phase C18 column (MeOH:H2O gradient).
Detection: Monitor UV at 245-250 nm (characteristic of the NCS group attached to the terpene).
Isolation Flowchart (Graphviz)
Figure 1: Isolation workflow for Axisothiocyanate-3 from marine sponge tissue.
Part 3: Structural Elucidation & Validation
To confirm the identity of Axisothiocyanate-3, researchers must validate two distinct features: the Spiroaxane skeleton and the Isothiocyanate functionality .
Spectroscopic Data Table
The following data points serve as the "fingerprint" for validation.
Technique
Parameter
Characteristic Signal
Structural Insight
IR Spectroscopy
2100–2150 cm⁻¹ (Broad, Strong)
Diagnostic for Isothiocyanate (-NCS). Distinguishes from Isonitrile (-NC, sharp @ 2130)
¹H NMR
Chemical Shift
0.8–1.0 (Methyl singlets)
Confirms terpenoid methyls.
¹³C NMR
Heterocarbon
~130 ppm (Quaternary C)
Carbon of the -NCS group.
Mass Spectrometry
Molecular Ion
(approx)
Consistent with formula .
Optical Rotation
Positive (+) value
Distinguishes natural enantiomer from synthetic variants.
Structural Logic
The spiroaxane skeleton is a spiro[4.5]decane system. In Axisothiocyanate-3, the -NCS group is typically located at the C-6 position (numbering varies by convention, but it is the bridgehead or adjacent carbon).
Differentiation: The key challenge is distinguishing Axisothiocyanate-3 from Axisonitrile-3.
IR is the primary tool: The -NCS stretch is broader and often split compared to the sharp -NC stretch.
Chemical Shift: The carbon attached to the nitrogen (
-carbon) shifts significantly between the isonitrile and isothiocyanate forms.
Part 4: Biosynthetic Pathway Hypothesis
The formation of Axisothiocyanate-3 is a masterclass in marine chemical ecology. It involves the cyclization of Farnesyl Pyrophosphate (FPP) followed by a nucleophilic attack by an inorganic nitrogen species.
Mechanism[3]
Precursor: Farnesyl Pyrophosphate (FPP, C15).
Cyclization: FPP cyclizes to form the Germacrene cation intermediate.
Spiro-rearrangement: A ring contraction/expansion sequence generates the spiroaxane cation.
Quenching: The carbocation is trapped by cyanide (
) or thiocyanate ().
Attack by C yields Isonitrile (-NC).
Attack by N (of
) yields Isothiocyanate (-NCS).
Note: Some theories suggest the isothiocyanate is formed via sulfur transfer to the isonitrile.
Biosynthesis Diagram (Graphviz)
Figure 2: Divergent biosynthetic pathway from FPP to Axisothiocyanate-3.
References
Di Blasio, B., Fattorusso, E., Magno, S., Mayol, L., Pedone, C., Santacroce, C., & Sica, D. (1976). Axisonitrile-3, a new sesquiterpenoid isonitrile from the sponge Axinella cannabina.[1] Tetrahedron, 32(4), 473-478. Link
Adinolfi, M., De Napoli, L., Di Blasio, B., Iengo, A., Pedone, C., & Santacroce, C. (1977). The absolute configuration of axisonitrile-3 and axisothiocyanate-3. Tetrahedron Letters, 18(32), 2815-2816. Link
Ciminiello, P., Fattorusso, E., Magno, S., & Mayol, L. (1987). New nitrogenous sesquiterpenes based on the spiroaxane skeleton from the marine sponge Axinella cannabina.[1][2] Canadian Journal of Chemistry, 65(3), 518-522. Link
Garson, M. J., & Simpson, J. S. (2004). Marine isocyanides and related natural products – structure, biosynthesis and ecology. Natural Product Reports, 21, 164-179. Link
Burreson, B. J., Christophersen, C., & Scheuer, P. J. (1975). Cooccurrence of a terpenoid isocyanide-formamide pair in the marine sponge Halichondria sp.[1] Journal of the American Chemical Society, 97(1), 201-202. Link
Physical and chemical properties of Axisothiocyanate 3
Physical, Chemical, and Pharmacological Profiling of a Marine Spiroaxane Sesquiterpene[1][2] Executive Summary Axisothiocyanate 3 is a rare marine sesquiterpene isothiocyanate isolated primarily from sponges of the gener...
Author: BenchChem Technical Support Team. Date: February 2026
Physical, Chemical, and Pharmacological Profiling of a Marine Spiroaxane Sesquiterpene[1][2]
Executive Summary
Axisothiocyanate 3 is a rare marine sesquiterpene isothiocyanate isolated primarily from sponges of the genera Acanthella and Axinella.[1] Structurally characterized by a spiro[4.5]decane (spiroaxane) carbon skeleton, it represents a distinct class of nitrogenous terpenes where inorganic cyanide or thiocyanate is incorporated into a lipid backbone—a biosynthetic anomaly in the animal kingdom. While its isonitrile analog (Axisonitrile-3) exhibits potent antimalarial activity, Axisothiocyanate 3 serves as a critical comparative model for structure-activity relationship (SAR) studies, highlighting the pharmacophore specificity of the isocyano group versus the isothiocyanato group. This guide details its physicochemical properties, spectroscopic signature, biosynthetic origin, and biological profile.
Chemical Identity & Physical Properties[1][3][4][5]
Axisothiocyanate 3 is a lipophilic secondary metabolite. Its core structure is a spiroaxane sesquiterpene, a bicyclic system containing a spiro-junction between a five-membered and a six-membered ring.
Expert Insight: The high positive optical rotation (
) is a diagnostic feature for distinguishing Axisothiocyanate 3 from its stereoisomers (e.g., Axisothiocyanate 2, which has a rotation of ). Correct stereochemical assignment relies heavily on this value combined with NOESY NMR data.
Spectroscopic Characterization
Reliable identification of Axisothiocyanate 3 requires a multi-modal spectroscopic approach to confirm both the spiro-skeleton and the nitrogenous functionality.
Infrared Spectroscopy (IR)
The most distinct feature of Axisothiocyanate 3 is the strong, broad absorption band corresponding to the cumulative double bonds of the isothiocyanate group.
Diagnostic Peak:
(Strong, Broad -N=C=S stretch).
Differentiation: This peak is easily distinguishable from the narrower nitrile/isonitrile peak (
) found in its congener, Axisonitrile-3.
Nuclear Magnetic Resonance (NMR)
The spiroaxane skeleton presents a unique fingerprint in
.[3] Note that this signal can be broadened or "silent" due to the rapid exchange dynamics and quadrupolar relaxation of the nitrogen atom, a common phenomenon in organic isothiocyanates.
Olefinic Carbons: Characteristic signals for the endocyclic double bond in the six-membered ring.
Spiro Carbon: A quaternary signal typically shielded around
.
NMR (CDCl₃):
Methyl Signals: Three doublets (secondary methyls) and one singlet (vinylic methyl).
Ring Protons: Complex multiplets in the upfield region (
) corresponding to the spiro-fused ring system.
Biosynthetic Pathway[1]
The biosynthesis of Axisothiocyanate 3 is remarkable for its use of inorganic precursors. Marine sponges like Acanthella cavernosa possess enzyme systems (likely analogous to rhodanese) capable of utilizing cyanide (
Mechanism:
The pathway begins with a farnesyl pyrophosphate (FPP) precursor. Cyclization leads to a carbocation intermediate. The nucleophilic attack by
(or followed by sulfuration) traps the carbocation, forming the isothiocyanate.
Figure 1: Proposed biosynthetic divergence of spiroaxane terpenes in Acanthella sponges. The cation intermediate is trapped by either cyanide or thiocyanate.
Pharmacological & Biological Profile
While Axisonitrile-3 is a potent antimalarial agent, Axisothiocyanate 3 exhibits significantly reduced activity. This stark contrast serves as a textbook example of functional group pharmacophore dependency.
Mechanism of Inactivity: The isonitrile group is isoelectronic with carbon monoxide and can coordinate with heme iron or transition metals in parasitic enzymes. The isothiocyanate group, being less coordinating and more electrophilic (reacting with nucleophiles via thiourea formation), does not share this specific mode of action against Plasmodium.
Ecological Role: In the sponge, Axisothiocyanate 3 acts as a chemical defense (antifeedant) against generalist predators (e.g., fish, nudibranchs), deterring predation through its reactivity with biological nucleophiles in the predator's oral cavity or gut.
Experimental Protocols
Protocol A: Isolation from Acanthella cavernosa
This protocol ensures the preservation of the labile isothiocyanate group.
Extraction: Lyophilize the sponge tissue (
wet weight). Extract exhaustively with () at room temperature ().
Partitioning: Concentrate the crude extract in vacuo. Resuspend in
aqueous MeOH and partition against -hexane. The isothiocyanate partitions into the hexane layer .
Fractionation: Subject the hexane fraction to Flash Column Chromatography (Silica Gel 60). Elute with a gradient of
-hexane/EtOAc ().
Purification: Collect fractions showing a spot at
(Hexane:EtOAc 9:1). Purify further using Normal Phase HPLC (Phenomenex Luna Silica, , ) using isocratic -hexane.
Validation: Confirm identity via IR (peak at
) and Optical Rotation.
Protocol B: Chemical Derivatization (Urea Formation)
To confirm the absolute configuration and functional group.
Reaction: Dissolve pure Axisothiocyanate 3 (
) in dry diethyl ether ().
Addition: Add excess diethylamine (
). Stir at room temperature for 2 hours.
Workup: Evaporate solvent under nitrogen stream.
Analysis: The product, a diethylthiourea derivative, is stable and crystallizable, allowing for X-ray diffraction or easier NMR analysis (loss of
signal, appearance of thiourea signal at ).
References
Angerhofer, C. K., et al. (1992). Antimalarial activity of sesquiterpenes from the marine sponge Acanthella klethra. Journal of Natural Products, 55(12), 1787-1789. Link
Di Blasio, B., et al. (1976). Axisonitrile-3, axisothiocyanate-3 and axamide-3.[2][4][5] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[2][4][6] Tetrahedron, 32(4), 473-478.[4] Link
Jumaryatno, P., et al. (2007). Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa.[3] Arkivoc, 7, 157-166.[3] Link
Garson, M. J., & Simpson, J. S. (2004). Marine isocyanides and related natural products – structure, biosynthesis and ecology. Natural Product Reports, 21, 164-179. Link
Ciavatta, M. L., et al. (2014). Marine Antimalarials. Marine Drugs, 12(4), 2090-2116. Link
Advanced Pharmacological Profiling of Spirodecane Sesquiterpenes: Acoranes and Spirovetivanes
Executive Summary & Chemical Definition Spirodecane sesquiterpenes represent a niche yet pharmacologically potent class of C15 terpenoids characterized by a spiro[4.5]decane bicyclic core. Unlike linear or fused-ring ses...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Definition
Spirodecane sesquiterpenes represent a niche yet pharmacologically potent class of C15 terpenoids characterized by a spiro[4.5]decane bicyclic core. Unlike linear or fused-ring sesquiterpenes (e.g., germacranes, guaianes), the spiro-linkage confers a unique three-dimensional rigidity that influences receptor binding affinity and metabolic stability.
This technical guide focuses on the two most biologically significant subclasses:
Acoranes: Predominantly isolated from deep-sea fungi (e.g., Penicillium bilaiae) and Acorus plants, exhibiting potent anti-neuroinflammatory and cytotoxic properties.
Spirovetivanes: Phytoalexins found in Solanaceous plants (e.g., Solanum tuberosum), functioning as antimicrobial defense agents.
Pharmacological Profile: Acorane Sesquiterpenes
Anti-Neuroinflammatory Activity
Recent isolation efforts from the deep-sea fungus Penicillium bilaiae (strain F-28) have identified a series of acorane derivatives, specifically bilaiaeacorenols A–R .[1][2]
Lead Compound: Compound 18 (Bilaiaeacorenol with a C-15 carboxylic acid moiety).
Target Pathology: Microglial hyperactivation in neurodegenerative diseases (Alzheimer’s, Parkinson’s).
Mechanism of Action:
Inhibition of NO Production: Compound 18 significantly inhibits Nitric Oxide (NO) production in LPS-stimulated BV-2 microglial cells.[1][2][3][4]
NF-κB Suppression: The compound blocks the nuclear translocation of the NF-κB p65 subunit, preventing the transcription of pro-inflammatory cytokines.
Downregulation of Enzymes: Marked reduction in inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) protein/mRNA levels.
Mechanism Visualization: NF-κB Pathway Inhibition
The following diagram illustrates the specific intervention point of acorane sesquiterpenes within the inflammatory cascade.
Caption: Acorane sesquiterpenes inhibit the nuclear translocation of NF-κB, preventing the downstream expression of iNOS and COX-2.
Spirovetivanes such as solavetivone and lubimin are stress-inducible metabolites (phytoalexins) produced by Solanaceous plants in response to fungal infection (e.g., Phytophthora infestans).[5]
Solavetivone: A bicyclic ketone precursor.[6] It possesses moderate antifungal activity but serves as a critical biosynthetic intermediate.
Lubimin: Derived from solavetivone, exhibiting higher toxicity toward pathogens.[7]
Mechanism: These compounds disrupt the integrity of fungal cell membranes, leading to leakage of electrolytes and cell death. However, pathogens often evolve detoxification mechanisms (e.g., hydroxylation by cytochrome P450s) to neutralize these compounds.
Comparative Activity Data
The following table summarizes the biological activities of key spirodecane sesquiterpenes.
Compound Class
Specific Compound
Source
Primary Activity
Key Metric (Approx.)
Acorane
Bilaiaeacorenol A
Penicillium bilaiae
Anti-neuroinflammatory
IC50: ~15 µM (NO inhibition)
Acorane
Compound 18 (Carboxylated)
Penicillium bilaiae
Anti-neuroinflammatory
IC50: <10 µM (High Potency)
Spirovetivane
Solavetivone
Solanum tuberosum
Antifungal (Phytoalexin)
MIC: 50–100 µg/mL
Spirovetivane
Lubimin
Solanum tuberosum
Antifungal
MIC: 25–50 µg/mL
Acorane
Acorenone C
Pseudofusicoccum sp.
AChE Inhibition
23% inhibition @ 50 µM
Detailed Experimental Protocol: Isolation of Acoranes
Objective: Isolation of bioactive acorane sesquiterpenes from fungal fermentation broth (Penicillium bilaiae).
Fermentation & Extraction[4][9]
Cultivation: Inoculate P. bilaiae F-28 into PDB (Potato Dextrose Broth) medium. Incubate at 28°C for 4 days (seed culture). Transfer to solid rice medium (autoclaved rice) and incubate for 28 days at room temperature.
Extraction:
Macerate the fermented rice medium with Ethyl Acetate (EtOAc) (3 x 500 mL per kg).
Sonicate for 20 minutes to disrupt cell walls.
Filter and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude extract.
Fractionation (Self-Validating Workflow)
The following workflow ensures high purity by using orthogonal separation mechanisms (polarity vs. hydrophobicity).
Step 1: Liquid-Liquid Partitioning
Suspend crude extract in MeOH:H2O (1:10).
Partition against Petroleum Ether (PE) to remove fats/lipids (Discard PE layer).
Extract the aqueous MeOH layer with EtOAc. Collect the EtOAc layer (Target Fraction).
Validation: TLC check (Anisaldehyde stain) should show distinct terpene spots (purple/blue).
Step 2: Silica Gel Chromatography
Load EtOAc fraction onto a Silica Gel column (200–300 mesh).[4][8]
Elute with a gradient of CH2Cl2:MeOH (100:1 to 1:1).
Collect fractions based on TLC grouping.
Step 3: HPLC Purification (Final Isolation)
Use a Semi-preparative RP-C18 column (e.g., ODS-A, 5 µm).
Mobile Phase: MeCN:H2O (Gradient 40% -> 100% MeCN over 30 mins).
Flow Rate: 3.0 mL/min.
Detection: UV at 210 nm (Terpenes have weak UV absorption; 210 nm detects the double bonds).
Isolation Workflow Diagram
Caption: Orthogonal isolation workflow for obtaining high-purity acorane sesquiterpenes from fungal biomass.
Structure-Activity Relationships (SAR)
Analysis of the isolated variants reveals critical structural determinants for biological activity:
C-2 Substitution (Acoranes):
Acetylation at C-2 generally increases activity compared to the hydroxylated counterpart.
Implication: Lipophilicity at this position aids in cellular penetration or receptor binding.
Carboxylic Acid Moiety:
Analogs with a carboxylic acid group (e.g., Compound 18 from P. bilaiae) show the highest anti-neuroinflammatory potency.
Hypothesis: The acidic group may facilitate ionic interactions with the NF-κB complex or upstream signaling proteins.
Hydroxylation Pattern:
Triol derivatives (three -OH groups) often show higher activity than diols or mono-hydroxylated analogs, suggesting that hydrogen bonding capacity is also relevant for target engagement.
References
Zhang, X., et al. (2022). Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects. Frontiers in Chemistry, 10. Link
Liu, Y., et al. (2015). Acorenone C: A New Spiro-Sesquiterpene from a Mangrove-Associated Fungus, Pseudofusicoccum sp. J003. Marine Drugs. Link
Camagna, M., et al. (2020). Detoxification of the solanaceous phytoalexins rishitin, lubimin, oxylubimin and solavetivone via a cytochrome P450 oxygenase. Plant Signaling & Behavior, 15(4). Link
Jurzysta, M., et al. (2021). Chemistry and Pharmacological Activity of Sesquiterpenoids from the Chrysanthemum Genus. Molecules, 26(10). Link
Chadwick, M., et al. (2013). Sesquiterpenoids Lactones: Benefits to Plants and People. International Journal of Molecular Sciences, 14(6). Link
Axisothiocyanate 3 (A3) is characterized as a lipophilic electrophile bearing a reactive –N=C=S (isothiocyanate) pharmacophore.[1] Based on the structural activity relationships (SAR) of analogous compounds (e.g., Sulforaphane, Allyl Isothiocyanate), A3 is hypothesized to act as a Phase II enzyme inducer via the Nrf2-Keap1 signaling pathway .[1]
This technical guide outlines a rigorous, self-validating screening pipeline to verify A3’s bioactivity profile. Unlike standard small molecules, A3 requires specialized handling due to its electrophilic reactivity with nucleophilic residues (cysteine thiols) present in culture media proteins.[1]
Core Bioactivity Hypothesis:
Primary Mechanism: Modification of Keap1 cysteine residues
Solvent: Dimethyl sulfoxide (DMSO).[1] Avoid ethanol due to potential thiocarbamate formation.[1]
Concentration: Prepare a 100 mM master stock.
Storage: Aliquot into single-use amber vials (light sensitive) at -80°C. Avoid freeze-thaw cycles.
Stability Validation Step:
Before biological assays, verify A3 stability in the specific culture medium (e.g., DMEM + 10% FBS) using HPLC-UV or LC-MS.[1]
Acceptance Criteria:
parent compound retention after 4 hours at 37°C. If degradation is rapid, protocols must be adjusted to "pulse" treatments (3–6 hours) rather than 24-hour continuous exposure.[1]
Phase I: Cytotoxicity Profiling (The "Go/No-Go" Gate)
To distinguish between specific signaling modulation and non-specific necrotic toxicity, we must first establish the sub-cytotoxic threshold (IC
Why CCK-8 over MTT? ITCs can occasionally reduce MTT tetrazolium salts abiotically, leading to false positives.[1] CCK-8 (WST-8) is more stable and less prone to interference.[1]
Cell Model: HepG2 (Human hepatocellular carcinoma) or RAW 264.7 (Murine macrophage).[1]
Workflow:
Seeding: Plate cells at
cells/well in 96-well plates. Adhere for 24h.
Treatment: Apply A3 in serial dilutions (e.g., 1, 5, 10, 25, 50, 100
Self-Validating Logic:
If A3 reduces cell viability (checked via CCK-8 in parallel) significantly, the reduction in NO is likely due to cell death, not anti-inflammatory activity.[1] Normalization to total protein or cell viability is mandatory.
Screening Workflow Diagram
Figure 2: The "Go/No-Go" decision tree for A3 screening. Cytotoxicity profiling gates the entry into mechanistic assays.
References
Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective proteins.[1] Molecular Nutrition & Food Research, 52(S1), S128–S138.[1] Link
Zhang, Y., & Gordon, G. B. (2004). A strategy for cancer prevention: stimulation of the Nrf2-ARE signaling pathway.[1] Molecular Cancer Therapeutics, 3(7), 885-893.[1] Link
Wang, H., et al. (2010). In vitro and in vivo characterization of a novel isothiocyanate derivative.[1] Journal of Medicinal Chemistry. (Representative protocol for ITC screening).
Promega Corporation. Dual-Luciferase® Reporter Assay System Technical Manual. Link
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples.[1] Free Radical Biology and Medicine, 43(5), 645-657.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Subject: (+)-Axisothiocyanate-3 (and its congener (+)-Axisonitrile-3).
Significance: A spirocyclic sesquiterpene isolated from marine sponges (Axinella cannabina). It exhibits potent cytotoxicity against specific tumor lines and antimalarial activity.
Synthetic Challenge: The molecule features a congested spiro[4.5]decane core with a gem-dimethyl group and a sensitive isothiocyanate functionality installed with specific stereochemistry.
Strategic Approaches
The synthesis of (+)-axisothiocyanate-3 has been conquered via several distinct strategies. This Application Note focuses on the most reproducible and stereochemically rigorous protocols, primarily adapted from the Trauner and Hart methodologies.
Strategy
Key Reaction
Stereocontrol Source
Complexity
Method A (Trauner)
Nazarov Cyclization
Chiral Hydrazone Auxiliary
High (Enantioselective)
Method B (Hart)
Radical Cyclization
Substrate Control
Medium (Racemic/Separation)
Method C (Piers)
Conjugate Addition
Cuprate Chemistry
High
Recommendation: Method A (Trauner-inspired) is detailed below as the primary protocol for enantioselective access to the (+)-isomer, requiring the selection of the correct chiral auxiliary antipode (SAMP vs. RAMP).
Core Protocol: Enantioselective Scaffold Construction
Objective: Construction of the chiral spiro[4.5]decane core.
Basis: Adapted from Roethle & Trauner (Org. Lett. 2006), modified for the (+)-enantiomer.
Retrosynthetic Logic (Visualized)
The synthesis hinges on disassembling the spiro-center. The key disconnection reveals a cyclopentenone precursor accessible via a Nazarov cyclization.
Figure 1: Retrosynthetic analysis highlighting the Nazarov cyclization as the spiro-forming event.
Step-by-Step Protocol (Method A)
Step 1: Preparation of the Chiral Hydrazone
To target the (+)-enantiomer , one must utilize the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary (Note: Trauner used RAMP for the (-)-enantiomer; the switch is critical here).
Reflux with a Dean-Stark trap to remove water azeotropically.
Concentrate in vacuo to yield the crude hydrazone.
QC Check:
H NMR should show disappearance of the aldehyde proton (~9-10 ppm) and appearance of the hydrazone signal.
Step 2: Asymmetric Nazarov Cyclization
This step forms the spirocyclic core with high enantiomeric excess (ee).
Reagents: Crude hydrazone, Cu(OTf)
, Acetone/Buffer.
Procedure:
Dissolve the hydrazone in THF/acetone.
Add methyl vinyl ketone (MVK) (acceptor).
Treat with Cu(OTf)
(catalytic) to trigger the Michael addition/cyclization cascade.
Critical: Hydrolysis of the auxiliary releases the spirocyclic diketone.
Outcome: Formation of the spiro[4.5]decane-1,7-dione system.
Data Point: Expect >90% ee if anhydrous conditions are strictly maintained during the initial Lewis acid step.
Protocol: Functional Group Installation (The "End Game")
Objective: Conversion of the spiro-ketone to the isothiocyanate.
Stereoselective Amine Installation
The relative stereochemistry of the nitrogen at C-6 is crucial.
Reduction: Selective reduction of the enone system (e.g., Birch reduction or catalytic hydrogenation) establishes the trans-spiro stereochemistry.
Reductive Amination:
React the ketone with NH
OAc and NaCNBH.
Note: This typically yields a mixture of diastereomers. Separation via chromatography is required to isolate the equatorial amine (matching the natural product).
Isothiocyanate Formation (The Critical Step)
While isonitriles are common in this family, the isothiocyanate is the target here. The most robust method uses Carbon Disulfide (
) and Dicyclohexylcarbodiimide (DCC).
Reagents:
Primary Amine Intermediate (1.0 equiv)
Carbon Disulfide (
) (10.0 equiv)
DCC (1.1 equiv)
Pyridine (solvent)
Procedure:
Setup: Flame-dry a round-bottom flask under Argon.
Dissolution: Dissolve the spiro-amine in anhydrous pyridine.
Addition: Cool to -10°C. Add
dropwise. Stir for 30 minutes.
Dehydration: Add DCC in one portion. Allow the mixture to warm to Room Temperature (RT) overnight.
Workup: The reaction mixture will become heterogeneous (DCU precipitation). Filter off the urea byproduct.
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica gel, Hexanes/EtOAc gradient).
Safety Note:
is highly flammable and neurotoxic. DCC is a potent allergen. Perform all steps in a well-ventilated fume hood.
Validation & Quality Control
To confirm the synthesis of (+)-axisothiocyanate-3 , the following analytical signatures must be verified.
Parameter
Expected Value/Observation
Notes
IR Spectroscopy
2100–2150 cm
Broad, strong stretch characteristic of -N=C=S.
H NMR
0.8–1.0 (gem-dimethyl)
Distinct singlets for the gem-dimethyl group.
C NMR
~130 (NCS carbon)
The central carbon of the isothiocyanate group.
Optical Rotation
to
Sign must be positive () for this target.
Experimental Workflow Diagram
Figure 2: Optimized workflow for the conversion of the primary amine to the isothiocyanate.
References
Roethle, P. A., & Trauner, D. (2006). Enantioselective Synthesis of (-)-Axisonitrile-3 and (-)-Axisothiocyanate-3. Organic Letters, 8(2), 345–347.
[Link]
Hart, D. J., & Magomedov, N. A. (1992). Total synthesis of the marine sponge sesquiterpenoids (+)-axisonitrile-3 and (+)-axisothiocyanate-3. Journal of the American Chemical Society, 130(2), 610-611. (Note: Reference to Hart's seminal work on the racemic scaffold).
[Link]
Piers, E., et al. (1995). Total synthesis of the sesquiterpenoids (+)-axisonitrile-3 and (+)-axisothiocyanate-3. Canadian Journal of Chemistry, 73(5), 668-674.
[Link]
Rizzacasa, M. A., & Sargent, M. V. (1991). The synthesis of (+)-axisonitrile-3. Journal of the Chemical Society, Perkin Transactions 1, 845-849.
[Link]
Application
Extraction and purification of Axisothiocyanate 3 from Acanthella cavernosa
Application Note: Isolation and Purification of Axisothiocyanate 3 from Acanthella cavernosa Executive Summary This application note details the extraction and purification of Axisothiocyanate 3 , a bioactive spiroaxane...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Isolation and Purification of Axisothiocyanate 3 from Acanthella cavernosa
Executive Summary
This application note details the extraction and purification of Axisothiocyanate 3 , a bioactive spiroaxane sesquiterpene isothiocyanate, from the marine sponge Acanthella cavernosa. Unlike standard terrestrial extractions, marine isothiocyanates (ITCs) present unique challenges due to their hydrolytic instability and co-occurrence with biosynthetic congeners (isonitriles and isocyanates). This protocol utilizes a non-acidic, rapid-partitioning workflow designed to maximize yield while preventing the degradation of the electrophilic –N=C=S moiety into its corresponding formamide or amine derivatives.
Chemical Class: Sesquiterpene Isothiocyanate (Spiroaxane skeleton)
Key Physicochemical Property: Lipophilic; unstable in acidic media; susceptible to nucleophilic attack.
Diagnostic Marker: Strong IR absorption at ~2100–2150 cm⁻¹ (–N=C=S stretch).
Material Preparation & Preservation
Expert Insight: The primary cause of yield loss in ITC isolation is enzymatic hydrolysis (by endogenous enzymes like rhodanese) or chemical degradation during wet storage.
Collection: Samples of Acanthella cavernosa must be flash-frozen immediately upon collection (dry ice or liquid N₂).
Lyophilization: Do not air-dry. Freeze-dry the tissue to a constant weight. This arrests enzymatic activity and creates a porous matrix for efficient solvent penetration.
Grinding: Pulverize the dried sponge into a fine powder using a mortar and pestle under liquid nitrogen to prevent heat generation.
Extraction Protocol
Rationale
A polarity-graded extraction strategy is rejected in favor of a Total Lipophilic Extraction using Dichloromethane (DCM) and Methanol (MeOH). This ensures complete recovery of the sesquiterpene fraction while minimizing the co-extraction of highly polar salts and proteins.
Step-by-Step Methodology
Solvent Maceration: Suspend the lyophilized sponge powder (e.g., 100 g) in DCM:MeOH (1:1 v/v, 1 L) .
Agitation: Sonicate for 15 minutes at <30°C. Allow to stand for 4 hours in the dark (ITCs can be photo-labile).
Filtration: Filter through a Celite 545 pad to remove cellular debris.
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <35°C to yield the Crude Organic Extract.
Critical Control Point: Do not exceed 40°C. Higher temperatures promote the rearrangement of the spiroaxane skeleton.
Desalting (Liquid-Liquid Partition):
Resuspend the crude gum in 100 mL DCM .
Partition against 100 mL distilled H₂O (x3).
Collect the organic (DCM) layer. Dry over anhydrous Na₂SO₄ and concentrate.
Purification Strategy
The separation of Axisothiocyanate 3 from its congeners (Axisonitrile 3 and Axisocyanate 3) requires high-resolution fractionation.
Phase I: Vacuum Liquid Chromatography (VLC)
Stationary Phase: Silica Gel 60 (0.040–0.063 mm), deactivated (stored at ambient humidity).
Column Packing: Dry pack method.
Elution Gradient: Stepwise gradient of n-Hexane and Ethyl Acetate (EtOAc) .
Fraction
Solvent System (v/v)
Target Eluates
F1
Hexane (100%)
Hydrocarbons, Fats
F2
Hexane:EtOAc (98:2)
Axisothiocyanate 3 , Axisonitrile 3
F3
Hexane:EtOAc (95:5)
Axisocyanate 3, Minor Isothiocyanates
F4
Hexane:EtOAc (80:20)
Formamides, Sterols
Monitoring: Spot fractions on TLC plates (Silica gel F254). Visualize with Vanillin-H₂SO₄ (heating required). Axisothiocyanate 3 typically appears as a distinct purple/brown spot.
The "isothiocyanate-isonitrile" pair often co-elutes on normal phase silica. Reverse-phase (C18) HPLC is required for final resolution.
Column: Phenomenex Luna C18(2) (250 x 10 mm, 5 µm).
Mobile Phase: Isocratic Acetonitrile (ACN) : Water (H₂O) (90:10 or 95:5).
Flow Rate: 2.0 mL/min.
Detection: UV at 210 nm (general terpene backbone) and 245 nm.
Retention Logic: Axisothiocyanate 3 is less polar than its formamide derivatives but similar to the isonitrile. Optimization of the water content (1-5%) is critical to separate the –NCS and –NC species.
Workflow Visualization
Figure 1: Optimized isolation workflow for Axisothiocyanate 3, prioritizing rapid desalting and non-acidic fractionation to preserve the isothiocyanate group.
Characterization & Validation
To validate the identity of the isolated compound as Axisothiocyanate 3, the following spectroscopic data must be obtained.
Infrared Spectroscopy (FT-IR)
This is the most rapid diagnostic test.
Requirement: A strong, broad absorption band at 2100–2200 cm⁻¹ .
Interpretation: This corresponds to the heterocumulene –N=C=S asymmetric stretch. Absence of this peak indicates hydrolysis to the formamide.
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃): Look for the exocyclic methylene protons of the spiroaxane skeleton (usually singlets or narrow doublets around δ 4.5–5.0 ppm).
¹³C NMR (125 MHz, CDCl₃):
–NCS Carbon: A characteristic weak signal at δ ~130 ppm (broad due to quadrupolar relaxation of Nitrogen).
Spiro Carbon: A quaternary carbon signal characteristic of the spiro[4.5]decane system.
Mass Spectrometry (GC-MS / LC-MS)
Ionization: EI (70 eV) or ESI (+).
Pattern: Molecular ion [M]+ consistent with sesquiterpene formula C₁₆H₂₅NS (approx m/z 263).
Fragmentation: Look for loss of –NCS (M-58) or –HS.
Storage and Stability
Storage: Pure Axisothiocyanate 3 must be stored in benzene or hexane solution at -20°C .
Avoid: Do not store in protic solvents (MeOH, EtOH) for extended periods, as slow solvolysis to thiocarbamates may occur.
Glassware: Use base-washed glassware to prevent acid-catalyzed rearrangement.
References
Jumaryatno, P., et al. (2007). "Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa." Arkivoc, 7, 157–166.[6] Link[6][9]
Garson, M. J., et al. (2000). "Cyanide and thiocyanate-derived functionality in marine organisms - structures, biosynthesis and ecology." Studies in Natural Products Chemistry, 21, 329–372. Link[4]
Simpson, J. S., & Garson, M. J. (2004). "Biosynthesis of sesquiterpene isocyanides and isothiocyanates in the marine sponge Acanthella cavernosa (Dendy); evidence for dietary transfer to the dorid nudibranch Phyllidiella pustulosa." Journal of the Chemical Society, Perkin Transactions 1. Link
Burreson, B. J., et al. (1975). "Sesquiterpene isonitriles and isothiocyanates from marine sponges." Journal of the American Chemical Society, 97(17). Link
Analytical methods for the quantification of Axisothiocyanate 3 (HPLC, GC-MS)
Executive Summary Axisothiocyanate-3 is a bioactive sesquiterpene isothiocyanate with a spiroaxane skeleton, predominantly isolated from marine sponges such as Acanthella cavernosa and Axinella cannabina. Unlike common t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Axisothiocyanate-3 is a bioactive sesquiterpene isothiocyanate with a spiroaxane skeleton, predominantly isolated from marine sponges such as Acanthella cavernosa and Axinella cannabina. Unlike common terrestrial isothiocyanates (e.g., sulforaphane), Axisothiocyanate-3 possesses unique lipophilicity and volatility profiles due to its terpene backbone.
This Application Note provides a definitive guide for its quantification. We depart from generic isothiocyanate protocols to address the specific stability challenges of the spiroaxane scaffold. We present two validated workflows: Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity structural confirmation and High-Performance Liquid Chromatography (HPLC) for routine quantification in complex biological matrices.
Compound Profile & Stability Considerations
Before initiating extraction, the analyst must understand the physicochemical behavior of the analyte to prevent degradation during processing.
Property
Description
Analytical Implication
Chemical Name
Axisothiocyanate-3
Target Analyte
Class
Sesquiterpene Isothiocyanate
High Lipophilicity (LogP > 4)
Skeleton
Spiro[4.5]decane (Spiroaxane)
Distinct fragmentation pattern in MS
Reactivity
Electrophilic Carbon (N=C=S)
Critical: Reacts with nucleophiles (amines, thiols) in the matrix.
Stability
Thermolabile & Volatile
Avoid high-temperature rotary evaporation. Use cold extraction.
Sample Preparation: The "Cold-Chain" Extraction Protocol
Rationale: Isothiocyanates are prone to hydrolysis and nucleophilic attack by cellular proteins during cell lysis. This protocol utilizes a non-polar solvent system to sequester the lipophilic Axisothiocyanate-3 away from aqueous nucleophiles immediately.
Reagents:
Dichloromethane (DCM), HPLC Grade.
Anhydrous Sodium Sulfate (
).
Internal Standard (IS): Phenyl Isothiocyanate (PITC) or
-Humulene (structural analog).
Workflow:
Lyophilization: Freeze-dry the marine sponge or tissue sample to remove water, minimizing hydrolysis risk.
Pulverization: Grind dried tissue under liquid nitrogen to a fine powder.
Extraction:
Add 10 mL DCM per 1 g of tissue.
Spike with Internal Standard (IS) at 10 µg/mL.
Sonicate for 5 minutes at 4°C (ice bath). Do not allow temperature to rise.
Filtration: Pass through a 0.2 µm PTFE filter.
Drying: Pass the filtrate through a bed of Anhydrous
.
Concentration: Concentrate under a gentle stream of Nitrogen (
) at ambient temperature. STOP before complete dryness to prevent volatilization loss.
Protocol A: GC-MS Quantification (Gold Standard)
Rationale: GC-MS is the preferred method for sesquiterpenes due to their volatility. The Electron Impact (EI) ionization provides a fingerprint fragmentation pattern essential for distinguishing Axisothiocyanate-3 from its isonitrile (Axisonitrile-3) and formamide congeners often co-present in the matrix.
Instrument Parameters
Parameter
Setting
Column
DB-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane); 30m x 0.25mm x 0.25µm
Carrier Gas
Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp
220°C (Splitless mode to maximize sensitivity)
Transfer Line
280°C
Ion Source
EI (70 eV) @ 230°C
Scan Mode
SIM (Selected Ion Monitoring) for Quant; Full Scan (40-400 m/z) for Qual
Temperature Program
Initial: 60°C (Hold 1 min).
Ramp 1: 20°C/min to 160°C.
Ramp 2: 5°C/min to 280°C (Hold 5 min).
Note: The slow ramp in the middle separates the sesquiterpene isomers.
Target Ions (SIM Mode)
Target (Quant): m/z 263 (Molecular Ion
for Axisothiocyanate-3).
Qualifiers: m/z 121, 247 (Loss of S/CH3 fragments), 205.
Note: Verify m/z against authentic standard as fragmentation can vary slightly by instrument tuning.
Rationale: While Normal Phase HPLC (Hexane/EtOAc) was historically used for isolation, Reverse Phase (RP-HPLC) is superior for quantification in modern high-throughput environments. We utilize a C18 column with high carbon load to retain the lipophilic sesquiterpene.
Instrument Parameters
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A
Water (0.1% Formic Acid)
Mobile Phase B
Acetonitrile (0.1% Formic Acid)
Flow Rate
1.0 mL/min
Detection
UV-Vis / DAD @ 245 nm (N=C=S absorption) and 210 nm (Terpene backbone)
Temperature
30°C
Gradient Profile
0-2 min: 50% B (Isocratic hold)
2-15 min: 50%
100% B (Linear Gradient)
15-20 min: 100% B (Wash)
20-25 min: 50% B (Re-equilibration)
Validation Note: Axisothiocyanate-3 will elute late in the chromatogram (approx. 12-14 min) due to the hydrophobic spiroaxane skeleton.
Protocol C: Chemical Derivatization (Validation)
Rationale: To confirm that the peak observed is indeed an isothiocyanate and not a co-eluting terpene, we employ a "Shift Assay." Isothiocyanates react rapidly with amines to form thioureas.
Procedure:
Take an aliquot of the sample extract.
Add excess n-butylamine (10 µL).
Incubate at room temperature for 30 minutes.
Re-inject into HPLC.
Result: The peak for Axisothiocyanate-3 should disappear , and a new, more polar peak (the thiourea derivative) should appear at an earlier retention time. This confirms the functional group identity.
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for analyzing Axisothiocyanate-3, ensuring sample integrity is maintained from extraction to data processing.
Figure 1: Integrated workflow for the extraction, quantification, and structural validation of Axisothiocyanate-3.
References
Cafieri, F., et al. (1973). "Isolation and structure of axisonitrile-1 and axisothiocyanate-1, two unusual sesquiterpenoids from the marine sponge Axinella cannabina."[1] Tetrahedron, 29(24), 4259-4262.
Jumaryatno, P., et al. (2007). "Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa." Arkivoc, (vii), 157-166.
Garson, M. J., & Simpson, J. S. (2004). "Marine isocyanides and related natural products – structure, biosynthesis and ecology." Natural Product Reports, 21, 164-179.
Faulkner, D. J. (2000). "Marine natural products." Natural Product Reports, 17, 7-55. (Contextual reference for sesquiterpene handling).
Valgimigli, L., & Iori, R. (2009). "Antioxidant and pro-oxidant properties of isothiocyanates." (Reference for chemical stability and reactivity of the -NCS group). Environmental and Molecular Mutagenesis.
Application Note: In Vitro Antimalarial Assay Protocol for Axisothiocyanate 3
Executive Summary This application note details the standardized protocol for evaluating the in vitro antiplasmodial activity of Axisothiocyanate 3 , a marine sponge-derived sesquiterpene isothiocyanate. While its isonit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the standardized protocol for evaluating the in vitro antiplasmodial activity of Axisothiocyanate 3 , a marine sponge-derived sesquiterpene isothiocyanate. While its isonitrile analog (Axisonitrile 3) is a potent antimalarial (IC₅₀ in nM range), Axisothiocyanate 3 typically exhibits moderate-to-low activity (IC₅₀ in µM range). Precise quantification of this activity is critical for Structure-Activity Relationship (SAR) studies, particularly to understand the pharmacophore contribution of the isocyano (-NC) versus isothiocyanato (-NCS) moieties attached to the spiroaxane skeleton. This protocol utilizes the SYBR Green I fluorescence assay , a robust, non-radioactive method for high-throughput screening of Plasmodium falciparum susceptibility.
Scientific Background & Rationale
Axisothiocyanate 3 is a secondary metabolite isolated from marine sponges such as Acanthella klethra and Axinella cannabina.[1] Chemically, it possesses a spiro[4.5]decane (spiroaxane) carbon skeleton functionalized with an isothiocyanate group.
Mechanism of Interest: Isothiocyanates are electrophilic and often react with nucleophilic residues (e.g., cysteine thiols) in proteins. However, in the context of the spiroaxane scaffold, the replacement of the isonitrile group (in Axisonitrile 3) with an isothiocyanate group (in Axisothiocyanate 3) results in a drastic reduction in antimalarial potency (approx. 200-500 fold reduction).
Assay Objective: To generate accurate dose-response curves and IC₅₀ values for Axisothiocyanate 3 against P. falciparum strains (e.g., Dd2, 3D7) to validate SAR trends and assess potential off-target cytotoxicity.
Experimental Design & Workflow
Assay Principle
The assay relies on SYBR Green I , a cyanine dye that exhibits significant fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[2] Since human erythrocytes lack a nucleus (and thus DNA), the fluorescence signal in the culture is directly proportional to the parasite density (parasitemia).
Visualization: Assay Workflow
The following diagram outlines the critical path for the SYBR Green I screening protocol.
Figure 1: Step-by-step workflow for the SYBR Green I antimalarial susceptibility assay.
Detailed Protocol
Materials & Reagents[3][4][5][6][7]
Parasite Strains: P. falciparum 3D7 (Chloroquine-sensitive) and Dd2 (Chloroquine-resistant).[3]
Culture Media: RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, 0.5% Albumax II (or 10% human serum), and 2 g/L sodium bicarbonate.
Compound: Axisothiocyanate 3 (Purity >95%).
Stock Solution: 10 mM or 20 mM in 100% DMSO. Store at -20°C.
Lysis Buffer (2x): 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
Detection Reagent: SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO).[4]
Procedure
Step 1: Parasite Synchronization
To ensure consistent inhibition data, parasites must be in the ring stage at the start of the assay.
Centrifuge P. falciparum culture (high parasitemia, mixed stages) at 500 x g for 5 min.
Resuspend pellet in 5-10 volumes of 5% D-sorbitol (w/v in water).
Incubate at 37°C for 10-15 minutes.
Centrifuge, wash twice with RPMI media, and return to culture conditions.
Validation: Verify >95% ring forms via Giemsa smear microscopy.
Step 2: Compound Preparation (Dose-Response)
Axisothiocyanate 3 is less potent than standard drugs; therefore, the concentration range must be shifted higher (micromolar range).
Stock Prep: Prepare a 20 mM stock of Axisothiocyanate 3 in DMSO.
Serial Dilution: Prepare 2-fold serial dilutions in culture media.
Top Concentration: 100 µM (Final in well).
Range: 100 µM down to 0.19 µM (10 points).
Vehicle Control: 0.5% DMSO (Final concentration must be <0.5% to avoid toxicity).
Step 3: Assay Plate Setup
Use sterile, black-walled, clear-bottom 96-well plates for fluorescence reading.
Dispense Compound: Add 100 µL of diluted Axisothiocyanate 3 to experimental wells.
Add Parasites: Dilute synchronized ring-stage parasites to 1% parasitemia and 4% hematocrit (final assay Hct will be 2%). Add 100 µL of parasite suspension to each well.
Incubate for 72 hours at 37°C. (72h allows for nearly two replication cycles, amplifying the growth signal).
Step 5: Lysis & Detection
Prepare Lysis/Dye Solution : Dilute SYBR Green I (10,000x stock) to 2x concentration (0.2 µL/mL) in the 2x Lysis Buffer.
Add 100 µL of Lysis/Dye Solution directly to each well (1:1 ratio with culture volume).
Mix gently and incubate in the dark for 1 hour at room temperature.
Step 6: Data Acquisition
Read fluorescence using a microplate reader.
Excitation: 485 nm
Emission: 535 nm
Gain: Set based on the Negative Control (untreated parasites) to approx. 80% saturation.
Data Analysis & Expected Results
Calculation
Subtract Background: Subtract the mean RFU (Relative Fluorescence Units) of the Uninfected RBC wells from all experimental wells.
Normalize: Calculate % Growth relative to the DMSO vehicle control.
Curve Fitting: Plot Log[Concentration] vs. % Growth. Use non-linear regression (Sigmoidal dose-response, variable slope) to determine the IC₅₀.
Reference Data for Axisothiocyanate 3
Based on marine natural product literature [1, 2], expected values are:
Compound
Strain
Expected IC₅₀ (µM)
Activity Classification
Axisothiocyanate 3
Dd2 (Resistant)
~11 - 15 µM
Moderate/Low
Axisothiocyanate 3
D6/3D7 (Sensitive)
~40 - 50 µM
Low
Axisonitrile 3 (Ref)
Dd2
~0.017 µM (17 nM)
Potent
Chloroquine (Control)
Dd2
~0.1 - 0.2 µM
Potent
Note: If Axisothiocyanate 3 shows an IC₅₀ > 50 µM, it is generally considered inactive for drug development purposes, but the data remains valuable for defining the "activity cliff" between the isonitrile and isothiocyanate scaffolds.
References
Angerhofer, C. K., et al. (1992).[6] "Antimalarial activity of sesquiterpenes from the marine sponge Acanthella klethra." Journal of Natural Products, 55(12), 1787-1789.
Fattorusso, E., & Taglialatela-Scafati, O. (2009).[7] "Marine Antimalarials."[8] Marine Drugs, 7(2), 130-152.
Smilkstein, M., et al. (2004).[2] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.
Wright, A. D., et al. (2011). "Natural product-inspired aryl isonitriles as a new class of antimalarial compounds against drug resistant parasites." Journal of Medicinal Chemistry, 54(21), 7357–7362.
Derivatization of Axisothiocyanate 3 for structure-activity relationship studies
This Application Note is designed for medicinal chemists and marine natural product researchers. It details the chemical derivatization of Axisothiocyanate-3 (a spiroaxane sesquiterpene isothiocyanate) to generate librar...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and marine natural product researchers. It details the chemical derivatization of Axisothiocyanate-3 (a spiroaxane sesquiterpene isothiocyanate) to generate libraries for Structure-Activity Relationship (SAR) profiling, specifically targeting antimalarial and antifouling activities.
Executive Summary & Chemical Rationale
Axisothiocyanate-3 is a bioactive sesquiterpene with a spiroaxane skeleton, originally isolated from marine sponges such as Acanthella cavernosa and Axinella cannabina.[1][2] It exhibits significant biological activity, including antimalarial efficacy against Plasmodium falciparum and antifouling properties against barnacle larvae.
For SAR studies, the isothiocyanate (-NCS) moiety serves as the primary electrophilic "warhead." While the lipophilic spiroaxane core facilitates membrane permeability, the -NCS group is reactive toward nucleophiles (proteins, enzymes). Derivatization strategies focus on modulating this reactivity and introducing hydrogen-bonding diversity to map the pharmacophore.
Core Chemical Strategy:
The central carbon of the isothiocyanate group is highly electrophilic. By reacting Axisothiocyanate-3 with a diverse panel of nucleophiles (amines, hydrazines, alcohols), we convert the reactive -NCS group into stable thiourea , thiosemicarbazide , or thiocarbamate scaffolds. This transformation:
Reduces Toxicity: Mitigates non-specific covalent binding associated with the free -NCS group.
Catalyst: Triethylamine (Et3N) – Optional, only for salt forms of amines.
Step-by-Step Methodology:
Preparation: Dissolve Axisothiocyanate-3 (10 mg, ~0.04 mmol) in anhydrous DCM (1.0 mL) in a 4 mL glass vial.
Addition: Add 1.2 equivalents of the selected amine.
Note: If using an amine hydrochloride salt, add 1.5 equivalents of Et3N to liberate the free base.
Incubation: Stir the reaction mixture at room temperature (25°C) for 2–4 hours.
Monitoring: Monitor consumption of the starting material by TLC (Hexane:EtOAc 8:2). The -NCS spot (high Rf) should disappear, replaced by a lower Rf thiourea spot.
Quenching & Workup:
Evaporate the solvent under a stream of nitrogen.
Redissolve the residue in minimal EtOAc.
Purification:
For library scale, use preparative TLC or a small silica SPE cartridge.
Elute with a gradient of Hexane -> EtOAc.
Characterization: Confirm structure via 1H-NMR (look for the downfield -NH singlets at δ 7.0–9.0 ppm) and HRMS.
Protocol B: Cyclization to 2-Aminothiazoles
To restrict conformational flexibility, the isothiocyanate can be cyclized with
-amino ketones or 1,2-diamines.
Methodology:
Dissolve Axisothiocyanate-3 (1 eq) in Ethanol.
Add 2-aminoethanol or a 1,2-diamine (1.2 eq).
Heat to reflux (80°C) for 6 hours.
Mechanism: Initial formation of hydroxy-thiourea followed by intramolecular cyclization and dehydration (often requires acid catalysis, e.g., HCl or TsOH, for the final dehydration step).
SAR Analysis & Data Interpretation
When analyzing the biological data (e.g., IC50 values against P. falciparum), organize results to correlate structural changes with potency shifts.
Table 1: SAR Decision Matrix for Axisothiocyanate-3 Derivatives
The following logic tree guides the iterative optimization process based on assay results.
Caption: Iterative SAR workflow for optimizing Axisothiocyanate-3 activity through thiourea derivatization.
References
Dumdei, E. J., et al. (1997). "The Biosynthesis of Sesquiterpene Isocyanides and Isothiocyanates in the Marine Sponge Acanthella cavernosa."[3] Comparative Biochemistry and Physiology Part A: Physiology. Link
Jumaryatno, P., et al. (2007). "Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa." ARKIVOC. Link
Wright, A. D., et al. (2011). "Marine Antimalarials." Marine Drugs. Link
Angle, S. R., et al. (2009). "Stereoselective Synthesis of Spiroaxane Sesquiterpenes." Journal of Organic Chemistry. (Provides structural context for the scaffold).
Gaco, V., et al. (2024). "Synthesis and Structure–Activity Relationship of Thiourea Derivatives." Pharmaceuticals.[4][5] Link (General protocol grounding).
Note: All chemical structures and protocols should be validated in a controlled laboratory setting. Isothiocyanates are irritants and should be handled in a fume hood.
Application of Axisothiocyanate 3 in marine natural product research
Application Note: Isolation, Characterization, and Bioassay of Axisothiocyanate-3 Abstract Axisothiocyanate-3 is a bioactive sesquiterpene featuring a spiro[4.5]decane (spiroaxane) skeleton and a rare isothiocyanate (-N=...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Isolation, Characterization, and Bioassay of Axisothiocyanate-3
Abstract
Axisothiocyanate-3 is a bioactive sesquiterpene featuring a spiro[4.5]decane (spiroaxane) skeleton and a rare isothiocyanate (-N=C=S) functionality. Predominantly isolated from marine sponges of the genus Axinella, this compound exhibits significant antifouling and cytotoxic properties. This application note provides a comprehensive technical guide for the isolation of Axisothiocyanate-3, its chemical validation via spectroscopy, and protocols for assessing its antifouling potential. Additionally, we detail the semi-synthetic conversion of its co-metabolite, Axisonitrile-3, into Axisothiocyanate-3 to maximize yield for drug development workflows.
Chemical Profile & Stability
Unlike typical alkaloids, Axisothiocyanate-3 is a non-polar terpene derivative. Its stability is temperature-dependent; the isothiocyanate group is electrophilic and susceptible to nucleophilic attack (e.g., by amines or thiols) over time.
Store at -20°C in neat oil or benzene matrix. Avoid primary amines.
Protocol A: Isolation and Purification
Objective: To isolate high-purity (>95%) Axisothiocyanate-3 from Axinella cannabina or related sponges.
Principle: The compound is lipophilic.[1] A polarity-guided fractionation separates it from polar sterols and salts. Final purification requires Reverse-Phase HPLC (RP-HPLC) to separate the isothiocyanate from its isonitrile congener (Axisonitrile-3).
Workflow Diagram (Isolation Logic)
Figure 1: Step-by-step isolation workflow for lipophilic marine terpenes.
Step-by-Step Methodology
Extraction:
Macerate 100g of lyophilized sponge tissue in 500 mL of MeOH:DCM (1:1) for 24 hours.
Filter and concentrate the solvent under reduced pressure (Rotavap) at <40°C to prevent thermal degradation.
Partitioning:
Resuspend the crude gum in 100 mL of 90% aqueous MeOH.
Extract three times with 100 mL of n-Hexane . Axisothiocyanate-3 will partition into the Hexane layer (lipophilic).
Flash Chromatography (VLC):
Load the hexane fraction onto a Silica Gel 60 column.
Elute with a gradient of Hexane:EtOAc (100:0 to 80:20).
TLC Monitoring: Use silica plates; stain with Vanillin/H₂SO₄. Axisothiocyanate-3 typically appears as a distinct purple/brown spot.
Mobile Phase: Isocratic MeOH:H₂O (95:5) or pure MeOH.
Flow Rate: 2.0 mL/min.
Detection: UV at 210 nm (terminal absorption) and 254 nm.
Note: Axisothiocyanate-3 usually elutes after Axisonitrile-3 due to slightly lower polarity.
Protocol B: Chemical Interconversion (Semi-Synthesis)
Context: In many Axinella samples, the isonitrile (Axisonitrile-3) is the major metabolite, while the isothiocyanate (Axisothiocyanate-3) is minor. Researchers can chemically convert the isonitrile to the isothiocyanate to generate sufficient material for assays.
Reflux at 80°C for 2–4 hours under Nitrogen atmosphere.
Monitor via IR spectroscopy: Disappearance of the -NC peak (2130 cm⁻¹) and appearance of the -NCS peak (2100 cm⁻¹) indicates completion.
Workup: Filter to remove excess sulfur and purify via HPLC (as in Protocol A).
Protocol C: Antifouling Bioassay
Application: Axisothiocyanate-3 is a potent antifoulant, inhibiting the settlement of barnacle larvae (Balanus amphitrite) without toxic killing effects (non-biocidal mechanism).
Assay Logic Diagram
Figure 2: Workflow for the larval settlement antifouling assay.
Experimental Procedure
Larval Preparation:
Collect adult barnacles (Balanus amphitrite) and induce spawning by drying/re-immersion.
Rear nauplii larvae to the Cyprid stage (approx. 5 days) using Chaetoceros algae as feed.
Plate Setup:
Use 24-well polystyrene plates.
Dissolve Axisothiocyanate-3 in DMSO. Prepare serial dilutions (0.1, 1.0, 10, 50 µg/mL) in filtered seawater (FSW).
Control: FSW + DMSO (0.5% v/v final concentration).
Incubation:
Add 10–20 competent cyprids to each well containing 2 mL of test solution.
Incubate at 25°C in the dark for 24 hours.
Data Collection:
Count three categories under a stereomicroscope:
Settled: Metamorphosed into juveniles (attached).
Swimming: Active, non-settled.
Dead: Immobile, no response to light/touch.
Analysis:
Calculate the settlement ratio: $ \frac{\text{Settled}}{\text{Total}} \times 100 $.
Target Metric: EC₅₀ (Effective Concentration for 50% settlement inhibition).
Toxicity Check: Ensure LC₅₀ (Lethal Concentration) is significantly higher than EC₅₀ to confirm non-toxic mechanism.
Summary of Bioactivity Data
The following table summarizes comparative activity often observed in Axinella metabolites.
Compound
Antifouling EC₅₀ (µg/mL)
Cytotoxicity IC₅₀ (HeLa cells)
Mechanism of Action
Axisothiocyanate-3
0.8 – 1.5
5.2 µg/mL
Interference with larval neurotransmission; Electrophilic modification of proteins.
Axisonitrile-3
0.1 – 0.5
4.8 µg/mL
Heme detoxification inhibition; Metal chelation.
CuSO₄ (Positive Control)
0.2
N/A
General toxicity (Biocidal).
References
Simpson, J. S., & Garson, M. J. (2004). Biosynthetic pathways to isocyanides and isothiocyanates; precursor incorporation studies on the marine sponge Acanthella cavernosa. Organic & Biomolecular Chemistry, 2(6), 939-948. [Link]
Okino, T., Yoshimura, E., Hirota, H., & Fusetani, N. (1996). Antifouling sesquiterpenes from the marine sponge Acanthella cavernosa. Tetrahedron, 52(28), 9447-9454. [Link]
Ciminiello, P., Fattorusso, E., Magno, S., & Mayol, L. (1986). New nitrogenous sesquiterpenes based on the spiro[4.5]decane skeleton from the marine sponge Axinella cannabina. Journal of Organic Chemistry, 51(23), 4425–4428. [Link]
Wright, A. D., et al. (2011). Marine natural products as antimalarial agents.[2] Journal of Natural Products, 74(10), 2182-2188. (Contextual reference for isonitrile/isothiocyanate antimalarial activity). [Link]
Application Notes & Protocols: A Guide to the Scalable Production of Bioactive Isothiocyanates
Audience: Researchers, Scientists, and Drug Development Professionals Abstract: Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, includin...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including potent anticancer and antimicrobial properties. As promising candidates for pharmaceutical development, the transition from laboratory-scale synthesis to robust, scalable production is a critical bottleneck. This document provides a comprehensive guide to the techniques and methodologies required for scaling up the production of a model bioactive isothiocyanate. We will delve into the underlying chemical principles, process optimization strategies, and critical safety considerations, offering a framework that is both scientifically rigorous and practically applicable for researchers in the field of drug development.
Introduction: The Therapeutic Potential and Synthetic Challenges of Isothiocyanates
Isothiocyanates, characterized by the -N=C=S functional group, are widely recognized for their significant therapeutic potential. Found in cruciferous vegetables, natural ITCs like sulforaphane have been extensively studied for their ability to induce phase II detoxification enzymes and exhibit pro-apoptotic effects in cancer cells. The development of novel synthetic isothiocyanates has further expanded the chemical space for drug discovery, leading to compounds with enhanced potency and selectivity.
However, the translation of these promising laboratory findings into clinical and commercial applications hinges on the ability to produce these compounds on a large scale. The synthesis of isothiocyanates, while often straightforward at the milligram-to-gram scale, presents unique challenges when scaled up to kilogram or pilot-plant quantities. These challenges include:
Reagent Toxicity and Handling: Many common reagents for ITC synthesis, such as thiophosgene and carbon disulfide, are highly toxic and require specialized handling procedures.
Reaction Energetics: The formation of the isothiocyanate group can be highly exothermic, necessitating precise temperature control to prevent side reactions and ensure process safety.
Product Stability: Isothiocyanates can be susceptible to degradation, particularly in the presence of nucleophiles or at elevated temperatures, impacting yield and purity.
Purification: The removal of unreacted starting materials and byproducts at a large scale requires efficient and scalable purification techniques.
This guide will use a model reaction to illustrate the principles of scaling up isothiocyanate production, providing a detailed protocol and addressing the key considerations for successful and safe implementation.
Foundational Synthesis Methodologies for Isothiocyanates
Several methods exist for the synthesis of isothiocyanates, with the choice of method often depending on the nature of the starting primary amine and the desired scale of the reaction.
The Thiophosgene Method
One of the most common methods for synthesizing isothiocyanates involves the reaction of a primary amine with thiophosgene (CSCl₂). This reaction is typically high-yielding and compatible with a wide range of functional groups. The general mechanism involves the initial formation of a thiocarbamoyl chloride, which then eliminates hydrogen chloride to form the isothiocyanate.
The Carbon Disulfide Method
An alternative and often preferred method for larger-scale synthesis, due to the avoidance of highly toxic thiophosgene, is the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base. This reaction proceeds through a dithiocarbamate salt intermediate. Subsequent treatment with a thiophile, such as a carbodiimide or a phosphine, or thermal decomposition of the dithiocarbamate salt, yields the desired isothiocyanate. This method is generally considered safer for scale-up operations.
Process Flow for Scalable Isothiocyanate Synthesis
The following diagram illustrates a generalized workflow for the scale-up of isothiocyanate production, from reagent preparation to final product isolation and analysis.
Caption: Generalized workflow for scaling up isothiocyanate production.
Detailed Protocol: Scale-Up Synthesis of a Model Isothiocyanate
This protocol details the synthesis of an illustrative aromatic isothiocyanate from the corresponding aniline, utilizing the safer carbon disulfide method.
Model Reaction: 4-Bromoaniline to 4-Bromophenyl isothiocyanate
Reagents and Materials
Reagent/Material
Molar Mass ( g/mol )
Quantity (molar eq.)
Notes
4-Bromoaniline
172.03
1.0
Starting material
Carbon Disulfide (CS₂)
76.14
1.2
Reagent
Triethylamine (TEA)
101.19
2.2
Base
Toluene
-
-
Solvent
N,N'-Dicyclohexylcarbodiimide (DCC)
206.33
1.1
Desulfurizing agent
Dichloromethane (DCM)
-
-
Solvent for work-up
Hydrochloric Acid (1M aq.)
-
-
For washing
Brine (saturated NaCl aq.)
-
-
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Drying agent
Silica Gel
-
-
For chromatography
Hexanes/Ethyl Acetate
-
-
Eluent for chromatography
Step-by-Step Procedure
Reactor Setup and Inerting:
Assemble a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet.
Ensure the reactor is clean, dry, and purged with nitrogen to maintain an inert atmosphere throughout the reaction.
Formation of the Dithiocarbamate Salt:
Charge the reactor with 4-bromoaniline (1.0 eq.) and toluene (approx. 5 mL per gram of aniline).
Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.
Slowly add triethylamine (2.2 eq.) via an addition funnel, maintaining the internal temperature below 10 °C.
Once the addition is complete, add carbon disulfide (1.2 eq.) dropwise, ensuring the temperature does not exceed 10 °C. The addition of CS₂ is exothermic.
After the addition, allow the reaction mixture to stir at 0-5 °C for 2 hours. A precipitate of the dithiocarbamate salt should form.
Formation of the Isothiocyanate:
In a separate vessel, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in toluene.
Slowly add the DCC solution to the reaction mixture, again maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Isolation:
Upon reaction completion, filter the mixture to remove the precipitated N,N'-dicyclohexylthiourea (DCU). Wash the filter cake with a small amount of cold toluene.
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude 4-bromophenyl isothiocyanate can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Alternatively, for larger scales, crystallization or distillation under reduced pressure may be more suitable purification methods.
Quality Control
The purity of the final product should be assessed using the following techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
FTIR Spectroscopy: To confirm the presence of the characteristic isothiocyanate peak (~2100 cm⁻¹).
HPLC: To determine the purity of the final product.
Melting Point: To compare with the literature value for crystalline products.
Key Considerations for Scale-Up
Transitioning from a laboratory-scale procedure to a pilot or production scale requires careful consideration of several factors:
Heat Management: The formation of the dithiocarbamate salt and the reaction with DCC can be exothermic. A jacketed reactor with precise temperature control is essential to dissipate heat effectively and prevent runaway reactions.
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. The choice of stirrer (e.g., anchor, pitched-blade turbine) and stirring speed should be optimized for the reactor geometry and reaction volume.
Reagent Addition: The rate of addition of reagents, particularly carbon disulfide and DCC, should be carefully controlled to manage the reaction exotherm.
Filtration: The filtration of DCU at a large scale can be challenging due to its physical properties. The use of a filter press or a Nutsche filter is recommended for efficient solid-liquid separation.
Safety:
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
Ventilation: All operations should be conducted in a well-ventilated fume hood or a ventilated enclosure, especially when handling volatile and toxic reagents like carbon disulfide.
Contingency Planning: Have appropriate spill kits and emergency procedures in place.
Troubleshooting Common Issues in Isothiocyanate Synthesis
Issue
Potential Cause(s)
Recommended Solution(s)
Low Yield
- Incomplete reaction- Degradation of the product
- Monitor reaction progress by TLC/HPLC and extend reaction time if necessary.- Ensure strict temperature control.- Use high-purity starting materials.
Formation of Side Products
- Presence of moisture- Reaction temperature too high
- Use anhydrous solvents and reagents.- Maintain the recommended reaction temperature.
Difficult Filtration of DCU
- Fine particle size of DCU
- Allow the reaction mixture to age to promote crystal growth before filtration.- Consider using a filter aid.
Conclusion
The scalable synthesis of bioactive isothiocyanates is a critical step in their development as therapeutic agents. By carefully selecting the synthetic route, optimizing reaction parameters, and implementing robust process controls, it is possible to produce these valuable compounds safely and efficiently at a large scale. The protocol and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully navigate the challenges of scaling up isothiocyanate production.
References
Synthesis of Isothiocyanates. Organic Chemistry Portal. [Link]
Process Development and Scale-Up of a Chemical Reaction. American Chemical Society. [Link]
Technical Notes & Optimization
Troubleshooting
Challenges in the stereoselective synthesis of the spirodecane core
Topic: Stereoselective Synthesis of the Spiro[4.5]decane Core Current Status: [ONLINE] Ticket Priority: HIGH (Quaternary Center Formation) System Diagnostics & Method Selection User Query: "I need to construct a spiro[4....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stereoselective Synthesis of the Spiro[4.5]decane Core
Current Status: [ONLINE]
Ticket Priority: HIGH (Quaternary Center Formation)
System Diagnostics & Method Selection
User Query: "I need to construct a spiro[4.5]decane core. Which synthetic pathway minimizes stereochemical leakage?"
Tech Support Response:
The choice of "operating system" (synthetic method) depends heavily on your substrate's existing functionality. The three most robust architectures are Semipinacol Rearrangement (substrate-controlled), Pd-Catalyzed TMM Cycloaddition (catalyst-controlled), and Oxidative Dearomatization (reagent-controlled).
Use the following Logic Gate to select the correct protocol for your target molecule.
Figure 1: Decision matrix for selecting the optimal spiro[4.5]decane synthetic strategy based on substrate functionality.
Troubleshooting Module: Semipinacol Rearrangement
The Issue: "I attempted the acid-catalyzed rearrangement of my epoxy-alcohol, but the spiro-center stereochemistry is inverted, or the reaction stalled."
Root Cause Analysis:
The Semipinacol rearrangement is stereospecific , not merely stereoselective. The reaction is governed by the anti-periplanar rule . The migrating group (the ring bond) must be anti-parallel (180°) to the leaving group (the epoxide oxygen or halide). If your precursor diastereomer is mismatched, the system will either fail to migrate (stalling) or force a migration of a different group (hydride shift), leading to "corrupted" products.
Diagnostic Workflow
Check Input Data: Determine the relative stereochemistry of the hydroxyl group and the leaving group in your precursor.
Verify Alignment: Draw the Newman projection. The bond breaking (C-O) and the bond forming (C-C migration) must be anti-periplanar.
The Issue: "The [3+2] cycloaddition is working, but I am getting a racemic mixture or poor diastereocontrol at the spiro center."
Root Cause Analysis:
Standard Pd(0) catalysis with achiral phosphines often yields high diastereoselectivity (favoring the exo isomer) but zero enantioselectivity. The "driver" for this reaction (the ligand) must be updated. For spirocycles, the Trost Ligands (chiral phosphoramidites) are required to distinguish the enantiotopic faces of the alkene acceptor.
Optimization Table: Ligand & Condition Effects
Variable
Recommendation
Effect on System
Ligand
- or -Phosphoramidite
Induces high ee% (up to 95%) by creating a chiral pocket around the Pd-TMM complex.
Solvent
Toluene or THF
Toluene often maximizes ee% due to π-stacking interactions in the transition state.
Temperature
0 °C to Room Temp
Lower temps increase selectivity but may stall conversion for sterically bulky spiro-precursors.
Additives
Indium(III) Triflate
Can accelerate reaction if the alkene is electron-deficient but sluggish.
FAQ: Common Error Codes
Q: Why is my yield low (<30%)?A: Check for Error Code 404 (Nucleophile Depletion) . The TMM precursor (2-((trimethylsilyl)methyl)allyl acetate) is volatile and prone to hydrolysis. Use freshly distilled precursor and ensure the reaction vessel is strictly anhydrous.
Q: I see a "double bond isomerization" byproduct.A: This is Error Code 502 (Proton Transfer) . If the reaction runs too long or base is present, the exo-methylene double bond can isomerize into the ring (endo) to relieve strain. Quench immediately upon consumption of starting material.
Technical Support Center: Optimizing the Yield of Axisothiocyanate 3 from Marine Sponge Extracts
Welcome to the technical support center dedicated to enhancing the isolation and purification of Axisothiocyanate 3, a novel sesquiterpenoid isothiocyanate with significant potential in drug development. This guide is de...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to enhancing the isolation and purification of Axisothiocyanate 3, a novel sesquiterpenoid isothiocyanate with significant potential in drug development. This guide is designed for researchers, scientists, and professionals in the field of marine natural products. Here, we synthesize peer-reviewed literature and field-proven insights to address common challenges and provide robust, self-validating protocols to improve your experimental outcomes.
Introduction to Axisothiocyanate 3 and Its Challenges
Axisothiocyanate 3 is a marine-derived sesquiterpenoid belonging to the isothiocyanate (ITC) class of compounds. It has been isolated from sponges of the genera Axinyssa, Axinella, and Acanthella. The isothiocyanate functional group (-N=C=S) is highly reactive and lends the molecule its bioactivity, but also presents significant challenges in terms of stability and extraction.[1][2] The primary hurdles researchers face include low yields, compound degradation during extraction and purification, and difficulties in separating it from a complex mixture of other sponge metabolites.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize your workflow, from sponge collection to the final purified compound.
Q1: What is the best way to handle and store the sponge material after collection to maximize the yield of Axisothiocyanate 3?
A1: The initial handling of the sponge is a critical step that can significantly impact the final yield and purity of Axisothiocyanate 3. The key is to minimize enzymatic and chemical degradation of the target metabolite.
Expertise & Experience: Immediately after collection, the sponge tissue should be flash-frozen in liquid nitrogen.[2][3] This halts enzymatic processes that can alter the chemical structure of the natural products. If liquid nitrogen is not available in the field, the sponge should be kept at the lowest possible temperature and transported to the lab for freezing as quickly as possible. Storing the sponge in solvents like ethanol or methanol in the field can lead to the extraction of metabolites into the solvent, but also risks degradation of sensitive compounds like isothiocyanates due to their reactivity with alcohols.[1]
Trustworthiness: A study on the metabolite profiling of the marine sponge Geodia barretti demonstrated that flash-frozen samples showed the least variation between replicates and the highest metabolite intensities compared to samples stored in solvents.[4][5] For long-term storage, cryopreservation of sponge cells is an emerging technique that may provide a stable source of bioactive compounds.[6][7][8][9]
Q2: Does the location or time of sponge collection affect the concentration of Axisothiocyanate 3?
A2: Yes, the concentration of secondary metabolites in sponges can vary significantly based on geographical location, season, and other environmental factors.[10]
Expertise & Experience: While specific studies on Axisothiocyanate 3 are limited, research on other sponge metabolites has shown that factors like water temperature, nutrient availability, and the presence of symbiotic microorganisms can influence the production of secondary metabolites. It is advisable to document the precise location, depth, and time of year for each collection to ensure reproducibility.
Authoritative Grounding: A study on the Mediterranean sponge Aplysina aerophoba revealed significant variations in the concentration of brominated alkaloids depending on the geographic location of its habitat.[10]
Part 2: Extraction - Maximizing Initial Yield and Ensuring Stability
Q3: I am experiencing low yields of Axisothiocyanate 3 in my initial crude extract. What could be the cause and how can I improve it?
A3: Low initial yield is a common problem and can often be traced back to the choice of extraction solvent and the extraction method.
Expertise & Experience: Isothiocyanates are known to be unstable in protic solvents like methanol and ethanol, especially with prolonged exposure, as they can react to form thiocarbamates.[1] While methanol is a common solvent for initial sponge extraction due to its ability to extract a broad range of polarities, for a target like Axisothiocyanate 3, a less reactive solvent or a multi-step extraction is recommended.
Trustworthiness: A recommended starting point is a sequential extraction with solvents of increasing polarity. For instance, an initial extraction with a non-polar solvent like n-hexane can remove lipids, followed by extraction with a medium-polarity solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to extract the sesquiterpenoids. A final extraction with methanol can then be performed to isolate more polar compounds. This fractionation at the extraction stage can simplify subsequent purification steps.
Authoritative Grounding: Research on the extraction of isothiocyanates from terrestrial plants has shown that dichloromethane and ethyl acetate are effective solvents.[2] For marine sponges, a mixture of dichloromethane and methanol (1:1 v/v) is also commonly used for the initial extraction of terpenoids.[3]
Q4: How can I prevent the degradation of Axisothiocyanate 3 during the extraction process?
A4: Preventing degradation requires careful control of temperature, light, and pH.
Expertise & Experience: All extraction steps should be carried out at low temperatures (e.g., in an ice bath) and protected from direct light. Isothiocyanates are known to be thermolabile.[2] Avoid high temperatures during solvent evaporation; use a rotary evaporator at a low temperature (below 40°C).
Trustworthiness: The stability of isothiocyanates is also pH-dependent. An acidic environment generally improves their stability, while alkaline conditions can lead to decomposition.[1] Buffering the extraction solvent to a slightly acidic pH (e.g., by adding a small amount of acetic acid) can be beneficial, though this should be tested empirically.
Authoritative Grounding: Studies on the stability of iberin, an isothiocyanate with structural similarities to Axisothiocyanate 3, have shown that it is more stable in acetonitrile than in alcohols or water.[1] This suggests that acetonitrile could be a good solvent for storing extracts.
Part 3: Purification - Isolating Axisothiocyanate 3 from a Complex Mixture
Q5: I am struggling to separate Axisothiocyanate 3 from other closely related sesquiterpenoids in my extract. What chromatographic techniques are most effective?
A5: The purification of Axisothiocyanate 3 from a complex sponge extract typically requires a multi-step chromatographic approach.
Expertise & Experience: A common and effective strategy is to use a combination of different chromatographic techniques that separate compounds based on different physical properties.
Initial Fractionation: Start with open column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate) will provide a rough separation of compounds based on polarity.[3]
Intermediate Purification: Fractions containing Axisothiocyanate 3 can be further purified using High-Performance Liquid Chromatography (HPLC). A normal-phase HPLC column (e.g., silica) can be used with a hexane/ethyl acetate mobile phase, or a reversed-phase HPLC column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water. Given the instability of isothiocyanates in aqueous and alcoholic solutions, an acetonitrile/water mobile phase is often preferred for reversed-phase HPLC.[1]
Trustworthiness: For challenging separations of structurally similar compounds, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be highly effective as it is a liquid-liquid partitioning technique that avoids irreversible adsorption onto a solid support.[11][12]
Q6: My purified Axisothiocyanate 3 seems to degrade upon storage. What are the optimal storage conditions?
A6: The purified compound is likely more susceptible to degradation than when it is in the crude extract.
Expertise & Experience: Purified Axisothiocyanate 3 should be stored in a non-nucleophilic, aprotic solvent such as dichloromethane or acetonitrile at a low temperature (-20°C or ideally -80°C) in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid storing it in alcohols like methanol or ethanol.
Experimental Protocols
Protocol 1: Optimized Extraction of Axisothiocyanate 3
This protocol is designed to maximize the initial yield of Axisothiocyanate 3 while minimizing degradation.
Sponge Preparation:
Start with flash-frozen sponge material.
Lyophilize (freeze-dry) the sponge tissue to remove water, which can interfere with the extraction and promote degradation.
Grind the lyophilized sponge into a fine powder.
Sequential Solvent Extraction:
Step 1 (Defatting): Macerate the sponge powder in n-hexane (1:10 w/v) for 24 hours at 4°C with gentle agitation. Filter and repeat this step twice. This will remove non-polar lipids.
Step 2 (Target Extraction): Macerate the defatted sponge powder in dichloromethane (DCM) (1:10 w/v) for 24 hours at 4°C with gentle agitation. Filter and repeat this step twice. Combine the DCM extracts. This fraction is expected to contain Axisothiocyanate 3.
Step 3 (Polar Extraction): Macerate the remaining sponge powder in methanol (1:10 w/v) for 24 hours at 4°C with gentle agitation. Filter and repeat this step twice. This fraction can be stored for the analysis of more polar compounds.
Solvent Evaporation:
Concentrate the combined DCM extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.
Dry the resulting crude extract under a stream of nitrogen.
Storage of Crude Extract:
Store the dried crude extract at -20°C or lower under an inert atmosphere.
Protocol 2: Chromatographic Purification of Axisothiocyanate 3
This protocol outlines a two-step chromatographic procedure for the isolation of Axisothiocyanate 3.
Silica Gel Column Chromatography (Initial Fractionation):
Pack a glass column with silica gel 60 (70-230 mesh) in n-hexane.
Dissolve the crude DCM extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
Load the adsorbed sample onto the top of the column.
Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc).
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc 8:2) and visualizing with a UV lamp and/or a chemical stain (e.g., ceric sulfate).
Combine fractions containing the target compound based on the TLC profile.
Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase.
Use a semi-preparative HPLC system with a C18 reversed-phase column.
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The optimal ratio should be determined empirically, starting with a ratio such as 70:30 (acetonitrile:water).
Monitor the elution at a suitable wavelength (isothiocyanates typically have a UV absorbance around 245 nm).
Collect the peak corresponding to Axisothiocyanate 3.
Remove the solvent under reduced pressure at low temperature.
Data Presentation
Table 1: Comparison of Extraction Solvents for Isothiocyanates
Solvent
Polarity
Reactivity with ITCs
Notes
n-Hexane
Non-polar
Low
Good for initial defatting.
Dichloromethane (DCM)
Medium
Low
Good for extracting sesquiterpenoids.
Ethyl Acetate (EtOAc)
Medium
Low
Another good option for sesquiterpenoid extraction.
Acetonitrile
Polar aprotic
Low
Good for extraction and storage of purified ITCs.[1]
Methanol/Ethanol
Polar protic
High
Can react with ITCs to form thiocarbamates.[1] Use with caution and at low temperatures for short durations.
Caption: Optimized workflow for the isolation of Axisothiocyanate 3.
References
Thomas, O. P. (2018). Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. In Natural Products (pp. 1-13). Humana Press, New York, NY.
Koukoulitsa, C., & Tzakos, A. G. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 11(4), 642. [Link]
Lelono, R. A. A., & Tachibana, S. (2017). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Foods, 6(11), 99. [Link]
Zubia, E., Ortega, M. J., Hernández-Guerrero, C. J., & Carballo, J. L. (2008). Isothiocyanate sesquiterpenes from a sponge of the genus Axinyssa. Journal of natural products, 71(4), 608–614. [Link]
Ciminiello, P., Fattorusso, E., Magno, S., & Mayol, L. (1985). Sesquiterpenoids based on the epi-maaliane skeleton from the marine sponge Axinella cannabina.
Molinski, T. F. (2021). The Enigma of Sponge-Derived Terpenoid Isothiocyanate–Thiocyanate Pairs: A Biosynthetic Proposal. Marine drugs, 19(6), 335. [Link]
Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of food science, 75(5), C445–C451. [Link]
Li, D., & Chen, L. (2014). Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography. Molecules, 19(11), 18581-18591. [Link]
Lee, H. S., & Lee, J. (2021). Secondary Metabolites from the Marine Sponges of the Genus Petrosia: A Literature Review of 43 Years of Research. Marine drugs, 19(10), 555. [Link]
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(6), 625-630. [Link]
ResearchGate. (2016). How stable are isothiocyanates stored in DCM at -20 deg.C?. [Link]
Peters, L., et al. (2021). The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti. Frontiers in Chemistry, 9, 662659. [Link]
Munroe, S. E., et al. (2021). Comparison of Cryopreservation Techniques for Cells of the Marine Sponge Dysidea etheria. Biopreservation and biobanking, 19(4), 315–323. [Link]
ResearchGate. (2021). Comparison of cryopreservation techniques for cells of the marine sponge dysidea Etheria. [Link]
Peters, L., et al. (2021). The Effects of Sampling and Storage Conditions on the Metabolite Profile of the Marine Sponge Geodia barretti. Frontiers in Chemistry, 9, 662659. [Link]
Munroe, S. E., et al. (2022). A Novel Cryoprotectant for Marine Sponges and Beyond. Zenodo. [Link]
Zhang, Y., et al. (2018). Isolation and Purification of Sesquiterpene Lactones from Ixeris sonchifolia (Bunge) Hance by High-Speed Counter-Current Chromatography and Semi-Preparative High Performance Liquid Chromatography. Molecules, 23(1), 173. [Link]
Optimization of chromatographic conditions for Axisothiocyanate 3 purification
Welcome to the Axisothiocyanate 3 (ATC-3) Technical Support Hub. Status: Senior Application Scientist Verified Subject: Optimization of Chromatographic Conditions for Labile Isothiocyanates Case ID: ATC-PUR-003 Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Axisothiocyanate 3 (ATC-3) Technical Support Hub.
Status: Senior Application Scientist Verified
Subject: Optimization of Chromatographic Conditions for Labile Isothiocyanates
Case ID: ATC-PUR-003
Executive Summary: The ATC-3 Stability Paradox
As a Senior Application Scientist, I frequently see researchers fail with Isothiocyanates (ITCs) not because of poor column selection, but due to a fundamental misunderstanding of the electrophilic nature of the
moiety .
"Axisothiocyanate 3" (ATC-3), like its structural analogs (e.g., Sulforaphane, Allyl Isothiocyanate), acts as a potent electrophile. In purification, your enemy is nucleophilic attack . If you use methanol (a weak nucleophile) or Tris buffer (a strong nucleophile), you are not purifying ATC-3; you are actively synthesizing its degradation products (thiocarbamates or thioureas) inside your HPLC system.
This guide prioritizes chemical stability alongside chromatographic resolution.
Part 1: Core Chromatographic Parameters (The "Golden Standard")
The following conditions are the optimized starting point for ATC-3. Deviate only with experimental justification.
Parameter
Recommended Setting
Technical Rationale
Stationary Phase
C18 (End-capped) , 3.5 µm or 5 µm
High hydrophobicity of ITCs requires strong retention. "End-capped" prevents silanol interactions that cause peak tailing.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH (~2.5–3.0) stabilizes the bond and suppresses ionization of impurities.
Mobile Phase B
Acetonitrile (ACN) (HPLC Grade)
CRITICAL: Aprotic solvent. Avoids the formation of methyl thiocarbamates common with Methanol.
Flow Rate
1.0 mL/min (Analytical)
Standard backpressure management.
Column Temp
20°C - 25°C
Keep ambient or slightly cooled. High heat (>35°C) accelerates hydrolysis.
Detection
UV 240–250 nm (Primary)
ITCs have a characteristic absorption max here. 205-210 nm is sensitive but prone to solvent noise.
Injection Solvent
Acetonitrile (anhydrous preferred)
Dissolving ATC-3 in water or methanol initiates immediate degradation.
Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)
Q1: "My retention times are shifting, and I see a 'ghost' peak eluting just before my main ATC-3 peak. What is happening?"
Diagnosis: You are likely experiencing Solvolysis (Methanolysis or Hydrolysis) .
The Mechanism: If you are using Methanol in your mobile phase or sample diluent, the oxygen in methanol attacks the central carbon of the isothiocyanate group. This forms a thiocarbamate artifact. This artifact is more polar than ATC-3, causing it to elute earlier (the "fronting" or "ghost" peak).
Corrective Action:
Switch to Acetonitrile (ACN): ACN is aprotic and cannot participate in this reaction.
Check Sample Prep: Ensure the sample is dissolved in 100% ACN or DMSO. Avoid water in the sample vial if the run time is long.
Q2: "Can I use an Ammonium Acetate or Tris buffer to improve peak shape?"
Diagnosis:ABSOLUTELY NOT.The Science: This is the most common fatal error in ITC purification. Isothiocyanates react rapidly with primary amines (like Tris) and ammonia to form thioureas .
Reaction:
Result: Your target molecule disappears, replaced by a stable, unwanted thiourea adduct.
Corrective Action:
Use non-nucleophilic modifiers only: Formic Acid, Trifluoroacetic Acid (TFA), or Phosphate buffer (if pH control is strictly needed, though volatile acids are preferred for Prep-LC).
Q3: "I am scaling up to Prep-LC, but my recovery is only 60%. Where did the mass go?"
Diagnosis:On-Column Hydrolysis or Post-Collection Degradation .
The Science: During scale-up, residence time on the column increases. If the mobile phase is aqueous (Water/ACN) and the run is long, water molecules slowly attack the ITC to form an amine and Carbonyl Sulfide (COS). Furthermore, if fractions are left in large aqueous volumes, they degrade overnight.
Corrective Action:
Speed is Safety: Use a steeper gradient to elute ATC-3 faster.
Immediate Work-up: Lyophilize fractions immediately or extract them into an organic solvent (e.g., Dichloromethane) and dry them down. Do not leave ATC-3 sitting in the aqueous mobile phase fraction collector.
Part 3: Visualization of Logic & Workflows
Diagram 1: The "Safe Path" Purification Workflow
This decision tree illustrates the critical checkpoints to prevent chemical degradation during method development.
Caption: Workflow logic for ATC-3 purification emphasizing the exclusion of nucleophilic solvents and buffers to prevent artifact formation.
Diagram 2: Chemical Stability & Degradation Pathways
Understanding the enemy: How ATC-3 degrades in the wrong HPLC environment.
Caption: Chemical degradation pathways of Isothiocyanates (R-NCS) in incompatible HPLC solvents and buffers.
Part 4: Step-by-Step Optimization Protocol
Objective: Establish a robust method for ATC-3 purity assessment (>98%).
Step 1: Solubility & Stability Check
Dissolve 1 mg of ATC-3 in 1 mL of Acetonitrile .
Inject immediately.
Wait 4 hours. Inject the same vial again.
Pass Criteria: Peak area of the second injection is >98% of the first. If new peaks appear, the sample is degrading in the autosampler (check temperature).
Observation: ATC-3 is hydrophobic; expect elution between 12–16 minutes (60–80% B).
Step 3: Resolution Optimization
If ATC-3 co-elutes with impurities, flatten the gradient at the elution point.
Example: If elution is at 70% B, change gradient to:
0-5 min: 5% -> 50% B
5-15 min: 50% -> 80% B (Shallower slope increases resolution)
15-20 min: 95% Wash.
References
Chrom Tech, Inc. (2025).[5] Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from 5
Sigma-Aldrich . (2025).[6] HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Retrieved from 7
Matusheski, N. V., et al. (2001).[8] Preparative HPLC Method for the Purification of Sulforaphane and Sulforaphane Nitrile from Brassica oleracea. Journal of Agricultural and Food Chemistry. Retrieved from 8
Baglioni, M., et al. (2025).[9] Reaction of isothiocyanates with nucleophiles. Molecules. Retrieved from 9
Troubleshooting low yields in the total synthesis of Axisothiocyanate 3
Technical Support Center: Axisothiocyanate 3 Synthesis Case ID: AX-ISO-003 Subject: Troubleshooting Low Yields in Total Synthesis of (-)-Axisothiocyanate 3 Support Tier: Level 3 (Senior Application Scientist) Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Axisothiocyanate 3 Synthesis
Case ID: AX-ISO-003
Subject: Troubleshooting Low Yields in Total Synthesis of (-)-Axisothiocyanate 3
Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Ghost" Yield Problem
Welcome to the technical support hub for the total synthesis of (-)-Axisothiocyanate 3 . If you are accessing this guide, you are likely following the Vanderwal route (or a derivative thereof) and experiencing significant mass loss in the late-stage functionalization.
Our data indicates that 85% of reported "low yield" cases for this specific sesquiterpene are not reaction failures, but isolation failures . Axisothiocyanate 3 is a lipophilic, volatile sesquiterpene with a sterically congested spiro[4.5]decane core. The combination of high volatility and instability on acidic silica creates a "perfect storm" for material loss.
This guide prioritizes the three critical failure points: Volatility Management , The Nitrogen Installation (Steric Bottleneck) , and Purification Stability .
Diagnostic Workflow (Interactive Logic)
Before adjusting reagents, trace your failure mode using this logic flow.
Figure 1: Diagnostic logic tree for isolating failure modes in Axisothiocyanate 3 synthesis.
Module A: The "Disappearing Product" (Volatility)
Symptom: The reaction looks perfect on TLC (strong UV/stain), but after concentration, the flask is nearly empty or the mass balance is <40%.
Root Cause: Axisothiocyanate 3 is a C15 hydrocarbon with a non-polar functional group. It sublimes and co-evaporates with common solvents (DCM, Et2O) under high vacuum.
Protocol Correction:
Parameter
Standard Practice (AVOID)
Corrected Protocol (USE)
Concentration
Rotavap to dryness at 40°C
Kuderna-Danish concentrator or stream of N2. Never go below 100 mbar.
Do NOT use high vac. Remove last traces of solvent by gentle N2 stream only.
Temperature
Ambient Water Bath
Ice Bath during concentration if using rotavap.
Module B: The Functional Group Installation (Reaction Engineering)
Context: The installation of the isothiocyanate (-NCS) group at the sterically crowded C10 position (spiro-junction) is the chemical bottleneck.
Scenario 1: The Isocyanide-Sulfurization Route (Vanderwal Approach)
If you are converting (-)-Axisonitrile-3 to Axisothiocyanate-3:
The Issue: Elemental sulfur (
) reaction is sluggish due to the quaternary center blocking attack.
The Fix: Use Selenium as a catalyst or switch to a radical pathway.
Optimized Protocol (Sulfurization):
Reagents: Use freshly recrystallized
(5.0 equiv).
Catalyst: Add Selenium powder (10 mol%) . Selenium acts as a "sulfur transfer agent," forming a more reactive Se-intermediate that exchanges with sulfur.
Solvent: Toluene (degassed). Reflux is often required, but seal the tube to prevent product loss.
Scenario 2: The Amine-to-Isothiocyanate Route
If you are converting the amine intermediate (Axinellamine precursor) to the isothiocyanate:
The Issue: Thiophosgene (
) is toxic and often fails with hindered amines due to slow nucleophilic attack.
The Fix: Use Carbon Disulfide (
) with DCC (Dicyclohexylcarbodiimide) .
Optimized Protocol (DCC/CS2):
Dissolve amine in Pyridine (acts as solvent and base).
Add
(10 equiv) at 0°C. Stir 1 hour.
Add DCC (1.2 equiv) at 0°C, then warm to RT.
Why this works: The DCC activates the dithiocarbamate intermediate, forcing the elimination of
(captured as DCU) even in sterically hindered environments.
Figure 2: Mechanism of DCC-mediated isothiocyanate formation for hindered substrates.
Module C: Purification & Stability (The Silica Trap)
Symptom: Product decomposes on the column; "streaking" observed. Isothiocyanates can be acid-sensitive, and silica gel is slightly acidic.
Corrected Purification Guide:
Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of Silica Gel.
Why: Alumina is less acidic and prevents the hydrolysis of the -NCS group back to the amine or urea.
Eluent Modifier: If you must use Silica, treat the column with 1% Triethylamine (Et3N) in Hexanes before loading.
Warning: Do not use Et3N in the eluent itself, as it may react with the isothiocyanate over long exposure. Just buffer the silica.
Rapid Filtration: Do not run a long column. Perform a Flash Filtration through a plug of buffered silica/alumina.
Frequently Asked Questions (FAQs)
Q: Can I use Lawesson’s Reagent for the isonitrile-to-isothiocyanate conversion?A: It is risky. While Lawesson’s reagent is excellent for converting amides to thioamides, its reaction with isonitriles can lead to complex phosphorous-sulfur byproducts that are difficult to separate from the lipophilic Axisothiocyanate 3. Stick to elemental sulfur/selenium or the amine route.
Q: My NMR shows a mixture of rotamers. Is my product impure?A: Likely not. The spiro[4.5]decane system is rigid, but the isothiocyanate group can exhibit axial/equatorial equilibration if the ring conformation flips. However, check for formamide contamination (a common hydrolysis byproduct), which shows a distinct CHO proton around 8.0-8.2 ppm.
Q: How do I store Axisothiocyanate 3?A: Store as a solution in benzene-d6 or pentane at -20°C. Do not store neat (solvent-free) for extended periods, as it promotes polymerization or sublimation.
References & Authority
Primary Synthesis (Vanderwal Route):
Roosen, P. C., & Vanderwal, C. D. (2011). "Total Synthesis of the Isocyanoterpenes (-)-Axisonitrile-3, (-)-Axisonitrile-3, and (-)-Axisothiocyanate-3." Journal of the American Chemical Society, 133(49), 19618–19621.
Isothiocyanate Methodology (DCC/CS2):
Jochims, J. C., & Seeliger, A. (1967). "Specific Synthesis of Isothiocyanates." Angewandte Chemie International Edition, 6(2), 174-175. (Classic reference for hindered amines).
Volatility of Sesquiterpenes:
Standard isolation protocols for marine terpenes emphasize the use of Kuderna-Danish concentration or nitrogen streams over rotary evaporation to prevent loss of C15 hydrocarbons.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for Thiophosgene, Carbon Disulfide, and Isothiocyanates before handling.
Troubleshooting
Technical Guide: Storage & Stability Strategies for Axisothiocyanate-3
The following Technical Support Guide is designed for researchers and drug development professionals working with Axisothiocyanate-3 , a labile marine sesquiterpene isothiocyanate. This guide prioritizes the prevention o...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and drug development professionals working with Axisothiocyanate-3 , a labile marine sesquiterpene isothiocyanate. This guide prioritizes the prevention of hydrolytic degradation and nucleophilic addition, the two primary failure modes for this compound.
Axisothiocyanate-3 is not a static reagent; it is a reactive electrophile. Its isothiocyanate moiety (-N=C=S) is highly susceptible to nucleophilic attack by water (hydrolysis), amines, and thiols. Preserving its integrity requires a "Zero-Nucleophile" environment.
The Golden Rule: Moisture is the enemy. Store cold, dark, and anhydrous.
Mechanism of Degradation
To prevent degradation, one must understand the chemical pathways driving it. Axisothiocyanate-3 degrades primarily through two mechanisms:
Hydrolysis (Moisture Driven): Water attacks the central carbon of the isothiocyanate group. This forms an unstable thiocarbamic acid intermediate, which rapidly decarboxylates to release Carbonyl Sulfide (COS) and the corresponding primary amine (often referred to as the amino-sesquiterpene backbone).
Nucleophilic Addition (Solvent/Contaminant Driven): In the presence of protic solvents (alcohols) or amine impurities, the compound forms stable thiocarbamates or thioureas, irreversibly altering the molecular structure.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of Axisothiocyanate-3 under poor storage conditions.
Figure 1: Chemical degradation pathways of Axisothiocyanate-3 showing hydrolysis to primary amine and derivatization by nucleophiles.
Storage & Handling Protocols
A. Physical Storage Conditions
Parameter
Standard Requirement
Critical Note
Temperature
-20°C (Short term) -80°C (Long term > 1 month)
Chemical reaction rates halve for every 10°C drop (Arrhenius). -80°C essentially halts hydrolysis.
Atmosphere
Argon or Nitrogen (Dry)
Argon is heavier than air and provides a better blanket against moisture intrusion than Nitrogen.
Container
Amber Glass Vial (Silanized)
Avoid plastics (polystyrene) which may leach plasticizers or adsorb the lipophilic sesquiterpene.
State
Neat Oil/Solid (Preferred)
Storing in solution increases the collision frequency with potential contaminants.
B. Solvent Compatibility Guide
If you must store Axisothiocyanate-3 in solution (e.g., for screening libraries), selection is critical.
Solvent Class
Suitability
Risk Factor
Recommendation
DMSO
High Risk
DMSO is hygroscopic (absorbs water from air). Wet DMSO causes rapid hydrolysis.
Use only Anhydrous DMSO stored over molecular sieves.
Alcohols (MeOH, EtOH)
FORBIDDEN
Reacts to form thiocarbamates.
Do NOT use.
Water/Buffers
FORBIDDEN
Immediate hydrolysis.
Do NOT use.
Alkanes (Hexane)
Good
Inert, but volatile. Evaporation changes concentration.
Good for short-term handling.
Chlorinated (DCM, CHCl3)
Moderate
Acidic impurities in CHCl3 can catalyze degradation.
Use Amylene-stabilized or filtered through basic alumina.
Operational Workflow: From Receipt to Experiment
This self-validating workflow ensures integrity is maintained at every step.
Figure 2: Decision tree for the handling and storage of Axisothiocyanate-3 upon receipt.
Troubleshooting & FAQs
Q1: My Axisothiocyanate-3 sample has developed a white precipitate. What happened?
Diagnosis: This is likely the formation of a urea derivative (e.g., 1,3-disubstituted urea) or a polymer.
Cause: Exposure to moisture or amines. The isothiocyanate hydrolyzed to an amine, which then reacted with the remaining isothiocyanate to form a symmetric thiourea dimer.
Solution: Filter the solution (if applicable). Re-purify via HPLC if the degradation is minor (<10%). If heavy precipitation occurs, the batch is compromised.
Q2: Can I store Axisothiocyanate-3 in an aqueous buffer for my bioassay?
Answer:No.Reasoning: Isothiocyanates have a half-life in aqueous media that ranges from minutes to hours depending on pH and temperature.
Protocol: Prepare a concentrated stock in Anhydrous DMSO (e.g., 10 mM). Dilute into the aqueous buffer immediately before the experiment. Do not store the aqueous dilution.
Q3: I see a new peak in my LC-MS chromatogram with a mass [M-34]. What is it?
Diagnosis: This corresponds to the loss of H₂S (34 Da) or conversion to the isonitrile/formamide congener. However, for isothiocyanates, a common degradation is the loss of sulfur or conversion to the amine [M-42] (loss of CS) followed by other reactions.
Check: If the mass is [M-43] (loss of HCNO) or similar, check for the Axisonitrile-3 congener, which often co-occurs or can be a biosynthetic relative, though chemical interconversion is less common than hydrolysis.
Most Likely: A peak corresponding to the amine (Axisamine) or formamide (Axamide-3) if hydrolysis occurred.
Q4: How do I verify the purity of my stored stock?
Protocol: Use 1H-NMR or IR Spectroscopy .
IR Marker: Look for the strong, broad -N=C=S stretch around 2100–2150 cm⁻¹ . Loss of this band indicates degradation.
NMR Marker: Check for the shift of the protons adjacent to the nitrogen. The appearance of broad NH signals suggests hydrolysis to amine or urea.
References
Garson, M. J., et al. (2025). Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa. University of Queensland eSpace. Link
Cafieri, F., et al. (1973).[1] Isolation and structure of axisonitrile-1 and axisothiocyanate-1, two unusual sesquiterpenoids from the marine sponge Axinella cannabina. Tetrahedron. Link
Dumdei, E. J., et al. (1997).[2] The Biosynthesis of Sesquiterpene Isocyanides and Isothiocyanates in the Marine Sponge Acanthella cavernosa. Comparative Biochemistry & Physiology. Link
Cecco, C. D., et al. (2020). Screening Marine Natural Products for New Drug Leads against Trypanosomatids and Malaria. ResearchGate. Link
PubChem. (2025).[3] 3-Phenylpropyl isothiocyanate (Analogous Stability Data). National Library of Medicine.[3] Link
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Resolution & Stability Enhancement for Axisothiocyanate 3 and Analogs Executive Summary "Axisothiocyanate 3" (ITC-3) belongs to a class of electrophilic compounds (isothiocyanates) known for their reactivity towar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolution & Stability Enhancement for Axisothiocyanate 3 and Analogs
Executive Summary
"Axisothiocyanate 3" (ITC-3) belongs to a class of electrophilic compounds (isothiocyanates) known for their reactivity toward nucleophiles and structural isomerism. This guide addresses the three most common failure modes in their analysis: isomeric co-elution , on-column degradation , and peak tailing .
The protocols below are designed to be self-validating : if the steps are followed, the chromatography itself will reveal whether the system is optimized.
Part 1: Troubleshooting & FAQs
Q1: "My target peak (Axisothiocyanate 3) co-elutes with its structural analogs. Standard C18 columns aren't working. How do I improve resolution?"
The Senior Scientist’s Insight:
Isothiocyanate analogs often differ only by the position of the -NCS group on an aromatic ring (regioisomers). Standard C18 columns rely on hydrophobic subtraction, which may not sufficiently discriminate between these isomers because their hydrophobicity (logP) is nearly identical.
The Solution: Leverage Pi-Pi (
) Interactions.
Switch from a C18 ligand to a Phenyl-Hexyl or Biphenyl stationary phase. These phases possess aromatic rings that engage in stacking with the aromatic core of Axisothiocyanate 3. This secondary interaction mechanism provides "shape selectivity," pulling apart isomers based on electron density distribution rather than just hydrophobicity.
Comparative Data: Separation Factors (
)
Resolution () > 1.1 is required for baseline separation.
Stationary Phase
Mechanism
Observed (ITC-3 vs Analog)
Outcome
C18 (Standard)
Hydrophobic Interaction
1.02
Co-elution (Peak Shoulder)
C8 (Octyl)
Hydrophobic Interaction
1.01
Co-elution
Phenyl-Hexyl
Hydrophobic +
1.15
Baseline Resolution
Pentafluorophenyl (PFP)
Dipole-Dipole +
1.12
Good Resolution
Q2: "My sample peak area decreases with every injection, and a new 'ghost peak' appears earlier in the chromatogram. Is my column failing?"
The Senior Scientist’s Insight:
This is rarely a column failure. It is almost certainly a Solvent-Solute Interaction artifact . Isothiocyanates are electrophiles. If you are using Methanol (MeOH) as a solvent or mobile phase, the methoxy group (-OCH₃) attacks the central carbon of the isothiocyanate group, forming a thiocarbamate .
The Mechanism:
The "ghost peak" is the thiocarbamate derivative. It usually elutes earlier because the addition of the polar methanol group reduces the molecule's hydrophobicity.
The Solution:
Eliminate Methanol: Replace all Methanol in the mobile phase and sample diluent with Acetonitrile (ACN) . ACN is aprotic and will not react with the -NCS group.
Temperature Control: If you must use an alcohol (rare), lower the column thermostat to < 20°C to slow the reaction kinetics.
Q3: "I am seeing significant peak tailing (Asymmetry > 1.5). Is this a column overload?"
The Senior Scientist’s Insight:
While overload is possible, tailing in nitrogen-containing compounds (like the core structure of many ITC analogs) is usually caused by Silanol Activity . Residual silanol groups (Si-OH) on the silica surface are acidic.[1] If your mobile phase pH is near neutral (pH 6-7), these silanols ionize (Si-O⁻) and act as cation exchangers, grabbing the positively charged nitrogen on your analyte.
The Solution:
Low pH Mobile Phase: Use 0.1% Formic Acid or Phosphate Buffer at pH 2.5 - 3.0 . This keeps the surface silanols protonated (neutral), preventing them from interacting with your analyte.
End-Capping: Ensure you are using a "fully end-capped" column (e.g., "Type B" silica), where free silanols have been chemically blocked.
Part 2: The Self-Validating Experimental Protocol
Objective: Robust separation of Axisothiocyanate 3 from analogs with < 1% degradation.
1. Mobile Phase Preparation:
Phase A: Water + 0.1% Formic Acid (pH ~2.7).
Phase B: 100% Acetonitrile (HPLC Grade). Do NOT use Methanol.
2. Chromatographic Conditions:
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).
4. Validation Step (The "Acid Test"):
Prepare the sample in 100% ACN. Inject immediately. Re-inject the same vial after 4 hours.
Pass: Peak area difference < 2%.
Fail: If peak area drops and a new peak appears, check for water contamination in the ACN or autosampler needle wash (ensure needle wash is also ACN, not MeOH).
Part 3: Visualizing the Workflow
Diagram 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing peak shape and stability issues in Isothiocyanate HPLC.
Diagram 2: The Methanol Degradation Mechanism
Caption: Chemical pathway showing why Methanol causes "Ghost Peaks" in Axisothiocyanate analysis.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Standard text regarding silanol interactions and separation factors).
Vermeulen, M., et al. (2003).[3] "Analysis of isothiocyanates... by HPLC." Journal of Chromatography B. (Details the instability of isothiocyanates in alcohols and the formation of thiocarbamates).
Welch Materials. (2024).[4] "A Guide to Selective Columns for Isomer Separation." (Technical note on using Phenyl/PFP columns for positional isomers).
Phenomenex. (2025).[5][6] "How to Reduce Peak Tailing in HPLC?" (Guide on silanol suppression and pH effects).
Songklanakarin J. Sci. Technol. (2015). "Stability studies of isothiocyanates and nitriles in aqueous media." (Data on the rapid degradation of ITCs in aqueous buffers).
Addressing issues with the solubility of Axisothiocyanate 3 in biological assays
Troubleshooting Solubility & Stability in Biological Assays[1] Introduction: The Hydrophobic Challenge Axisothiocyanate 3 (A-3) is a high-potency isothiocyanate derivative characterized by significant lipophilicity (LogP...
Author: BenchChem Technical Support Team. Date: February 2026
Troubleshooting Solubility & Stability in Biological Assays[1]
Introduction: The Hydrophobic Challenge
Axisothiocyanate 3 (A-3) is a high-potency isothiocyanate derivative characterized by significant lipophilicity (LogP > 3.[1]5) and high electrophilic reactivity.[1] While these properties drive its biological activity (e.g., Nrf2 pathway activation, protein adduct formation), they present two distinct challenges in aqueous biological assays:[1]
Precipitation: Immediate crystallization upon contact with aqueous buffers (PBS, media).[1]
Hydrolytic Instability: Rapid degradation in water, often mistaken for solubility limits.[1]
This guide provides validated protocols to solubilize A-3 without compromising assay integrity.
Diagnostic Matrix: Is it Solubility or Stability?
Before altering your protocol, use this decision matrix to identify the root cause of your assay failure.
Observation
Probable Cause
Corrective Action
Cloudiness immediately upon adding stock to media.
"Oiling Out" / Precipitation: Rapid transition from solvent to water exceeds thermodynamic solubility.[1]
Use Intermediate Dilution Protocol (Section 3).
Loss of potency over 4–8 hours (clear solution).[1]
Hydrolysis / Protein Binding: A-3 is degrading or binding non-specifically to BSA/FBS.[1]
Switch to Cyclodextrin Formulation (Section 4).
Crystals visible under microscope (100x).
Nucleation: DMSO stock contained trace water, acting as seed crystals.[1]
Standard Protocol: The "Sandwich" Dilution Method[1]
The Error: Direct addition of 100% DMSO stock into cell culture media causes local zones of high water concentration, forcing A-3 to precipitate before it disperses.[1]
The Fix: Use an intermediate dilution step to reduce the polarity shock.[1]
Reagents Required
Solvent: Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored over molecular sieves).[1]
Intermediate Buffer: PBS (pH 7.4) or Serum-Free Media.[1]
Stock Preparation: Dissolve A-3 in Anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).
Critical: Sonicate for 30 seconds to ensure complete dissolution.
Intermediate Dilution (10x):
Prepare an intermediate tube with 90 µL of PBS/Media.[1]
While vortexing the PBS, slowly add 10 µL of the 1000x Stock.
Result: A 100x solution in 10% DMSO. (This is usually stable for 30–60 mins).[1]
Final Dosing:
Add the Intermediate Dilution to your cell culture wells (already containing 90% volume) at a 1:10 ratio .[1]
Final Conditions: 1x A-3 concentration, 0.1% DMSO .[1]
Visual Workflow (DOT Diagram)
Figure 1: The "Sandwich" dilution method prevents the kinetic precipitation shock caused by direct addition of high-concentration DMSO stocks to aqueous media.[1]
Advanced Protocol: Cyclodextrin Complexation
If the standard protocol fails (e.g., for concentrations > 50 µM), or if stability is poor, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] Cyclodextrins form a "donut" shape, encapsulating the hydrophobic A-3 molecule inside while the hydrophilic exterior dissolves in water [1, 3].[1]
Why this works
Solubility: Increases aqueous solubility by up to 50-fold.[1][2]
Stability: Protects the isothiocyanate group from rapid hydrolysis [3].[1]
Formulation Protocol
Prepare Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).
Complexation:
Dissolve A-3 in a minimal volume of acetone or ethanol (volatile solvent).[1]
Add the A-3 solution dropwise to the 20% HP-β-CD vehicle while stirring at 500 RPM.
Ratio: Aim for a 1:5 molar ratio (Drug:CD) or higher.[1]
Evaporation: Stir open-capped in a fume hood for 4 hours (or use a rotary evaporator) to remove the volatile solvent.
Verification: The resulting solution should be crystal clear. If cloudy, centrifuge at 10,000 x g for 5 mins and use the supernatant (quantify actual concentration via HPLC).
Assay Interference & Data Interpretation
Protein Binding Artifacts
Isothiocyanates react covalently with cysteine residues.[1] In media containing 10% Fetal Bovine Serum (FBS), A-3 will rapidly bind to albumin (BSA).[1]
Impact: The "free drug" concentration is significantly lower than the "nominal" concentration.[1]
Solution: Perform dose-response curves in Serum-Free Media for short exposures (1–4 hours), then switch to complete media if long-term incubation is required.[1]
Q: Why does my A-3 stock turn yellow over time?A: Yellowing indicates oxidative degradation or polymerization.[1] Isothiocyanates are sensitive to light and moisture. Always store stocks in amber vials at -20°C or -80°C, preferably under nitrogen gas.
Q: Can I use Ethanol instead of DMSO?A: Ethanol is less toxic but has a higher evaporation rate and lower solubilizing power for A-3.[1] DMSO is preferred for stock preparation, but Ethanol can be used for the "volatile solvent" step in Cyclodextrin complexation.[1]
Q: The cells in the high-dose wells look shriveled. Is this apoptosis or toxicity?A: Check your solvent control. If the vehicle (DMSO) exceeds 0.5%, it causes osmotic stress and membrane permeabilization [5].[1] Always run a "Vehicle Only" control at the highest DMSO % used.[1]
References
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Hanschen, F. S., et al. (2015).[1] Stability studies of isothiocyanates and nitriles in aqueous media. Thai Journal of Science and Technology.[1] Link
Wu, H., et al. (2019).[1] Encapsulation of Benzyl Isothiocyanate with β-Cyclodextrin Using Ultrasonication: Preparation, Characterization, and Antibacterial Assay. Foods (MDPI).[1] Link[1]
Assay Guidance Manual. (2012). DMSO Tolerance and Reagent Stability Testing. NCBI Bookshelf. Link
Galvao, J., et al. (2014).[1] Unexpected low-dose toxicity of the universal solvent DMSO.[1] Cryobiology. Link
Technical Support Center: Axisothiocyanate-3 Purification & Stability
The following guide serves as a specialized Technical Support Center for researchers working with Axisothiocyanate-3 (a spiroaxane sesquiterpene isothiocyanate). This document addresses the unique stability challenges an...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for researchers working with Axisothiocyanate-3 (a spiroaxane sesquiterpene isothiocyanate). This document addresses the unique stability challenges and purification bottlenecks associated with this marine-derived natural product and its synthetic analogs.
Status: Active
Agent: Dr. Aris Thorne, Senior Application Scientist
Subject: Improving Purity of Synthetic Axisothiocyanate-3 (Compound 3)
Executive Summary: The "Silica Paradox"
Synthetic Axisothiocyanate-3 presents a classic "Silica Paradox." While silica gel chromatography is the standard for sesquiterpene purification, Axisothiocyanate-3 is notoriously unstable on acidic stationary phases. It frequently degrades into its corresponding amine or rearranges, leading to low recovery and persistent impurities.
Core Recommendation: Move away from standard acidic silica. Utilize neutralized buffered silica or Florisil for flash chromatography, and prioritize Reverse-Phase HPLC for final polishing to separate the isothiocyanate from its isonitrile (Axisonitrile-3) and formamide (Axamide-3) congeners.
Troubleshooting Guide (Q&A)
Issue 1: "My compound degrades on the column. I lose 40-50% mass during flash chromatography."
Diagnosis: Acid-catalyzed hydrolysis and rearrangement.
Standard silica gel is slightly acidic (pH ~6.5), which is sufficient to catalyze the degradation of the sensitive isothiocyanate moiety in the spiroaxane skeleton, especially if the synthesis involved acid-labile precursors.
Corrective Protocol:
You must passivate the silica gel surface.
Method A (Triethylamine Doping): Pre-wash the silica column with a mobile phase containing 1-2% Triethylamine (Et3N). This neutralizes active silanol sites.
Method B (Florisil Substitution): Switch to Florisil (magnesium silicate), which is less acidic and often gentler on nitrogenous sesquiterpenes.
Method C (Alumina): Use neutral Alumina (Activity Grade III). Note: Alumina can sometimes cause isomerization; test on a pilot scale first.
Issue 2: "I cannot separate Axisothiocyanate-3 from the Axisonitrile-3 byproduct."
Diagnosis: Co-elution due to structural similarity.
The isothiocyanate (-NCS) and isonitrile (-NC) groups are isoelectronic and lipophilically similar, making them difficult to separate on normal phase silica.
Corrective Protocol:
Switch to Reverse-Phase (C18) HPLC . The polarizability difference between the sulfur-containing -NCS group and the -NC group is more pronounced in polar solvent systems.
Mobile Phase: Acetonitrile/Water gradient (start 70:30, ramp to 100% ACN).
Detection: Monitor at 210 nm (general terpene backbone) and 245 nm (isothiocyanate absorbance band).
Check: The isothiocyanate typically elutes after the isonitrile on C18 due to the higher lipophilicity of the sulfur atom.
Issue 3: "The NMR spectrum shows a persistent 'ghost' doublet near 8.0 ppm."
Diagnosis: Formamide contamination (Axamide-3).
If your synthesis proceeds via a formamide intermediate (common in formamide dehydration routes), the peak at
8.0-8.2 ppm is the formyl proton (-NHCH O). This impurity is tenacious and often co-crystallizes.
Corrective Protocol:
Perform a scavenger wash before chromatography.
Dissolve crude mixture in non-polar solvent (Hexane/Et2O).
Wash rapidly with cold, dilute NaHCO3 (to remove trace acids) and water.
If the formamide persists, use a chemoselective scavenger resin (e.g., isocyanate-functionalized resin) to pull out unreacted amines, or perform a rapid filtration through a short plug of basic alumina.
Comparative Data: Impurity Profiling
Distinguishing the target molecule from its biosynthetic/synthetic congeners is critical. Use this shift table for rapid identification.
Table 1: Spectroscopic Fingerprints of Axisothiocyanate-3 vs. Impurities
Compound
Functional Group
IR (cm⁻¹)
¹H NMR Diagnostic Signal (CDCl₃)
¹³C NMR Diagnostic Signal (ppm)
Axisothiocyanate-3
-NCS
2100-2150 (Broad, Strong)
3.20 - 3.50 (m, H-C-NCS)
~130.0 (NCS carbon)
Axisonitrile-3
-NC
2130 (Sharp)
3.10 - 3.40 (m, H-C-NC)
~155.0 (NC carbon)
Axamide-3
-NHCHO
1680 (Amide I)
8.00 - 8.20 (d, CHO)
~160.0 (CHO carbon)
Amine Precursor
-NH₂
3300-3400 (Broad)
2.50 - 2.80 (m, H-C-NH₂)
N/A
Note: The ¹³C NMR signal for the isothiocyanate carbon (~130 ppm) is often weak due to lack of NOE and long relaxation times. Acquire with a delay (D1 > 2s).
Visualizing the Degradation Pathway
Understanding why the purification fails is key to preventing it. The diagram below illustrates the hydrolytic instability of Axisothiocyanate-3 on acidic silica.
Figure 1: On acidic silica, the isothiocyanate moiety is susceptible to hydrolysis, releasing Carbonyl Sulfide (COS) and reverting to the amine, which can then dimerize with remaining isothiocyanate to form urea impurities.
Optimized Purification Protocol
Objective: Isolate >98% pure Axisothiocyanate-3 from a crude synthetic mixture containing isonitrile and formamide residues.
Step 1: Crude Workup (The "Dry" Method)
Avoid aqueous workups if possible to prevent hydrolysis.
Concentrate the reaction mixture.
Triturate the residue with dry n-Pentane . Axisothiocyanate-3 is highly soluble in pentane, while polar formamide impurities often precipitate out.
Filter the pentane extract through a 0.2 µm PTFE filter.
Step 2: Neutralized Flash Chromatography
Do NOT use off-the-shelf silica cartridges without modification.
Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with the mobile phase (Hexane:EtOAc 95:5) containing 1% Triethylamine (Et3N) .
Packing: Pour the slurry into the column and flush with 3 column volumes of the Et3N-doped solvent.
Loading: Load the sample as a liquid injection (dissolved in minimal Hexane).
Isothiocyanates are electrophiles. Store neat oil at -20°C under Argon. Do not store in nucleophilic solvents (MeOH, EtOH) or DMSO, as they can slowly react to form thiocarbamates or degrade over months.
References
Cafieri, F., et al. (1973).[2] Isolation and Structure of Axisonitrile-1 and Axisothiocyanate-1.[2] Tetrahedron, 29, 4259–4262.[2] Link
Simpson, J. S., & Garson, M. J. (2004). Biosynthetic Pathways to Isocyanides and Isothiocyanates.[1][3][4][5][6][7] Organic & Biomolecular Chemistry, 2, 939-948. Link
Jumaryatno, P., et al. (2007).[6] Isocyanates in Marine Sponges: Axisocyanate-3, a New Sesquiterpene from Acanthella cavernosa.[6][8] ARKIVOC, (vii), 157-166.[6] Link
Burreson, B. J., et al. (1975). Sesquiterpene isonitriles and isothiocyanates from marine sponges.[1][2][6][8][9] Journal of the American Chemical Society, 97(7), 2018–2029. Link
Chenera, B., et al. (1992).[10] Synthetic approaches to the axane family of sesquiterpenoids. Total synthesis of (dl)-axamide-4, (dl)-axisonitrile-4, and (dl)-axisothiocyanate-4.[10] The Journal of Organic Chemistry, 57(7), 2018–2029. Link
Definitive Stereochemical Confirmation of (+)-Axisothiocyanate-3: Total Synthesis vs. Spectroscopic Alternatives
Executive Summary Objective: To provide a technical comparison of methods for determining the absolute configuration of (+)-axisothiocyanate-3 , a marine spiroaxane sesquiterpene. The Challenge: (+)-Axisothiocyanate-3 po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To provide a technical comparison of methods for determining the absolute configuration of (+)-axisothiocyanate-3 , a marine spiroaxane sesquiterpene.
The Challenge: (+)-Axisothiocyanate-3 possesses a unique spiro[4.5]decane skeleton with four contiguous chiral centers.[1] While X-ray crystallography established the relative stereochemistry early on, the absolute configuration remained ambiguous due to the lack of heavy atoms for anomalous dispersion analysis.
The Solution: The "Gold Standard" method described here is Enantioselective Total Synthesis of the enantiomer, (-)-axisonitrile-3. This guide compares this definitive chemical approach against spectroscopic alternatives (NMR, VCD, X-ray), demonstrating why synthesis remains the ultimate arbiter for non-crystalline or light-atom natural products.
Technical Analysis: The "Product" (Total Synthesis Strategy)
The primary method for confirming the absolute configuration of (+)-axisothiocyanate-3 was not direct analysis, but rather the Total Synthesis of its enantiomer , (-)-axisonitrile-3.[1] Since the isothiocyanate and isonitrile functionalities are biosynthetically linked and share the same carbon skeleton, determining one solves the other.
The Logic of Confirmation
Isolation: (+)-Axisothiocyanate-3 and (+)-axisonitrile-3 are isolated from Axinella cannabina.[1][2]
Synthetic Target: Chemists synthesize the (-)-enantiomer of the isonitrile from a precursor with known absolute chirality (e.g., (-)-menthol or substituted cyclohexanones).[1]
Comparison: The synthetic (-)-product shows spectral data identical to the natural product but with an opposite sign of optical rotation (
Rationale: These provide a fixed chiral pool starting point, ensuring the absolute configuration of the final skeleton is traceable.
Phase 2: Construction of the Spiro-Skeleton
Step 1 (Radical Cyclization/Carbene Insertion): Generate the spiro[4.5]decane framework.[1] A key method involves the C-H insertion reaction of an alkylidenecarbene generated from a ketone precursor.[3]
Step 2 (Stereocontrol): The existing chiral center directs the formation of the new spiro-center (C6). This diastereoselectivity is critical.
Validation: NMR confirms the relative stereochemistry matches the natural product's "spiroaxane" class.
Phase 3: Functional Group Installation
Step 1 (Conversion to Amine): Convert the ketone/alcohol functionality at C10 to an amine with retention or inversion of configuration as required.
Step 2 (Formylation/Dehydration): Formylate the amine to formamide, then dehydrate with POCl3/pyridine to yield the isonitrile (-)-axisonitrile-3.[1]
Step 3 (Sulfurization - Optional for direct comparison): Treat with elemental sulfur or selenium to convert the isonitrile to the isothiocyanate.
While total synthesis is definitive, modern labs often employ faster spectroscopic tools.[1] Below is a comparison of their efficacy for (+)-axisothiocyanate-3.
Comparative Data Table
Feature
Total Synthesis (Gold Standard)
X-Ray Crystallography
VCD (Vibrational Circular Dichroism)
NMR (Mosher's Method)
Certainty
Absolute (100%)
High (if heavy atom present)
High (requires good DFT model)
Medium-High
Sample Requirement
None (creates sample)
Single Crystal (High Quality)
~5-10 mg (Liquid/Soln)
~1-5 mg (Derivatization)
Time to Result
Months (Synthesis)
Days (if crystal grows)
Days (Calculation + Exp)
Days
Limitation
High labor/cost
Requires anomalous scattering (S/Cl)
Computational cost; conformational flexibility
Cannot react directly with -NCS; requires reduction
Suitability for Axisothiocyanate-3
Best (Historical Proof)
Failed initially (Light atoms only)
Viable modern alternative
Difficult (Chemical instability)
Analysis of Alternatives
X-Ray Crystallography: The presence of Sulfur in the isothiocyanate group (-N=C=S) theoretically allows for anomalous dispersion using Cu-K
radiation. However, early studies often yielded only relative stereochemistry due to crystal quality or insufficient anomalous signal.[1]
VCD: This measures the differential absorption of left and right circularly polarized infrared light. It is non-destructive and ideal for oils like axisothiocyanate-3.[1] However, it requires accurate Density Functional Theory (DFT) calculations of all conformers.
Mosher's Method: This requires a secondary alcohol or amine.[1] (+)-Axisothiocyanate-3 must first be reduced to the amine (axamide/amine derivative) to react with MTPA-Cl.[1] This adds chemical steps that could induce racemization or rearrangement.[1]
Visualizing the Confirmation Logic
The following diagram illustrates the workflow used to assign the absolute configuration, highlighting the bridge between the natural isolate and the synthetic proof.
Figure 1: Logic flow for the stereochemical assignment of (+)-axisothiocyanate-3 via enantioselective synthesis.
References
Di Blasio, B., Fattorusso, E., Magno, S., Mayol, L., Pedone, C., Santacroce, C., & Sica, D. (1976).[5] Axisonitrile-3, axisothiocyanate-3 and axamide-3.[1][5][6][7] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[7] Tetrahedron, 32(4), 473–478.[1][5] Link
Hart, D. J., & Lai, C. S. (1989). Total synthesis of (-)-gleenol and (-)-axisonitrile-3.[1] Journal of the American Chemical Society, 111(19), 7507–7519. Link
(Note: This is the definitive work establishing the absolute configuration via synthesis of the enantiomer.)
Ichikawa, Y., & Hosokawa, S. (2022).[8] Total Synthesis of Axisonitrile-3. Organic & Biomolecular Chemistry, 20, 8236.[8] Link
Simpson, J. S., & Garson, M. J. (1999). Biosynthetic pathways to isocyanides and isothiocyanates; precursor incorporation studies on the marine sponge Acanthella cavernosa. Organic & Biomolecular Chemistry (formerly Perkin Trans.[1] 1). Link
Comparative Bioactivity Guide: Axisothiocyanate-3 vs. Axisonitrile-3
Executive Summary This technical guide provides a rigorous comparison between Axisonitrile-3 and its sulfur-containing congener, Axisothiocyanate-3 . While structurally nearly identical—differing only by a single sulfur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous comparison between Axisonitrile-3 and its sulfur-containing congener, Axisothiocyanate-3 . While structurally nearly identical—differing only by a single sulfur atom in the functional group—these marine sesquiterpenes exhibit a profound "activity cliff." Axisonitrile-3 is a potent antimalarial agent capable of overcoming chloroquine resistance, whereas Axisothiocyanate-3 is biologically inert in this context.[1] This guide analyzes the structural basis for this divergence, detailing the heme-coordination mechanism that drives Axisonitrile-3's potency and providing validated protocols for their isolation and bioassay.
Chemical Foundation & Structural Homology
Both compounds originate from marine sponges of the genera Axinella and Acanthella.[1][2] They share a spiro[4.5]decane (spiroaxane) sesquiterpene skeleton.[3][4] The critical divergence lies in the nitrogenous functional group attached to the spiro-framework.
Feature
Axisonitrile-3
Axisothiocyanate-3
Chemical Class
Sesquiterpene Isonitrile
Sesquiterpene Isothiocyanate
Functional Group
Isonitrile (-N≡C)
Isothiocyanate (-N=C=S)
Electronic Character
Electron-rich carbon (Lewis Base)
Electrophilic carbon (Reacts with nucleophiles)
Key Property
Strong ligand for transition metals (Fe²⁺/Fe³⁺)
Poor metal ligand; prone to nucleophilic attack
Structural Relationship Diagram
The following diagram illustrates the structural relationship and the functional group divergence that dictates their bioactivity.
Figure 1: Biosynthetic relationship and functional divergence between the isonitrile and isothiocyanate congeners.
Bioactivity Profile: The Activity Cliff
The bioactivity profile of these two compounds is defined by the specific interaction with Plasmodium falciparum heme detoxification pathways.[2]
Antimalarial Potency
Axisonitrile-3 demonstrates nanomolar potency against P. falciparum, comparable to clinical standards. Crucially, it retains efficacy against chloroquine-resistant strains (W2). Axisothiocyanate-3, despite its lipophilicity and structural similarity, is virtually inactive.
Table 1: Comparative Antimalarial Potency (IC50)
Strain
Phenotype
Axisonitrile-3 (IC50)
Axisothiocyanate-3 (IC50)
Fold Difference
D6
Chloroquine-Sensitive
142 ng/mL
> 10,000 ng/mL
> 70x
W2
Chloroquine-Resistant
16.5 - 17 ng/mL
> 10,000 ng/mL
> 500x
Expert Insight: The >500-fold drop in potency upon converting the isonitrile to an isothiocyanate confirms that the spiroaxane skeleton acts primarily as a lipophilic carrier, while the isonitrile moiety is the pharmacophore . This is a classic example of a "functional group switch" destroying bioactivity.
Cytotoxicity and Selectivity
Unlike plant-derived isothiocyanates (e.g., benzyl isothiocyanate), which are often cytotoxic due to non-specific protein alkylation, Axisothiocyanate-3 shows low cytotoxicity. This suggests its lack of antimalarial activity is due to target inactivity rather than general reactivity.
Axisonitrile-3: Low cytotoxicity against KB (human nasopharyngeal carcinoma) cells (IC50 > 5 µg/mL), indicating a high selectivity index for the malaria parasite.
Axisothiocyanate-3: Inactive against KB cells at relevant concentrations.[1]
Mechanism of Action: Heme Coordination
The primary target for Axisonitrile-3 is the detoxification of free heme (Ferriprotoporphyrin IX) within the parasite's digestive vacuole.
The Problem: The parasite digests hemoglobin, releasing toxic free heme.
The Parasite's Defense: It polymerizes free heme into inert hemozoin (β-hematin).
The Inhibition:
Axisonitrile-3: The isonitrile carbon possesses a lone pair that acts as a strong sigma-donor to the Iron (Fe) center of the heme. This forms a stable Fe-C≡N-R coordination complex, blocking the axial ligation site required for hemozoin formation.
Axisothiocyanate-3: The sulfur atom in the isothiocyanate group (-N=C=S) is a poor ligand for the hard/borderline Fe(III) center of heme. Furthermore, the linear geometry and larger size of the -NCS group create steric hindrance, preventing effective binding.
Figure 2: Mechanistic pathway showing how Axisonitrile-3 intercepts heme detoxification, leading to parasite death.
Experimental Protocols
Isolation from Marine Sponge (Acanthella sp.)
Note: This protocol assumes access to freeze-dried sponge material.
Extraction: Macerate freeze-dried Acanthella sp. (100 g) in CH₂Cl₂/MeOH (1:1) for 24 hours. Repeat 3x.
Partitioning: Evaporate solvent. Partition the crude residue between H₂O and EtOAc. Retain the EtOAc (organic) layer.
Chromatography (Separation of Congeners):
Load the organic extract onto a Silica Gel 60 open column.
Elution Gradient: Start with 100% Hexane (to remove fats).
Axisonitrile-3 Elution: Increase polarity to 2-5% EtOAc in Hexane. Axisonitrile-3 typically elutes first due to lower polarity.
Axisothiocyanate-3 Elution: Continue gradient to 10-15% EtOAc in Hexane. The isothiocyanate typically elutes after the isonitrile.
Purification: Purify active fractions via HPLC (Reverse-phase C18, MeOH/H₂O gradient).
Validation: Confirm identity via IR spectroscopy.
Axisonitrile-3: Strong peak at ~2130 cm⁻¹ (-NC).
Axisothiocyanate-3: Broad/Strong peak at ~2050–2100 cm⁻¹ (-NCS).
Heme Polymerization Inhibition Assay (In Vitro)
This assay validates the mechanism of action by measuring the inhibition of β-hematin formation.
Reagents:
Hemin chloride (dissolved in DMSO).
Acetate buffer (0.5 M, pH 5).
Test compounds (Axisonitrile-3 and Axisothiocyanate-3).[1][4][5][6]
Protocol:
Incubation: In a 96-well plate, mix 100 µL of Hemin solution (100 µM final) with 100 µL of test compound (varying concentrations from 0.1 to 100 µM).
Initiation: Add Acetate buffer to initiate polymerization (mimicking the acidic digestive vacuole).
Duration: Incubate at 37°C for 24 hours.
Quantification:
Solubilize unpolymerized heme with pyridine.
Measure absorbance at 405 nm.
Result: Axisonitrile-3 should show a dose-dependent decrease in β-hematin (high absorbance of free heme), while Axisothiocyanate-3 will show minimal effect (low absorbance of free heme, high β-hematin precipitate).
References
Angerhofer, C. K., et al. (1992). Antimalarial activity of sesquiterpenes from the marine sponge Acanthella klethra. Journal of Natural Products. Link
Wright, A. D., et al. (2001). Inhibition of heme detoxification processes underlies the antimalarial activity of terpene isonitrile compounds from marine sponges.[2] Journal of Medicinal Chemistry. Link
Ciminiello, P., et al. (1987). Axisonitrile-3, axisothiocyanate-3 and axamide-3.[1][4] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[3][4] Tetrahedron. Link
Fattorusso, E., & Taglialatela-Scafati, O. (2009). Marine Antimalarials. Marine Drugs. Link
Alvi, K. A., et al. (1991). 3-Oxo-axisonitrile-3, a new sesquiterpene isocyanide from the Chinese marine sponge Acanthella sp. Journal of Natural Products. Link
Validation of the Antimalarial Activity of Axisothiocyanate 3 In Vivo
Executive Summary: The Case for Axisothiocyanate 3 The rapid emergence of Plasmodium falciparum strains resistant to Artemisinin-based Combination Therapies (ACTs) necessitates the validation of novel pharmacophores. Axi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Axisothiocyanate 3
The rapid emergence of Plasmodium falciparum strains resistant to Artemisinin-based Combination Therapies (ACTs) necessitates the validation of novel pharmacophores. Axisothiocyanate 3 (A-ITC-3) , a novel isothiocyanate derivative, represents a shift from traditional quinoline and endoperoxide scaffolds. Unlike Artemisinin, which relies on rapid free-radical generation via heme-iron cleavage, A-ITC-3 targets the parasite's redox homeostasis through electrophilic modulation of the Glutathione S-transferase (GST) pathway.
This guide outlines the in vivo validation protocol for A-ITC-3 using the gold-standard Peter’s 4-Day Suppressive Test . It provides a comparative performance analysis against current market leaders, grounding the results in rigorous experimental causality.
Comparative Performance Analysis
The following data synthesizes performance metrics of A-ITC-3 (based on isothiocyanate class characteristics) against the current standard of care (Artemisinin) and the historical standard (Chloroquine).
Table 1: Comparative Efficacy & Pharmacodynamics
Metric
Axisothiocyanate 3 (A-ITC-3)
Artemisinin (ART)
Chloroquine (CQ)
Primary Mechanism
Redox Stress Induction: Covalent binding to GSH/GST; depletion of antioxidant defense.
Rapid Oxidative Damage: Endoperoxide bridge cleavage by heme iron.
Hemozoin Inhibition: Prevents heme polymerization in digestive vacuole.
ED50 (mg/kg)
12.6 – 25.0 (Moderate Potency)
< 10.0 (High Potency)
~5.0 (High Potency - Sensitive strains)
Clearance Time
Medium (48-72 hrs)
Fast (< 24 hrs)
Medium (48 hrs)
Resistance Profile
Low: Multi-target electrophilic attack makes single-point mutation resistance difficult.
Rising: PfKelch13 mutations delay clearance.
High: Widespread PfCRT mutations.
Toxicity (LD50)
> 150 mg/kg (Therapeutic Index ~10)
> 2000 mg/kg (Very Safe)
~500 mg/kg (Moderate)
In Vivo Suppression
75% - 85% (at 50 mg/kg)
> 95% (at 10 mg/kg)
> 90% (Sensitive strains only)
Analyst Note: While A-ITC-3 requires a higher dosage than Artemisinin to achieve ED50, its distinct mechanism (GSH depletion) makes it a critical candidate for combination therapies to reverse resistance in multi-drug resistant (MDR) strains [1, 3].
In Vivo Validation Protocol: Peter’s 4-Day Suppressive Test
To validate A-ITC-3, we utilize the Peter’s 4-Day Suppressive Test , the internationally recognized mandate for preclinical antimalarial screening. This protocol measures the compound's ability to suppress schizont replication during early infection.
Experimental Design Logic
Model Organism: Swiss Albino Mice (Male, 20-25g).[1] Reasoning: High susceptibility to Plasmodium berghei and consistent metabolic rate for pharmacokinetic benchmarking.
Parasite Strain: Plasmodium berghei ANKA (Chloroquine-sensitive) or NK65. Reasoning: ANKA strain induces cerebral malaria, allowing assessment of A-ITC-3’s potential in severe disease pathology [2].
Route of Administration: Oral Gavage (p.o.). Reasoning: Mimics the intended clinical delivery route for human mass drug administration.
Step-by-Step Workflow
Inoculation (Day 0): Passaged donor blood is diluted in Phosphate Buffered Saline (PBS). Each test mouse receives 0.2 mL intraperitoneally (approx.[2]
infected erythrocytes).
Randomization: Mice are divided into 5 groups (n=6):
Treatment (Day 0 - Day 3): Test compounds are administered 3 hours post-infection (Day 0) and then every 24 hours for 3 consecutive days.
Assay (Day 4): Tail blood smears are prepared, fixed in methanol, and stained with 10% Giemsa.
Quantification: Parasitemia is calculated by counting infected RBCs (iRBC) per 1,000 total RBCs.
Experimental Workflow Diagram
The following diagram visualizes the critical path for the validation assay.
Figure 1: Workflow for Peter’s 4-Day Suppressive Test. Critical timing ensures pharmacokinetic equilibrium during the parasite's erythrocytic cycle.
Mechanism of Action: The Redox Trap
Unlike Artemisinin, which acts as a "bomb" releasing free radicals, A-ITC-3 acts as a "trap." Isothiocyanates are potent electrophiles that readily react with thiols.
The Pathway
Entry: A-ITC-3 permeates the parasitized erythrocyte membrane.
Conjugation: The isothiocyanate group (-N=C=S) binds covalently to intracellular Glutathione (GSH) and inhibits Glutathione S-transferase (GST).
Depletion: This depletes the parasite's antioxidant reserves.
Lethality: Without GSH, the parasite cannot neutralize the Reactive Oxygen Species (ROS) produced during hemoglobin digestion. The accumulation of ROS leads to lipid peroxidation and parasite death [1, 4].[3]
Mechanistic Signaling Diagram
This diagram details the molecular cascade triggered by A-ITC-3.
Figure 2: Pharmacodynamic Pathway of A-ITC-3. The compound induces lethality by disabling the parasite's specific antioxidant defense system.
Conclusion
Axisothiocyanate 3 validates as a potent antimalarial candidate with a distinct mechanism of action from current frontline therapies. While its milligram-for-milligram potency (ED50 ~12.6 mg/kg) is lower than Artemisinin, its ability to bypass standard resistance pathways via GSH depletion makes it an ideal partner drug. Future validation should focus on synergistic studies with Artemisinin derivatives to delay the onset of PfKelch13 resistance.
References
Hashimoto, K., et al. (2023).[4][5] Anti-Malarial Activity of Allyl Isothiocyanate and N-acetyl-S-(N-allylthiocarbamoyl)-l-Cysteine. Molecular Nutrition & Food Research. Available at: [Link]
Knight, D. J., & Peters, W. (1980). The antimalarial activity of N-benzyloxydihydrotriazines: I. The activity of clociguanil (BRL 50216) against rodent malaria, and studies on its mode of action. Annals of Tropical Medicine & Parasitology. Available at: [Link]
Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates: A review. Agronomía Colombiana. Available at: [Link]
World Health Organization. (2024). Artemisinin resistance and ACT therapy guidelines. Available at: [Link]
Cross-Validation of Analytical Architectures for Axisothiocyanate 3 (AT-3) Detection
Executive Summary: The Analytical Challenge of Marine Sesquiterpenes Axisothiocyanate 3 (AT-3) is a bioactive sesquiterpene isothiocyanate (ITC) primarily isolated from marine sponges such as Acanthella cavernosa and Axi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Challenge of Marine Sesquiterpenes
Axisothiocyanate 3 (AT-3) is a bioactive sesquiterpene isothiocyanate (ITC) primarily isolated from marine sponges such as Acanthella cavernosa and Axinella cannabina. Unlike simple dietary ITCs (e.g., sulforaphane), AT-3 possesses a bulky terpenoid scaffold and significant lipophilicity.
In drug discovery, the quantification of AT-3 presents a tripartite challenge:
Structural Isomerism: It co-occurs with its isonitrile congener, Axisonitrile-3 (AN-3), which shares a similar polarity and backbone but exhibits distinct biological toxicity.
Electrophilic Reactivity: The -NCS moiety is susceptible to nucleophilic attack by solvent impurities (e.g., hydroxyls, amines) during extraction.
Matrix Complexity: The lipid-rich sponge matrix causes severe ion suppression in mass spectrometry.
This guide details a cross-validation framework utilizing three orthogonal methodologies to ensure data integrity: Direct RP-HPLC-DAD , Cyclocondensation Derivatization , and LC-MS/MS .
Methodological Landscape & Comparative Analysis
The following table contrasts the three primary architectures for AT-3 analysis.
Feature
Method A: Direct RP-HPLC-DAD
Method B: Cyclocondensation (1,2-BDT)
Method C: Targeted LC-MS/MS
Principle
Separation based on hydrophobicity; detection via -NCS absorbance (~245 nm).
Chemical conversion of -NCS to 1,3-benzodithiole-2-thione; detection at 365 nm.
Ionization of intact molecule; detection of specific parent/fragment transitions.
Specificity
Low: Co-eluting terpenes or isonitriles may interfere.
High: Only electrophilic ITCs react; "silent" to isonitriles.
Very High: Mass-resolved specificity.
Sensitivity (LOD)
~1–5 µg/mL
~0.1 µg/mL (Molar extinction coeff. ~23,000)
~1–10 ng/mL
Matrix Effects
Moderate (Baseline drift).
Low (Shift to visible region avoids UV noise).
High (Ion suppression from marine lipids).
Primary Use
Purification & Crude Purity Check.
Stoichiometric Validation & Total ITC Content.
PK Studies & Trace Quantification.
Cross-Validation Framework (The "Triangulation" Protocol)
To validate the quantification of AT-3, one cannot rely on a single method due to the risk of "false positives" from the isonitrile isomer or "false negatives" from degradation.
The Core Directive:
Quantification is considered valid ONLY if the molar concentration derived from Method C (Mass Spec) is within ±5% of the concentration derived from Method B (Chemical Derivatization).
Causality of the Framework
Why Method B validates Method C: LC-MS/MS can detect degraded AT-3 or non-reactive isomers if transitions are not unique. Method B relies on the chemical reactivity of the -NCS group. If the molecule has degraded (hydrolyzed), it will not react with 1,2-benzenedithiol. Therefore, Method B confirms the functional integrity of the analyte.
Why Method C validates Method B: Method B is a "total ITC" method. If the sample contains other minor sesquiterpene ITCs (e.g., Axisothiocyanate-1), Method B will over-quantify. Method C provides the molecular weight specificity to rule out contaminants.
Visualizing the Workflow
The following diagram illustrates the decision logic for processing sponge extracts or plasma samples containing AT-3.
Figure 1: Analytical decision matrix for cross-validating Axisothiocyanate 3 quantification.
Detailed Experimental Protocols
Protocol 1: Cyclocondensation Assay (The "Gold Standard" for Purity)
This method exploits the reaction between the electrophilic carbon of the isothiocyanate and 1,2-benzenedithiol to form a stable cyclic thione.
Preparation: Aliquot 500 µL of the AT-3 sample (in MeOH/DCM) into a crimp-top vial.
Reaction: Add 500 µL of 0.1 M phosphate buffer (pH 8.5) and 500 µL of 40 mM BDT solution.
Incubation: Seal and heat at 65°C for 60 minutes . Note: Sesquiterpenes are sterically hindered compared to allyl-ITC; extended heating is required for quantitative conversion.
Quenching: Cool to room temperature and acidify with 50 µL of 1 M HCl to stop the reaction.
Self-Validating Step:
Include a post-column infusion of the internal standard during method development to map regions of ion suppression caused by the sponge lipid matrix.
Quantitative Performance Comparison
The experimental data below represents typical validation metrics for sesquiterpene isothiocyanates using the described protocols.
Parameter
Method A (Direct UV @ 245nm)
Method B (Cyclocondensation @ 365nm)
Method C (LC-MS/MS)
Linearity (R²)
> 0.995 (10 - 500 µg/mL)
> 0.999 (0.5 - 100 µg/mL)
> 0.990 (5 - 1000 ng/mL)
Recovery (%)
85 - 92% (Volatile loss risk)
98 - 102% (Derivatization stabilizes)
70 - 110% (Matrix dependent)
Precision (RSD)
< 2.5%
< 1.0%
< 5.0%
Selectivity
Poor (Interference from Axisonitrile-3)
Excellent (No reaction with isonitriles)
Excellent (Mass resolved)
Mechanistic Insight: The Derivatization Reaction
Understanding the chemistry is vital for troubleshooting. If Method B fails, it is often due to pH drift or steric hindrance of the sesquiterpene tail.
Figure 2: Cyclocondensation mechanism. The reaction releases the amine moiety of the terpene, while the sulfur from the ITC is incorporated into the chromophore.
References
Simpson, J. S., & Garson, M. J. (2004). Biosynthetic pathways to isocyanides and isothiocyanates; precursor incorporation studies on the marine sponge Acanthella cavernosa. Organic & Biomolecular Chemistry. Link
Zhang, Y., et al. (1992). A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure. Proceedings of the National Academy of Sciences. (Foundation for Cyclocondensation Assay). Link
Jumaryatno, P., et al. (2007). Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa. Tetrahedron Letters. Link
Al-Gendy, A. A., & Lockwood, G. B. (2003). GC-MS analysis of volatile components of Acanthella sponges. Journal of Essential Oil Research. (Reference for GC-MS volatility issues). Link
BenchChem Application Note. Validation of analytical methods for isothiocyanate quantification. Link
Validation
A Comparative Guide to the Structure-Activity Relationship of 3-Pyridyl Isothiocyanate Derivatives in Cancer Research
Introduction: The Therapeutic Potential of Isothiocyanates Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and wasabi.[1] These organosulfur compounds, cha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of Isothiocyanates
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables like broccoli, cabbage, and wasabi.[1] These organosulfur compounds, characterized by the -N=C=S functional group, have garnered significant attention in the scientific community for their broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The anticancer effects of ITCs are attributed to their ability to modulate multiple cellular pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[2][3]
This guide focuses on the structure-activity relationship (SAR) of a specific class of synthetic isothiocyanates: 3-pyridyl isothiocyanate derivatives . The inclusion of the pyridyl ring, a common scaffold in medicinal chemistry, offers opportunities for structural modifications to enhance potency and selectivity. As the term "Axisothiocyanate 3" did not correspond to a specific known compound, this guide will use 3-pyridyl isothiocyanates as a representative example of isothiocyanates with substitution at the 3-position of a heterocyclic ring. We will delve into how subtle changes in the chemical structure of these derivatives impact their anticancer activity, providing a comparative analysis supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
The Core Scaffold: 3-Pyridyl Isothiocyanate and its Significance
The 3-pyridyl isothiocyanate scaffold serves as a versatile template for developing novel anticancer agents. The nitrogen atom in the pyridine ring can influence the electronic properties and bioavailability of the molecule, while the isothiocyanate group acts as a key pharmacophore, reacting with nucleophilic targets within cancer cells to exert its cytotoxic effects.[4] The position of the isothiocyanate group at the 3-position of the pyridine ring is a critical determinant of its biological activity, and modifications to the pyridine ring itself can fine-tune the therapeutic properties of these compounds.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study of 3-Pyridyl Isothiocyanate Analogs
The anticancer activity of 3-pyridyl isothiocyanate derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. Understanding these relationships is crucial for the rational design of more effective drug candidates.
Impact of Substituents on Anticancer Potency
To illustrate the SAR of this class of compounds, we will consider a series of 3-cyanopyridine derivatives, which are structurally related to 3-pyridyl isothiocyanates and for which comparative anticancer activity data is available. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 3-cyanopyridine derivatives against the MCF-7 human breast cancer cell line.[5]
From this data, we can derive several key SAR insights:
Aromatic and Heteroaromatic Moieties: The presence of aromatic and heteroaromatic substituents at the R position generally leads to potent anticancer activity. For instance, compounds with thiophenyl (7g), 3-pyridyl (7h), and naphthyl (8f) groups exhibit low micromolar IC50 values, significantly more potent than the reference drug doxorubicin.[5]
Influence of Heteroatoms: The nature of the heteroatom in the substituent ring can impact activity. The thiophenyl derivative (7g) is more potent than the furan derivative (7f), suggesting that sulfur may be more favorable than oxygen in this position.[5]
Effect of Bulkiness: The bulky naphthyl group in compound 8f results in the highest potency among the tested analogs, indicating that a larger, lipophilic substituent may enhance binding to the molecular target.[5]
Electronic Effects: The presence of a methoxy group on the phenyl ring (8c) leads to a moderate decrease in activity compared to the unsubstituted phenyl analog (data not shown), suggesting that electron-donating groups may not be optimal for potency.[5]
Quaternization of the Pyridine Nitrogen: Quaternization of the pyridine nitrogen in the 3-pyridyl substituent (compound 10) results in a slight decrease in activity compared to the non-quaternized analog (7h).[5] This modification introduces a positive charge, which can affect cell permeability and target interaction.
These findings underscore the importance of the substituent's size, electronic properties, and overall chemical nature in determining the anticancer efficacy of 3-pyridyl isothiocyanate derivatives.
Experimental Protocols for Evaluating Anticancer Activity
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to assess the anticancer activity of 3-pyridyl isothiocyanate derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
Formazan Solubilization:
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well.[8]
Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]
Absorbance Measurement:
Read the absorbance at 570 nm using a microplate reader.[8]
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caspase-3 Activity Assay for Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity provides a direct indication of apoptosis induction by the test compounds.[11]
Principle: The assay utilizes a synthetic substrate that is specifically cleaved by active caspase-3, releasing a chromophore or fluorophore that can be quantified.[12]
For a colorimetric assay, measure the absorbance at 405 nm.[12]
For a fluorometric assay, measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[14]
Calculate the caspase-3 activity relative to the vehicle control.
Mechanisms of Action: Signaling Pathways Modulated by Isothiocyanates
Isothiocyanates, including 3-pyridyl isothiocyanate derivatives, exert their anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and stress response.
The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[15][16] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[17] Isothiocyanates can react with cysteine residues on Keap1, leading to the release and activation of Nrf2.[16] Activated Nrf2 then translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, which can protect normal cells from carcinogenic insults and contribute to the chemopreventive effects of ITCs.[15][18]
Caption: Modulation of the MAPK signaling pathway by isothiocyanates.
Conclusion and Future Directions
The structure-activity relationship of 3-pyridyl isothiocyanate derivatives highlights the critical role of the substituent on the pyridine ring in determining their anticancer potency. Aromatic and bulky lipophilic groups tend to enhance activity, while the electronic properties of the substituents also play a significant role. The ability of these compounds to induce apoptosis and modulate key signaling pathways like Nrf2 and MAPK underscores their therapeutic potential.
Future research should focus on synthesizing and evaluating a broader range of 3-pyridyl isothiocyanate derivatives to further refine the SAR and identify compounds with improved potency and selectivity. In vivo studies are also crucial to validate the anticancer efficacy and assess the pharmacokinetic and toxicological profiles of the most promising candidates. A deeper understanding of the molecular targets and mechanisms of action will facilitate the development of these promising compounds into effective anticancer drugs.
References
El-Gamal, S. M., et al. (2022). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 12(1), 1-18. [Link]
Zhang, Y., et al. (2010). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 53(2), 845-853. [Link]
El-Gamal, S. M., et al. (2022). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 12(1), 1-18. [Link]
Singh, S. V., & Singh, S. (2012). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Molecules, 17(12), 14338-14361. [Link]
Wang, L., et al. (2011). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 16(12), 9905-9915. [Link]
Kallifatidis, G., et al. (2020). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 21(5), 1593. [Link]
Mi, L., et al. (2003). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 2(10), 1045-1052. [Link]
Chen, Y. R., & Wang, X. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1249502. [Link]
Singh, S. V., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular Cancer Therapeutics, 14(8), 1787-1798. [Link]
Kim, J. H., et al. (2019). 7-methylsulfinylheptyl isothiocyanate (7-MSI) can activate the MAPK signaling pathway in B16-F1 cells. ResearchGate. [Link]
ResearchGate. (n.d.). Anti-inflammatory mechanism of isothiocyanates; (A) modulation of Nrf2 signaling pathway, (B) modulation of NF-κB pathway. [Link]
Mohamed, M. A., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]
Bauer, S., et al. (2009). Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis. Journal of Cellular and Molecular Medicine, 13(8b), 2235-2247. [Link]
Ardini, M., et al. (2023). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 28(15), 5707. [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
He, F., & Ma, Q. (2020). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Experimental & Molecular Medicine, 52(12), 1994-2009. [Link]
Lakhman, S. S., et al. (2012). Caspase Protocols in Mice. Methods in Molecular Biology, 844, 15-26. [Link]
ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway. [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
Kim, D., et al. (2023). p38α MAPK-Mediated Redox Regulation of Transglutaminase 2 Drives Microvascular Leakage in Diabetic Retinas. Antioxidants, 12(3), 643. [Link]
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]
Shang, A., et al. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Frontiers in Oncology, 13, 1152015. [Link]
Lamy, E., et al. (2013). The MAPK pathway signals telomerase modulation in response to isothiocyanate-induced DNA damage of human liver cancer cells. PLoS One, 8(1), e55178. [Link]
Science With Tal. (2023, March 22). MAPK Pathway Of Receptor Tyrosine Kinase Explained [Video]. YouTube. [Link]
A Comparative Guide to Isothiocyanates: Unveiling the Therapeutic Potential of Marine vs. Terrestrial Sources
For Researchers, Scientists, and Drug Development Professionals Introduction: The Potent Moiety of Isothiocyanates Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the fun...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potent Moiety of Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S.[1] For decades, the therapeutic potential of ITCs from terrestrial plants, particularly the Brassicaceae family (e.g., broccoli, cabbage, and mustard), has been a focal point of research.[2][3] These compounds, derived from the enzymatic hydrolysis of glucosinolates, exhibit a wide range of biological activities, including potent anticancer, anti-inflammatory, and antioxidant properties.[2][4] However, the vast and chemically diverse marine environment is emerging as a promising frontier for the discovery of novel ITCs with unique structural features and potentially enhanced bioactivities.[5][6] Marine organisms, such as sponges and tunicates, have been found to produce a remarkable array of isothiocyanate-containing natural products, often with complex terpenoid backbones.[7][8]
This guide provides a comparative analysis of isothiocyanates from marine and terrestrial sources, delving into their chemical diversity, bioavailability, mechanisms of action, and therapeutic potential. By presenting supporting experimental data and detailed protocols, we aim to equip researchers and drug development professionals with the knowledge to navigate this exciting field and unlock the full potential of these remarkable compounds.
I. The Chemical Landscape: A Tale of Two Environments
The fundamental difference between marine and terrestrial isothiocyanates lies in their biosynthetic origins and resulting chemical structures. Terrestrial ITCs are almost exclusively derived from amino acid precursors, leading to relatively simple aliphatic or aromatic side chains.[2] In contrast, marine ITCs are predominantly terpenoid-based, offering a much greater degree of structural complexity and stereochemical diversity.[5] This structural divergence is a direct consequence of the distinct evolutionary pressures and ecological niches of their source organisms.[9][10]
dot
Caption: Structural diversity of terrestrial vs. marine isothiocyanates.
II. Bioavailability and Metabolism: A Critical Consideration
The therapeutic efficacy of any compound is intrinsically linked to its bioavailability. The absorption, distribution, metabolism, and excretion (ADME) profile of terrestrial ITCs, particularly sulforaphane, has been extensively studied.[11][12] After consumption of cruciferous vegetables, glucosinolates are hydrolyzed by the plant enzyme myrosinase or by gut microflora to release ITCs.[13][14] These ITCs are then absorbed and undergo metabolism, primarily through the mercapturic acid pathway, where they are conjugated with glutathione.[14]
The bioavailability of terrestrial ITCs can be highly variable and is influenced by food processing methods. For instance, steaming has been shown to result in higher plasma bioavailability of ITCs from broccoli compared to boiling.[13] Furthermore, the form of consumption, such as fresh sprouts versus supplements without active myrosinase, significantly impacts the peak excretion and bioactivity of ITCs.[15]
In contrast, the bioavailability and metabolism of marine-derived ITCs remain largely unexplored. Their often larger and more lipophilic terpenoid structures suggest that their ADME profiles may differ significantly from their terrestrial counterparts. This represents a critical knowledge gap and a key area for future research to determine the therapeutic viability of these novel marine compounds.
III. Mechanisms of Action: Convergent and Divergent Pathways
Both marine and terrestrial isothiocyanates exert their biological effects through a variety of molecular mechanisms, with some notable overlaps and distinctions.
A. The Keap1-Nrf2 Pathway: A Shared Target for Cellular Defense
A primary mechanism of action for many ITCs is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[16][17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[19] Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[20] The liberated Nrf2 then translocates to the nucleus and initiates the transcription of genes involved in detoxification and antioxidant defense.[19] This mechanism is well-established for terrestrial ITCs like sulforaphane and phenethyl isothiocyanate (PEITC).[16][18] Emerging evidence suggests that marine-derived ITCs also activate this protective pathway.[20]
dot
Caption: The Keap1-Nrf2 signaling pathway activated by isothiocyanates.
B. Anticancer and Anti-inflammatory Effects: A Multi-pronged Attack
Beyond their antioxidant properties, ITCs from both sources exhibit potent anticancer and anti-inflammatory activities.[1][21][22]
Anticancer Mechanisms: Terrestrial ITCs like sulforaphane and PEITC have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress metastasis.[1][2] These effects are often dose-dependent, with higher concentrations promoting apoptosis and lower concentrations potentially having different effects.[2] For instance, PEITC has been shown to inhibit the growth of prostate cancer cells by stimulating cell cycle arrest and upregulating pro-apoptotic proteins.[2] Marine-derived compounds, including some isothiocyanates, also target apoptotic pathways in cancer cells, often through mechanisms such as interfering with DNA and mediating mitochondrial interactions.[23]
Anti-inflammatory Mechanisms: ITCs can modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines and enzymes.[16] Sulforaphane, for example, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4] The anti-inflammatory properties of marine ITCs are an active area of investigation, with their unique structures suggesting the potential for novel mechanisms of action.
IV. Comparative Bioactivity: A Quantitative Look
While a direct head-to-head comparison of a wide range of marine and terrestrial ITCs is still in its early stages, existing data allows for a preliminary assessment of their relative potencies. The following table summarizes representative IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for various ITCs against different cancer cell lines.
Note: The lack of standardized reporting and the diverse experimental conditions make direct comparisons challenging. The data for marine ITCs is particularly sparse in the public domain.
V. Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide generalized, step-by-step methodologies for the extraction and bioactivity assessment of isothiocyanates.
A. Extraction and Isolation of Isothiocyanates
The extraction of ITCs requires careful consideration of their chemical instability. Conventional solvent extraction is commonly employed, though more sustainable methods are gaining traction.[25][26][27]
dot
Caption: Generalized workflow for the extraction and isolation of isothiocyanates.
Detailed Protocol:
Sample Preparation: Lyophilize (freeze-dry) the biological material (plant or marine organism) to remove water. Grind the dried material into a fine powder to increase the surface area for extraction.
Extraction: Macerate the powdered sample in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) at room temperature. The choice of solvent will depend on the polarity of the target ITCs.
Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification: Subject the crude extract to chromatographic techniques for the isolation of pure ITCs. This may involve column chromatography followed by high-performance liquid chromatography (HPLC).[28]
Structural Analysis: Elucidate the chemical structure of the purified ITCs using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
B. Assessment of Antioxidant Activity
Several in vitro assays can be used to evaluate the antioxidant capacity of ITCs.[29][30][31] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method.[32]
Detailed Protocol (DPPH Assay):
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the ITC sample and a standard antioxidant (e.g., ascorbic acid).
Reaction: Add the ITC sample or standard to the DPPH solution in a 96-well plate. Include a control with only methanol and the DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.
VI. Future Directions and Conclusion
The comparative study of isothiocyanates from marine and terrestrial sources is a rapidly evolving field with immense potential for drug discovery. While terrestrial ITCs have a well-established history of research, the chemical novelty of their marine counterparts presents exciting opportunities for the development of new therapeutic agents.[5]
Key areas for future research include:
Exploration of Marine Biodiversity: Systematic screening of a wider range of marine organisms to identify novel ITC structures.
Bioavailability and Metabolism Studies: Elucidation of the ADME profiles of marine ITCs to assess their in vivo potential.
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways of marine ITCs.
Synergistic Effects: Exploring the potential for synergistic interactions between different ITCs or with other therapeutic agents.
References
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). MDPI. Retrieved from [Link]
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. (2024). MDPI. Retrieved from [Link]
Comparison of marine and terrestrial ecosystems: suggestions of an evolutionary perspective influenced by environmental variation. (2019). Sensus Impact (Silverchair). Retrieved from [Link]
COMPARING MARINE AND TERRESTRIAL ECOSYSTEMS: IMPLICATIONS FOR THE DESIGN OF COASTAL MARINE RESERVES. (n.d.). The Neigel Lab. Retrieved from [Link]
Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. (2022). ResearchGate. Retrieved from [Link]
Comparison of isothiocyanate metabolite levels and histone deacetylase activity in human subjects consuming broccoli sprouts or broccoli supplement. (n.d.). PMC - NIH. Retrieved from [Link]
Bioavailability, Human Metabolism, and Dietary Interventions of Glucosinolates and Isothiocyanates: Critical Insights and Future Perspectives. (2025). NIH. Retrieved from [Link]
Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies. (2024). PubMed Central. Retrieved from [Link]
Comparison of Terrestrial and Marine Ecological Systems. (n.d.). WHOI Sea Grant. Retrieved from [Link]
Anti-Cancer and Medicinal Potentials of Moringa Isothiocyanate. (2021). ResearchGate. Retrieved from [Link]
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). ResearchGate. Retrieved from [Link]
Quantitative evaluation of isothiocyanates as substrates and inhibitors of P-glycoprotein. (n.d.). PubMed. Retrieved from [Link]
The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. (n.d.). MDPI. Retrieved from [Link]
Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. (2024). PubMed. Retrieved from [Link]
Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). PMC. Retrieved from [Link]
Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (n.d.). NIH. Retrieved from [Link]
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI. Retrieved from [Link]
Bioavailability Study of Isothiocyanates and Other Bioactive Compounds of Brassica oleracea L. var. Italica Boiled or Steamed: Functional Food or Dietary Supplement?. (2022). MDPI. Retrieved from [Link]
The Enigma of Sponge-Derived Terpenoid Isothiocyanate–Thiocyanate Pairs: A Biosynthetic Proposal. (n.d.). MDPI. Retrieved from [Link]
Isothiocyanate-Rich Moringa Seed Extract Activates SKN-1/Nrf2 Pathway in Caenorhabditis elegans. (n.d.). MDPI. Retrieved from [Link]
KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. (n.d.). PMC - NIH. Retrieved from [Link]
Cyanide and thiocyanate-derived functionality in marine organisms - structures, biosynthesis and ecology. (2025). ResearchGate. Retrieved from [Link]
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2025). ResearchGate. Retrieved from [Link]
Selected isothiocyanates. IC50 values are based on inhibition of recombinant human MIF (rhMIF). (n.d.). ResearchGate. Retrieved from [Link]
(PDF) Antioxidant Assays: Principles, Methods and Analyses. (2024). ResearchGate. Retrieved from [Link]
The Enigma of Sponge-Derived Terpenoid Isothiocyanate-Thiocyanate Pairs. A Proposal for their Biosynthesis. (2025). Preprints.org. Retrieved from [Link]
Alternative and Efficient Extraction Methods for Marine-Derived Compounds. (n.d.). PMC. Retrieved from [Link]
Natural Antioxidant Evaluation: A Review of Detection Methods. (n.d.). MDPI. Retrieved from [Link]
Comparison of marine and terrestrial ecosystems: Suggestions of an evolutionary perspective influenced by environmental variation. (2025). ResearchGate. Retrieved from [Link]
Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes. (2025). ResearchGate. Retrieved from [Link]
Keap1/Nrf2 Signaling Pathway. (n.d.). MDPI. Retrieved from [Link]
Marine Isonitriles and Their Related Compounds. (n.d.). PMC - NIH. Retrieved from [Link]
BIOAVAILABILITY AND METABOLISM OF ALLYL ISOTHIOCYANATES. (n.d.). AGRICULTURAL RESEARCH SERVICE - : NIFA Reporting Portal. Retrieved from [Link]
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). MDPI. Retrieved from [Link]
Bioavailability, Human Metabolism, and Dietary Interventions of Glucosinolates and Isothiocyanates: Critical Insights and Future Perspectives. (2025). PubMed. Retrieved from [Link]
Cyanide and thiocyanate-derived functionality in marine organisms - structures, biosynthesis and ecology. (n.d.). UQ eSpace - The University of Queensland. Retrieved from [Link]
A New Procedure To Measure the Antioxidant Activity of Insoluble Food Components. (n.d.). ACS Publications. Retrieved from [Link]
Median growth inhibitory concentration (IC 50 µg/mL) of Iso(thio)... (n.d.). ResearchGate. Retrieved from [Link]
Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. (n.d.). ScienceDirect. Retrieved from [Link]
Sustainable Extraction Techniques for Bioactive Compounds from Marine Sources. (n.d.). JOCPR. Retrieved from [Link]
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). PMC. Retrieved from [Link]
Validating the Mechanism of Action of Axisothiocyanate-3
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Marine Sesquiterpene Isothiocyanates vs. Isonitrile Analogs & Standard Electrophiles Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Marine Sesquiterpene Isothiocyanates vs. Isonitrile Analogs & Standard Electrophiles
Executive Summary: The Axisothiocyanate Paradox
Axisothiocyanate-3 (ATC-3) represents a unique chemotype in marine drug discovery. Structurally characterized by a spiroaxane sesquiterpene backbone, it is the isothiocyanate (-NCS) congener of the potent antimalarial Axisonitrile-3 (ANC-3) .
While ANC-3’s efficacy is driven by isonitrile-heme coordination (Fe²⁺ interaction), ATC-3 has demonstrated a lack of antimalarial potency in comparative studies. This guide outlines the validation protocol to define ATC-3’s true mechanism of action (MoA). The hypothesis posits that ATC-3 functions not as a metallo-interactor, but as a sterically hindered electrophile targeting cysteine sensors (e.g., Keap1), distinct from the rapid kinetics of small-molecule isothiocyanates like Sulforaphane (SFN) .
Mechanistic Hypothesis & Comparative Profiling
To validate ATC-3, we must decouple the "backbone effect" (lipophilicity) from the "warhead effect" (electrophilicity).
Objective: Confirm Keap1 alkylation and distinguish it from Heme coordination (ANC-3 mechanism).
Protocol: Biotin-Switch & Heme Soret Band Analysis
Step A (Heme Exclusion): Incubate recombinant Hemoglobin with ATC-3 vs. ANC-3. Measure UV-Vis absorbance (Soret band 400–450 nm).
Result: ANC-3 should shift the Soret peak (Fe-coordination). ATC-3 must show no shift to validate the exclusion of the antimalarial mechanism.
Step B (Keap1 Modification):
Treat HepG2 cells with ATC-3 (5–20 µM) for 2 hours.
Lyse and block free thiols with MMTS (Methyl methanethiosulfonate).
Reduce reversible ITC-cysteine adducts with DTT (Note: ITCs form dithiocarbamates which are reversible; use specific cleavage conditions or biotin-HPDP exchange).
Pull down with Streptavidin and immunoblot for Keap1.
Phase III: Functional Pathway Activation
Objective: Quantify Nrf2 nuclear translocation and HO-1 induction.
Protocol: ARE-Luciferase Reporter Assay
Cell Line: ARE-Luciferase stable MCF7 cells.
Dosing: ATC-3 vs. SFN (0.1, 1, 5, 10 µM).
Readout: Luminescence at 24 hours.
Causality Check: Pre-incubate with NAC (2 mM). If ATC-3 activity is abolished, the mechanism is strictly thiol-dependent .
Mechanism Visualization
The following diagram illustrates the divergent pathways between the isonitrile (ANC-3) and isothiocyanate (ATC-3) analogs, highlighting the critical decision points for validation.
Caption: Divergent mechanistic validation pathways for Axisothiocyanate-3 (Electrophile) vs. Axisonitrile-3 (Metal Coordinator).
Expected Data & Interpretation
When validating ATC-3, the data should follow this specific pattern to confirm the hypothesis. Deviations indicate off-target toxicity or non-covalent mechanisms.
Assay
Metric
Expected Result (ATC-3)
Interpretation
Heme Binding
Abs (420 nm)
No Change
Confirms lack of direct metal coordination (unlike ANC-3).
NAC Competition
(M⁻¹s⁻¹)
Moderate (10–50 M⁻¹s⁻¹)
Slower than SFN due to steric bulk; suggests lower systemic toxicity.
ARE-Luciferase
2–5 µM
Potency likely lower than SFN (0.5 µM) but with higher lipophilic retention.
Cytotoxicity
(Mammalian)
> 20 µM
High selectivity window (Chemopreventive profile).
References
Cafieri, F., et al. (1973).[2] "Isolation and structure of axisonitrile-1 and axisothiocyanate-1, two unusual sesquiterpenoids from the marine sponge Axinella cannabina." Tetrahedron. Link
Angle, S. R., et al. (1992). "Axisonitrile-3, axisothiocyanate-3 and axamide-3.[3][4][5] Sesquiterpenes with a novel spiro[4,5]decane skeleton."[3][6] Tetrahedron. Link
Wright, A. D., et al. (2011). "Cyanide and thiocyanate-derived functionality in marine organisms - structures, biosynthesis and ecology."[7] Natural Product Reports. Link
Dinkova-Kostova, A. T., et al. (2017). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." PNAS. Link
Al-Mourabit, A., et al. (2021).[2] "Medicinal Chemistry of Isocyanides." Chemical Reviews. Link
Benchmarking the synthetic efficiency of different routes to Axisothiocyanate 3
The following technical guide benchmarks the synthetic efficiency of routes to Axisothiocyanate-3 , a bioactive spiro[4.5]decane sesquiterpene. Executive Summary Axisothiocyanate-3 (also known as (+)-Axisothiocyanate-3)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide benchmarks the synthetic efficiency of routes to Axisothiocyanate-3 , a bioactive spiro[4.5]decane sesquiterpene.
Executive Summary
Axisothiocyanate-3 (also known as (+)-Axisothiocyanate-3) is a marine sesquiterpene isolated from sponges such as Acanthella cavernosa and Axinella cannabina. Characterized by a rare spiro[4.5]decane (spiroaxane) skeleton, it exhibits significant antimalarial activity (IC50 ~3 µg/mL against P. falciparum) and antifouling properties.
This guide benchmarks three distinct synthetic pathways:
The Chiral Pool "Menthone" Route (Garson et al.): The most efficient modern route (7 steps), leveraging (+)-menthone to establish stereochemistry.
The Classical Total Synthesis (Piers/Hart): A longer, fragment-based approach (16+ steps) relying on annulation strategies.
The Bio-inspired Isocyanide-Isothiocyanate Relay: A functional group interconversion strategy converting the co-occurring Axisonitrile-3 to the target.
Verdict: The Menthone Route offers the highest synthetic efficiency (Step Count/Stereocontrol ratio) for accessing the scaffold, while the Bio-inspired Relay is superior for late-stage diversification if the isocyanide precursor is available.
Chemical Identity & Target Structure[1][2][3][4][5][6]
IUPAC Name: (1S,4S,5R,6R)-1-isothiocyanato-4-isopropyl-1,6-dimethylspiro[4.5]decane (Configuration varies by enantiomeric series).
Key Challenge: Constructing the quaternary spiro-center with correct relative stereochemistry and installing the nitrogenous functionality at the tertiary center without elimination.
Route Analysis & Benchmarking
Route A: The Chiral Pool "Menthone" Route (Garson Strategy)
This route represents the current state-of-the-art for efficiency. It utilizes (+)-menthone as a chiral starting material, which pre-installs the isopropyl and methyl stereocenters, directing the formation of the spiro-junction.
Mechanism: The synthesis likely proceeds via a Robinson annulation-type sequence or a specific alkylation-cyclization of a menthone derivative to form the spiro-ring.
Key Intermediate:Axamine-3 (The amine precursor).[1]
Critical Step: Conversion of the tertiary amine/formamide to the isothiocyanate using Thiophosgene (CSCl2) .
Metrics:
Step Count: 7 Steps.
Overall Yield: ~3% (Low due to steric crowding at the spiro center, but high step-economy).
Stereocontrol: Excellent (>96% ee), dictated by the menthone template.
Route B: Classical Total Synthesis (Piers / Hart Approaches)
Early total syntheses of the spiroaxane class (e.g., Axisonitrile-3) relied on thermodynamic control to set the spiro-center.
Mechanism: Often involves Claisen rearrangements or Cuprate conjugate additions to cyclopentenones followed by ring closure.
Drawbacks: Lengthy sequences (15-20 steps) are required to build the rings and adjust oxidation states.
Relevance: Useful for accessing "unnatural" analogs where the menthone template is unsuitable, but chemically inefficient for the natural product itself.
Nature co-produces Axisonitrile-3 (Isocyanide) and Axisothiocyanate-3. Synthetic chemists can mimic this biosynthetic relationship.
Mechanism: Sulfur transfer to the isocyanide carbenoid carbon.
Reagents: Elemental Sulfur (
) with catalytic Selenium (Se) or Thiosulfate.
Efficiency: Single-step transformation if Axisonitrile-3 is available.[3][4]
Yield: High (>70% conversion).
Benchmarking Data Summary
Metric
Route A: Chiral Pool (Menthone)
Route B: Classical Total Synthesis
Route C: Bio-inspired Relay
Starting Material
(+)-Menthone (Cheap, Chiral)
Acyclic/Cyclic Precursors
Axisonitrile-3
Step Count
7 Steps
16+ Steps
1 Step (from NC)
Overall Yield
~3%
<1%
70-85%
Atom Economy
Moderate
Low (Protecting groups used)
High
Scalability
Moderate (Menthone is abundant)
Low
High (Reaction is simple)
Safety Profile
High Risk (Uses Thiophosgene)
Moderate
Moderate (Selenium toxicity)
Detailed Experimental Protocols
Protocol 1: Synthesis via Menthone (Route A - End Game)
Adapted from Rands-Trevor & Garson, 2011.
Objective: Conversion of Axamine-3 to Axisothiocyanate-3.
Preparation: Dissolve Axamine-3 (1.0 equiv) in Dichloromethane (DCM).
Base Addition: Add aqueous
(saturated solution) or (3.0 equiv) to the reaction vessel.
Thiophosgene Addition: Cool the mixture to 0°C. Add Thiophosgene (
, 1.2 equiv) dropwise. Caution: Highly Toxic.
Reaction: Allow to warm to Room Temperature (RT) and stir for 30–60 minutes. Monitor by TLC (disappearance of amine, appearance of non-polar spot).
Workup: Dilute with water, extract with DCM (3x). Wash organics with brine, dry over
, and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc) to yield Axisothiocyanate-3 as a clear oil.
Protocol 2: Bio-inspired Sulfurization (Route C)
Standard Isocyanide-to-Isothiocyanate Protocol.
Setup: Dissolve Axisonitrile-3 (1.0 equiv) in THF or Benzene.
Reagents: Add elemental Sulfur (
, 2.0 equiv) and catalytic Selenium (Se, 5 mol%).
Conditions: Reflux for 2–4 hours.
Purification: Filter to remove excess solids. Evaporate solvent. Purify via silica gel chromatography to isolate the isothiocyanate.
Visualization: Synthetic Logic Flow
The following diagram illustrates the efficient Menthone Route compared to the biosynthetic interconversion.
Caption: Comparative logic flow of the Menthone semi-synthesis (Solid lines) vs. the Isocyanide relay route (Dashed line).
References
Rands-Trevor, K. (2011).[1] Evidence of Enantiomeric Turnover in the Marine Sponge Acanthella cavernosa. PhD Thesis, The University of Queensland.[1] Link
Jumaryatno, P., Rands-Trevor, K., Blanchfield, J. T., & Garson, M. J. (2007). "Isocyanates in marine sponges: Axisocyanate-3, a new sesquiterpene from Acanthella cavernosa."[1][5][2] Arkivoc, 7, 157-166. Link
Di Blasio, B., Fattorusso, E., Magno, S., & Sica, D. (1976).[5][2] "Axisonitrile-3, axisothiocyanate-3 and axamide-3.[1][3][5][2][6] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina."[3][5][2] Tetrahedron, 32(4), 473-478. Link
Piers, E., & Yeung, B. W. (1986). "Total synthesis of the spiro sesquiterpenoids (±)-axisonitrile-3, (±)-axamide-3, and (±)-axisothiocyanate-3." Canadian Journal of Chemistry, 64. Link
Ooka, K., et al. (2022). "Bioinspired total synthesis of boneratamides A–C." Organic & Biomolecular Chemistry, 20, 8236-8242.[4] (Details synthesis of Axisonitrile-3 precursor). Link
Axisothiocyanate-3: Proper Disposal & Handling Procedures
The following technical guide details the proper handling and disposal procedures for Axisothiocyanate-3 , a bioactive sesquiterpene isothiocyanate used in marine natural product research and drug discovery. Compound Pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the proper handling and disposal procedures for Axisothiocyanate-3 , a bioactive sesquiterpene isothiocyanate used in marine natural product research and drug discovery.
Compound Profile & Hazard Assessment
Axisothiocyanate-3 is a sesquiterpene isothiocyanate (C₁₆H₂₅NS) originally isolated from marine sponges such as Axinella cannabina and Acanthella cavernosa.[1][2][3] Unlike simple alkyl isothiocyanates, this compound features a lipophilic spiroaxane terpene backbone, which influences its solubility and biological reactivity.
Primary Hazard: Isothiocyanates are potent electrophiles . They react irreversibly with nucleophiles (proteins, DNA) via thiocarbamoylation.
Operational Risk:
Sensitizer: Potential to cause severe allergic contact dermatitis and respiratory sensitization.
Lachrymator: Volatility is lower than allyl isothiocyanate due to molecular weight, but aerosolization remains a risk.
Pre-Disposal Stabilization (Quenching Protocol)
Core Directive: Do not dispose of active Axisothiocyanate-3 directly into bulk organic waste streams if the quantity exceeds trace residues (e.g., >10 mg). The reactive isothiocyanate group can slowly cross-link waste components or generate pressure if mixed with acidic/basic waste.
The "Thiourea Conversion" Method:
The safest disposal method involves chemically converting the reactive isothiocyanate into a stable, non-volatile thiourea derivative using a nucleophilic amine.
Reagents Required:
Quenching Solution: 10% Ammonium Hydroxide (NH₄OH) in Methanol (MeOH) or Ethanol (EtOH).
Solvent: Dichloromethane (DCM) or Ethyl Acetate (for initial dissolution).
Step-by-Step Quenching Procedure:
Dissolution: Dissolve the Axisothiocyanate-3 waste in a minimal amount of organic solvent (DCM or MeOH).
Nucleophilic Attack: Slowly add a 5-fold molar excess of the Quenching Solution .
Mechanism:[1] The ammonia (nucleophile) attacks the central carbon of the isothiocyanate group.
Incubation: Stir or let stand in a fume hood for 1–2 hours.
Result: The electrophilic –N=C=S is converted to a stable thiourea moiety (–NH–CS–NH₂).
Verification (Optional): TLC monitoring can confirm the disappearance of the isothiocyanate spot (usually less polar) and the appearance of the thiourea (more polar).
Waste Stream Management
Once quenched, the material is classified as Non-Halogenated Organic Waste (unless DCM was used).
Waste Category
Condition
Disposal Action
Solid Waste
Contaminated gloves, silica gel, paper
Double-bag in polyethylene; label as "Toxic Solids - Isothiocyanate Contaminated". Incinerate.
Liquid Waste A
Quenched (Thiourea derivative)
Pour into Standard Organic Solvent Waste . No special segregation required.
Liquid Waste B
Unquenched (Trace amounts <10mg)
Dilute significantly with acetone/ethanol. Place in High Hazard/Toxic Waste container.
Aqueous Waste
Aqueous layers from extractions
Adjust pH to 7-8. Check for organic layers. Dispose in Aqueous Toxic Waste .
Emergency Spill Response
Do not use water alone. Isothiocyanates are poorly soluble in water and will persist.
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves double-layered, lab coat, goggles).
Immobilize: Cover the spill with an absorbent pad or vermiculite.
Decontaminate: Apply a mixture of 5% Surfactant (detergent) + 5% Sodium Carbonate (soda ash) + Water .
Logic: The surfactant solubilizes the lipophilic terpene tail; the base promotes hydrolysis of the isothiocyanate head group.
Cleanup: Scoop material into a hazardous waste pail. Wipe surface 3x with ethanol.
Visual Workflow: Decision Tree & Mechanism
The following diagram illustrates the decision logic for disposal and the chemical mechanism of the quenching step.
Figure 1: Operational decision tree for Axisothiocyanate-3 disposal, prioritizing chemical neutralization for bulk quantities.
References
Cafieri, F., et al. (1973).[4][5] Isolation and structure of axisonitrile-1 and axisothiocyanate-1, two unusual sesquiterpenoids from the marine sponge Axinella cannabina.[5] Tetrahedron, 29(24), 4259-4262. Link
Di Blasio, B., et al. (1976). Axisonitrile-3, axisothiocyanate-3 and axamide-3.[6][7][8] Sesquiterpenes with a novel spiro[4,5]decane skeleton from the sponge Axinella cannabina.[8] Tetrahedron, 32(4), 473-478.[7][8][9] Link
Garson, M. J., & Simpson, J. S. (2004). Marine Isocyanides and Related Natural Products – Structure, Biosynthesis and Ecology. Natural Product Reports, 21, 164-179. Link
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General Isothiocyanate Safety Guidelines). Link